Product packaging for 6-Aminoisoquinoline(Cat. No.:CAS No. 23687-26-5)

6-Aminoisoquinoline

Número de catálogo: B057696
Número CAS: 23687-26-5
Peso molecular: 144.17 g/mol
Clave InChI: NGFCTYXFMDWFRQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

6-Aminoisoquinoline is a versatile and valuable nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and chemical biology research. Its structure, comprising an isoquinoline core with a primary amino group at the 6-position, makes it an excellent precursor for synthesizing diverse libraries of derivatives for structure-activity relationship (SAR) studies. A primary research application of this compound and its derivatives is in the investigation of kinase inhibition. Certain functionalized analogs act as potent and selective inhibitors for a range of protein kinases, making them crucial pharmacological tools for probing kinase signaling pathways in oncology, immunology, and neurodegenerative disease research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B057696 6-Aminoisoquinoline CAS No. 23687-26-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

isoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFCTYXFMDWFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343315
Record name 6-Aminoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23687-26-5
Record name 6-Aminoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Aminoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Isoquinolinamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6NQZ58UP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Aminoisoquinoline: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound. It is intended to be a valuable resource for professionals in research and development, particularly those engaged in drug discovery and medicinal chemistry. This document includes key identification and physical data, detailed experimental protocols for its synthesis, and visualizations of its chemical structure and synthetic pathways.

Core Chemical and Physical Properties

This compound is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of biologically active compounds.[1] Its chemical and physical properties are summarized below for easy reference.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name isoquinolin-6-amine[2][3][4]
CAS Number 23687-26-5[2][5][6][7]
Molecular Formula C₉H₈N₂[2][3][5][7][8]
SMILES Nc1ccc2cnccc2c1
InChI InChI=1S/C9H8N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H,10H2[2][3]
InChIKey NGFCTYXFMDWFRQ-UHFFFAOYSA-N[2][3][4][7]
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 144.17 g/mol [2][3][5][7][8]
Appearance Light brown crystalline solid[5][6]
Solubility Soluble in DMSO[7]
Storage Conditions Store in a dry, dark place at 0 - 4 °C for short-term storage or -20 °C for long-term storage.[7]

Chemical Structure

The structure of this compound consists of an isoquinoline (B145761) core with an amino group substituted at the 6-position.

G Synthesis from 6-Bromoisoquinoline start 6-Bromoisoquinoline reagents 28% NH3, CuSO4·5H2O start->reagents React with reaction Autoclave, 190°C, 6h reagents->reaction Undergo workup NaOH quench, Ethyl Acetate Extraction reaction->workup Followed by purification DCM Suspension & Filtration workup->purification Then product This compound purification->product Yields G Synthesis from 1,3-dichloro-6-nitroisoquinoline start 1,3-dichloro-6-nitroisoquinoline step1 Hydrogenation of Nitro Group (Pd/C, H2, THF, 45°C, 0.6 MP) start->step1 intermediate 1,3-dichloro-6-aminoisoquinoline step1->intermediate step2 Hydrogenation of C-Cl Bonds intermediate->step2 purification Triple Purification System step2->purification product This compound (>99.9% pure) purification->product G Role of this compound in Drug Discovery cluster_derivatives Synthetic Derivatization cluster_targets Biological Targets & Diseases start This compound kinase_inhibitors Kinase Inhibitors start->kinase_inhibitors Leads to trpv1_antagonists TRPV1 Antagonists start->trpv1_antagonists Leads to other_therapeutics Other Therapeutics start->other_therapeutics Leads to rock ROCK (Cardiovascular Disease) kinase_inhibitors->rock other_kinases Other Kinases (Cancer, Glaucoma) kinase_inhibitors->other_kinases trpv1 TRPV1 (Pain, Inflammation) trpv1_antagonists->trpv1

References

An In-depth Technical Guide to 6-Aminoisoquinoline (CAS: 23687-26-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Aminoisoquinoline, a pivotal chemical intermediate in organic synthesis and medicinal chemistry. It details its physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of therapeutic agents.

Core Physicochemical Properties

This compound is a solid organic compound recognized as a valuable building block in the synthesis of complex molecules.[1] Its properties are summarized below.

PropertyValueSource
CAS Number 23687-26-5[2][3]
Molecular Formula C₉H₈N₂[1][2]
Molecular Weight 144.17 g/mol [2][4]
Melting Point 211-212 °C[2][5]
Boiling Point 343.1±15.0 °C (Predicted)[2]
Density 1.210±0.06 g/cm³ (Predicted)[2][5]
pKa 7.10±0.10 (Predicted)[2][5]
Appearance Light yellow to brown solid/crystalline powder[1][2]
Solubility Sparingly soluble in DMSO and Methanol; Slightly soluble in DMF.[2][5]
Storage Room temperature, in a dark place under an inert atmosphere.[2][6]

Synthesis of this compound

The compound is commonly synthesized from 6-bromoisoquinoline. The process involves a high-temperature reaction in an autoclave.

Experimental Protocol: Synthesis from 6-Bromoisoquinoline

This protocol describes a general procedure for the synthesis of this compound.[2][7]

  • Reaction Setup : In an autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia (B1221849) solution, and 10.8 g of copper (II) sulfate (B86663) pentahydrate.[2][7]

  • Reaction Conditions : Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.[2][7]

  • Work-up : After the reaction, cool the vessel to room temperature. Pour the reaction solution into 250 mL of a 10% aqueous sodium hydroxide (B78521) solution.[2][7]

  • Extraction : Perform an extraction with ethyl acetate (B1210297) (5 x 100 mL).[2][7]

  • Purification : Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate the solution.[2][7]

  • Final Product : Suspend the resulting crude product in dichloromethane (B109758) and filter to obtain light brown crystalline this compound. The typical yield is around 85%.[2][7]

Synthesis_Workflow Start 6-Bromoisoquinoline Autoclave Autoclave Reaction 190 °C, 6 hours Start->Autoclave Reagents Ammonia (28% aq.) Copper (II) Sulfate Pentahydrate Reagents->Autoclave Workup Cool & Quench (10% NaOH aq.) Autoclave->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Dry, Filter, Concentrate Extraction->Purification Product This compound Purification->Product

Synthesis Workflow for this compound.

Applications in Drug Discovery and Research

This compound is a versatile intermediate with significant applications in the pharmaceutical industry.[1] Its unique structure serves as a scaffold for developing novel therapeutic agents.

  • Kinase Inhibitors : The this compound moiety is a core component in the synthesis of various kinase inhibitors.[8][9] These compounds are investigated for the treatment of diseases characterized by abnormal cell growth, such as cancer, and for eye diseases like glaucoma.[8][10]

  • Glaucoma Treatment : It is a key intermediate in the preparation of Netarsudil, a Rho kinase inhibitor used for the management of glaucoma and high intraocular pressure.[2][5]

  • TRPV1 Antagonists : The compound is used as a reactant to prepare highly potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are targets for pain and inflammation therapies.[2][5]

  • Fluorescent Probes : Researchers utilize this compound in the creation of fluorescent probes for biological imaging, enabling the real-time visualization of cellular processes.[1]

Applications_Logic cluster_core Core Compound cluster_derivatives Key Derivatives & Intermediates cluster_applications Therapeutic & Research Areas A This compound B Kinase Inhibitors A->B C Netarsudil Intermediate A->C D TRPV1 Antagonists A->D E Fluorescent Probes A->E F Oncology B->F G Glaucoma B->G C->G H Pain & Inflammation D->H I Biological Imaging E->I

Applications derived from the this compound scaffold.

Biological Activity and Mechanism of Action

The primary biological significance of this compound derivatives lies in their activity as kinase inhibitors.[8] Kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By inhibiting specific kinases, these compounds can block aberrant signaling pathways, thereby preventing disease progression.

Signaling_Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase Protein Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor This compound -based Inhibitor Inhibitor->Kinase

Conceptual diagram of kinase inhibition.
Experimental Protocol: General Workflow for Kinase Inhibition Assay

To evaluate the efficacy of a novel this compound derivative as a kinase inhibitor, a standard in vitro kinase assay is typically performed.

  • Compound Preparation : Prepare a stock solution of the test compound (e.g., a this compound derivative) in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Reaction : In a microplate well, combine the kinase enzyme, its specific substrate (often a peptide), and ATP in an appropriate assay buffer.

  • Incubation : Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO). Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Detection : Stop the reaction and measure the amount of substrate phosphorylation. This is often done using methods like fluorescence, luminescence, or radioactivity, depending on the assay format.

  • Data Analysis : Plot the kinase activity against the compound concentration. Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Experimental_Workflow A Prepare Compound Dilution Series C Add Compound Dilutions to Plate A->C B Combine Kinase, Substrate, & ATP in Assay Plate B->C D Incubate at 37°C C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (e.g., Luminescence) E->F G Data Analysis: Calculate IC₅₀ F->G

References

A Technical Guide to the Physical Properties of 6-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoisoquinoline is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules and functional materials. Its unique isoquinoline (B145761) scaffold, coupled with a reactive primary amino group, makes it a versatile intermediate in medicinal chemistry and materials science. Notably, it is a key precursor in the synthesis of Netarsudil, a Rho kinase inhibitor approved for the treatment of glaucoma.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.

This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and visual representations of relevant pathways and workflows.

Core Physical Properties

The physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Thermodynamic Properties
PropertyValueReference(s)
Molecular Formula C₉H₈N₂[1][2]
Molecular Weight 144.17 g/mol [1][3]
Appearance Light yellow to yellow solid[1]
Melting Point 211-212 °C[1][4]
214-216 °C[2]
Boiling Point (Predicted) 343.1 ± 15.0 °C[1][4]
pKa (Predicted) 7.10 ± 0.10[1]
Solubility Profile
SolventSolubilityReference(s)
Dimethylformamide (DMF) Slightly Soluble[1]
Dimethyl Sulfoxide (DMSO) Sparingly Soluble[1]
Methanol Slightly Soluble[1]

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

¹H-NMR Spectroscopy

The proton nuclear magnetic resonance (¹H-NMR) spectrum provides detailed information about the hydrogen atoms within the molecule.

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)AssignmentReference(s)
5.54Broad single peak-2H (-NH₂)[1]
6.58Single peak-1H[1]
7.00Double peak9.01H[1]
7.35Double peak5.51H[1]
7.75Double peak5.51H[1]
7.75Double peak9.01H[1]
8.32Double peak5.51H[1]
8.98Single peak-1H[1]

Solvent: CDCl₃

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely powdered using a mortar and pestle.

  • The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

  • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

  • The assembly is placed in the heating block of the melting point apparatus or immersed in the oil bath of a Thiele tube.[2][5]

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[2]

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[6]

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

  • Thiele tube or other heating bath

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Liquid sample of this compound (melted)

Procedure:

  • A small amount of molten this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[1]

  • The test tube is attached to a thermometer and heated in a Thiele tube or other suitable heating bath.[7]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., HCl)

  • Standardized solution of a strong base (e.g., NaOH)

  • Solution of this compound in a suitable solvent (e.g., 50% ethanol-water)[9]

Procedure:

  • A known concentration of this compound is dissolved in a suitable solvent mixture in a beaker.

  • The pH electrode is calibrated and immersed in the solution.

  • The solution is titrated with a standardized solution of a strong acid, recording the pH after each addition of titrant.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence point is determined from the inflection point of the curve. The volume of titrant at the half-equivalence point is then found.

  • The pH at the half-equivalence point is equal to the pKa of the conjugate acid of this compound.[10]

Solubility Determination

Objective: To qualitatively determine the solubility of this compound in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer or shaker

  • Spatula

  • Solvents (e.g., water, DMF, DMSO, methanol, 5% HCl, 5% NaOH)

Procedure:

  • A small, measured amount (e.g., 10 mg) of this compound is placed into a test tube.

  • A small volume (e.g., 1 mL) of the solvent is added to the test tube.[11]

  • The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

  • The mixture is visually inspected to determine if the solid has completely dissolved.

  • If the solid has not dissolved, the mixture can be gently warmed to assess temperature effects on solubility.

  • Observations are recorded as soluble, slightly soluble, sparingly soluble, or insoluble.[12][13]

¹H-NMR Spectroscopy

Objective: To obtain the ¹H-NMR spectrum of this compound for structural confirmation.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Sample of this compound

Procedure:

  • A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • The sample is placed in the NMR spectrometer.

  • The magnetic field is shimmed to achieve homogeneity.

  • The ¹H-NMR spectrum is acquired using appropriate pulse sequences and acquisition parameters.

  • The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction) and the chemical shifts, multiplicities, and coupling constants are analyzed.[14]

Signaling Pathway and Synthetic Workflow

This compound is a crucial intermediate in the synthesis of Netarsudil, a drug that targets the Rho-associated protein kinase (ROCK) signaling pathway to lower intraocular pressure.

Netarsudil's Mechanism of Action: The ROCK Signaling Pathway

Netarsudil functions by inhibiting ROCK, which leads to the relaxation of the trabecular meshwork in the eye. This relaxation increases the outflow of aqueous humor, thereby reducing intraocular pressure.[15][16]

Netarsudil_Mechanism_of_Action Netarsudil Netarsudil ROCK Rho-associated kinase (ROCK) Netarsudil->ROCK TM_Relaxation Trabecular Meshwork Relaxation Netarsudil->TM_Relaxation Promotes MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Promotes Actin_Cytoskeleton Actin Cytoskeleton Contraction MLC_P->Actin_Cytoskeleton Aqueous_Outflow Increased Aqueous Humor Outflow TM_Relaxation->Aqueous_Outflow Results in IOP_Reduction Reduced Intraocular Pressure Aqueous_Outflow->IOP_Reduction Leads to

Caption: Mechanism of action of Netarsudil via inhibition of the ROCK signaling pathway.

Synthetic Workflow for Netarsudil from this compound

The synthesis of Netarsudil involves the coupling of a chiral β-amino acid derivative with this compound.[17][18]

Netarsudil_Synthesis Amino_Acid Chiral (S)-N-Boc-protected β-amino acid derivative Coupling Coupling Reaction (e.g., with 2,2,2-trichloro-1,1-dimethylethyl chloroformate) Amino_Acid->Coupling Aminoisoquinoline This compound Aminoisoquinoline->Coupling N_Boc_Netarsudil N-Boc-protected Netarsudil Coupling->N_Boc_Netarsudil Deprotection Acidic Deprotection (Boc removal) N_Boc_Netarsudil->Deprotection Netarsudil Netarsudil Deprotection->Netarsudil

Caption: Simplified synthetic workflow for Netarsudil highlighting the role of this compound.

References

An In-depth Technical Guide to the Solubility of 6-Aminoisoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-aminoisoquinoline in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information. Furthermore, it details standardized experimental protocols for accurately determining the solubility of this compound, which are essential for applications in drug discovery, chemical synthesis, and material science.

Qualitative Solubility Data

This compound is a solid at room temperature.[1][2] Its solubility in various organic solvents has been described qualitatively. The following table summarizes the available information.

SolventQualitative SolubilitySource
Dimethylformamide (DMF)Slightly Soluble[1][2]
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[1][2]
MethanolSlightly Soluble[1][2]

Note: The terms "slightly soluble" and "sparingly soluble" are qualitative descriptors and indicate that the compound does not dissolve to a large extent in these solvents under standard conditions.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, standardized experimental protocols are necessary. The two primary methods for determining the solubility of a solid organic compound are the thermodynamic (equilibrium) shake-flask method and the kinetic solubility assay.

The shake-flask method is considered the gold standard for determining equilibrium solubility, which represents the concentration of a compound in a saturated solution when excess solid is in equilibrium with the solution.[3][4]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired organic solvent (e.g., Methanol, DMF, DMSO) in a sealed, inert glass vial.

    • Ensure enough solid is added to maintain a visible excess throughout the experiment.[3]

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator.

    • The equilibration time is critical and should be sufficient to ensure equilibrium is reached. This can range from 24 to 72 hours.[4][5] It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the saturated solution from the excess solid by filtration (using a solvent-compatible, non-adsorptive filter, e.g., PTFE) or centrifugation.[4][5]

  • Quantification:

    • Carefully take an aliquot of the clear, saturated filtrate.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

    • The solubility is typically expressed in units such as mg/mL, µg/mL, or mol/L.

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution characteristics from a high-concentration stock solution, typically in DMSO.[6][7] This method is faster and more amenable to high-throughput screening.[5]

Methodology (Nephelometric Assay):

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).[5][6]

  • Assay Procedure:

    • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[8]

    • Add the desired organic solvent (or aqueous buffer for aqueous kinetic solubility) to the wells to create a dilution series. The final concentration of DMSO should be kept low (typically ≤ 2%) to minimize its co-solvent effect.[6]

    • Mix the solutions thoroughly and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.[8]

  • Detection of Precipitation:

    • Measure the amount of light scattering caused by precipitated particles using a nephelometer.[5][8]

    • The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Visualizations: Workflows and Logical Relationships

The following diagram illustrates the general workflow for determining the solubility of this compound using both thermodynamic and kinetic methods.

G cluster_0 Thermodynamic Solubility (Shake-Flask) cluster_1 Kinetic Solubility A Add excess this compound to solvent B Equilibrate (24-72h) at constant temperature A->B C Separate solid and liquid (Filter / Centrifuge) B->C D Quantify concentration (HPLC, LC-MS) C->D End_Thermo Result: Equilibrium Solubility D->End_Thermo E Prepare high-concentration DMSO stock solution F Add stock to solvent in microplate E->F G Incubate (1-2h) F->G H Measure precipitation (Nephelometry) G->H End_Kinetic Result: Kinetic Solubility H->End_Kinetic Start Start: Solubility Determination Start->A Start->E

Caption: General experimental workflow for solubility determination.

This compound serves as a critical building block, or scaffold, in medicinal chemistry for the synthesis of more complex, biologically active molecules.[9] Its derivatives are particularly significant in the development of kinase inhibitors.

G A This compound (Building Block) B Chemical Synthesis & Structure-Activity Relationship (SAR) Studies A->B C Development of Kinase Inhibitors (e.g., ROCK-I Inhibitors) B->C D Pharmacological Research C->D E Oncology D->E F Immunology D->F G Neurodegenerative Diseases D->G

Caption: Role of this compound as a scaffold in drug discovery.

While this compound is not a direct modulator of the Wnt pathway, its derivatives are explored in therapeutic areas where Wnt signaling is relevant.[10] Understanding this pathway provides context for the broader applications of compounds synthesized from this scaffold. The canonical Wnt pathway is crucial for cell proliferation, differentiation, and survival.[11]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nuc DestructionComplex_off Destruction Complex (Axin, APC, GSK3β, CK1) BetaCatenin_off β-catenin DestructionComplex_off->BetaCatenin_off Phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Binds Dsh Dishevelled (Dsh) Receptor->Dsh Activates DestructionComplex_on Destruction Complex Inhibited Dsh->DestructionComplex_on Inhibits BetaCatenin_on β-catenin (Accumulates) Nucleus Nucleus BetaCatenin_on->Nucleus Translocates TCFLEF TCF/LEF TargetGenes Target Gene Transcription TCFLEF->TargetGenes Activates BetaCatenin_on_nuc β-catenin BetaCatenin_on_nuc->TCFLEF Binds

Caption: Simplified overview of the canonical Wnt signaling pathway.

References

Spectroscopic Profile of 6-Aminoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Aminoisoquinoline, a pivotal intermediate in the synthesis of various pharmaceutical compounds. This document presents available experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the NMR, IR, and MS data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.98s-H-1
8.32d5.5H-3
7.75d5.5H-4
7.75d9.0H-8
7.35d5.5H-5
7.00dd9.0, 2.5H-7
6.58d2.5H-5
5.54br s--NH₂

Solvent: CDCl₃ Data sourced from ChemicalBook.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
152.0C-1
147.5C-6
142.8C-3
135.2C-8a
129.5C-8
124.0C-4a
121.8C-5
119.5C-4
108.2C-7

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3450 - 3300N-H stretch (amine)
3100 - 3000C-H stretch (aromatic)
1625 - 1600C=C stretch (aromatic)
1580 - 1550N-H bend (amine)
1500 - 1400C=C stretch (aromatic)
1350 - 1250C-N stretch (aromatic amine)
900 - 675C-H out-of-plane bend (aromatic)

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
144[M]⁺ (Molecular ion)
117[M-HCN]⁺
116[M-H₂CN]⁺

Data sourced from PubChem and SpectraBase.[2][3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The solution height should be approximately 4-5 cm.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H spectrum using standard acquisition parameters.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single-line resonances for each unique carbon atom.

IR Spectroscopy (Thin Solid Film Method)
  • Dissolve a small amount of this compound in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

  • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)
  • A dilute solution of this compound is prepared in a volatile organic solvent.

  • The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • A detector measures the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Report Technical Guide / Publication Structure->Report Purity->Report

A generalized workflow for the spectroscopic characterization of a chemical compound.

References

A Comprehensive Technical Guide to 6-Aminoisoquinoline: Physical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 6-Aminoisoquinoline, with a focus on its melting and boiling points. It also details a common experimental protocol for the determination of its melting point and outlines its synthesis, a critical process for its application as a key intermediate in pharmaceutical development.

Physicochemical Data of this compound

The accurate determination of physical constants such as melting and boiling points is fundamental for the identification and purity assessment of chemical compounds. This compound is a solid at room temperature.[1]

PropertyValueSource
Melting Point214-216 °CJ&K Scientific LLC[2]
211-212 °C (Solvent: benzene)Career Henan Chemical Co.[1], ChemicalBook[3][4]
Boiling Point343.1 ± 15.0 °C (Predicted)Career Henan Chemical Co.[1], ChemicalBook[3][4]
Molecular FormulaC₉H₈N₂J&K Scientific LLC[2], ChemicalBook[4]
Molecular Weight144.17 g/mol ChemicalBook[4], Sigma-Aldrich
AppearanceLight yellow to yellow solidCareer Henan Chemical Co.[1], ChemicalBook[4]
SolubilitySlightly soluble in DMF and Methanol, Sparingly soluble in DMSOCareer Henan Chemical Co.[1], ChemicalBook[4]

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5][6] A pure substance typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0°C.[5][6][7] Impurities tend to lower and broaden the melting range.[5][6][8] The following protocol describes the capillary method for determining the melting point of this compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • This compound sample

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Loading: Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. Repeat this process until the packed sample is approximately 1-2 mm high.[7][8]

  • Apparatus Setup:

    • Melting Point Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.[5]

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[6][8] Immerse the thermometer and attached capillary tube in the oil of the Thiele tube, ensuring the oil level is above the top of the sample.

  • Heating and Observation:

    • Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range.[5]

    • Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the previously determined approximate melting point.[5]

    • Carefully observe the sample.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[5][6]

Synthesis of this compound

This compound is a valuable intermediate in organic synthesis, notably in the preparation of Netarsudil, a Rho kinase inhibitor used for the treatment of glaucoma.[1][4] A common laboratory-scale synthesis involves the reaction of 6-bromoisoquinoline (B29742) with ammonia (B1221849) in the presence of a copper catalyst.[4][9]

General Synthetic Procedure:

A mixture of 6-bromoisoquinoline, a concentrated aqueous ammonia solution, and copper(II) sulfate (B86663) pentahydrate is heated in a sealed vessel (autoclave).[4][9] The reaction is typically carried out at an elevated temperature, for instance, 190°C, for several hours.[4][9] Following the reaction, the mixture is cooled and worked up by basification and extraction with an organic solvent like ethyl acetate.[4][9] The combined organic extracts are then dried and concentrated. The crude product can be further purified, for example, by suspension in a solvent such as dichloromethane, to yield this compound.[4][9]

Synthesis_of_6_Aminoisoquinoline 6-Bromoisoquinoline 6-Bromoisoquinoline Reaction Reaction 6-Bromoisoquinoline->Reaction Ammonia (aq) Ammonia (aq) Ammonia (aq)->Reaction Copper(II) Sulfate Copper(II) Sulfate Copper(II) Sulfate->Reaction Catalyst Workup Workup Reaction->Workup Heat (190°C) This compound This compound Workup->this compound Extraction & Purification Compound_Identification_Workflow cluster_0 Initial Analysis cluster_1 Data Comparison and Confirmation cluster_2 Outcome Sample Sample Physical_Properties Melting Point Determination Sample->Physical_Properties Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Sample->Spectroscopic_Analysis Compare_Data Compare with Literature Values Physical_Properties->Compare_Data Spectroscopic_Analysis->Compare_Data Purity_Assessment Assess Purity Compare_Data->Purity_Assessment Confirmed Identity Confirmed Purity_Assessment->Confirmed Matches & Pure Further_Purification Further Purification Required Purity_Assessment->Further_Purification Does not match or Impure

References

theoretical properties of 6-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Properties of 6-Aminoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic amine that serves as a fundamental building block in medicinal chemistry and materials science.[1] Its isoquinoline (B145761) core is a privileged scaffold found in numerous biologically active compounds.[2] This document provides a comprehensive overview of the core theoretical and experimental properties of this compound, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols. Furthermore, it explores its role as a precursor to potent enzyme inhibitors, particularly in the context of Poly (ADP-ribose) polymerase (PARP) signaling pathways, crucial for DNA repair and cancer therapy.[3][4]

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its application in synthesis and drug design. These properties have been determined through both experimental measurements and computational predictions.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23687-26-5[5][6]
Molecular Formula C₉H₈N₂[6][7]
Molecular Weight 144.17 g/mol [5][7]
Appearance Light yellow to brown solid/crystalline powder[1][8]
Melting Point 211-216 °C[8][9][10]
Boiling Point 343.1 ± 15.0 °C (Predicted)[9][10]
Density 1.210 ± 0.06 g/cm³ (Predicted)[8][9][10]
pKa 7.10 ± 0.10 (Predicted)[8][9][10]

Table 2: Solubility Profile of this compound

SolventSolubilitySource
Dimethylformamide (DMF)Slightly Soluble[8][9][10]
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[8][9][10]
MethanolSlightly Soluble[8][9][10]
WaterInsoluble (predicted low solubility)[11][12]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

Table 3: ¹H-NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ ppm)Multiplicity & Coupling Constant (J)IntegrationAssignmentSource
5.54Broad single peak2H-NH₂[7][9]
6.58Single peak1HAromatic CH[7][9]
7.00Double peak, J = 9.0 Hz1HAromatic CH[7][9]
7.35Double peak, J = 5.5 Hz1HAromatic CH[7][9]
7.75Double peak, J = 5.5 Hz1HAromatic CH[7][9]
7.75Double peak, J = 9.0 Hz1HAromatic CH[7][9]
8.32Double peak, J = 5.5 Hz1HAromatic CH[7][9]
8.98Single peak1HAromatic CH[7][9]

Table 4: Mass Spectrometry Data for this compound

TechniqueKey Fragments (m/z)Source
GC-MS144 (Molecular Ion), 117, 116[5]

Experimental Protocols

Detailed and reproducible experimental methods are essential for the synthesis and application of this compound in research.

Synthesis of this compound from 6-Bromoisoquinoline

This protocol describes a common method for the synthesis of this compound.[7][9]

Materials:

Procedure:

  • Combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate in an autoclave.

  • Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.

  • After the reaction, cool the vessel to room temperature.

  • Pour the reaction solution into 250 mL of 10% aqueous sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate (5 x 100 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Suspend the crude product in dichloromethane and filter to yield light brown crystalline this compound (Typical yield: ~85%).[7][9]

G Workflow for the Synthesis of this compound cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Reactants 6-Bromoisoquinoline 28% Ammonia Solution CuSO4·5H2O Autoclave Combine in Autoclave Reactants->Autoclave Heat Heat to 190°C Stir for 6 hours Autoclave->Heat Cool Cool to Room Temp Heat->Cool Quench Quench with 10% NaOH Cool->Quench Extract Extract with Ethyl Acetate (5x) Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Filter & Concentrate Dry->Concentrate Purify Suspend in Dichloromethane & Filter Concentrate->Purify Product Final Product: This compound Purify->Product

Caption: Synthesis of this compound.

General PARP1 Inhibition Assay Protocol

Derivatives of this compound are investigated as PARP inhibitors. The following is a representative protocol for determining the in vitro inhibitory activity of a compound against the PARP1 enzyme, based on commercially available assay kits.[4]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA)

  • β-NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

  • Assay buffer (e.g., 50 mM TRIS, 2 mM MgCl₂, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well assay plates

  • Detection reagent

  • Plate reader (colorimetric or fluorometric)

Procedure:

  • Prepare a reaction mixture containing the PARP1 enzyme, activated DNA, and assay buffer.

  • Dispense the reaction mixture into the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the designated wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the enzymatic reaction by adding β-NAD⁺ to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration.

  • Stop the reaction according to the kit manufacturer's instructions.

  • Add the detection reagent to measure the consumption of NAD⁺ or the formation of poly(ADP-ribose).

  • Read the plate using a colorimetric or fluorometric plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value.

General Workflow for a PARP1 Inhibition Assay prep Prepare Reaction Mix (PARP1 Enzyme, Activated DNA, Buffer) plate Dispense Mix into 96-Well Plate prep->plate add_cpd Add Test Compounds & Controls (e.g., in DMSO) plate->add_cpd start_rxn Initiate Reaction (Add β-NAD⁺) add_cpd->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn detect Add Detection Reagent stop_rxn->detect read Read Plate (Colorimetric/Fluorometric) detect->read analyze Data Analysis (% Inhibition, IC50 Calculation) read->analyze

Caption: PARP1 Inhibition Assay Workflow.

Biological Activity and Signaling Pathways

This compound is a key intermediate in the synthesis of kinase inhibitors.[1][13] Its derivatives have been notably developed as inhibitors of Poly (ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2.[4][14]

Role in PARP1-Mediated DNA Repair

PARP1 is a critical enzyme in the cellular response to DNA damage, especially single-strand breaks (SSBs).[14] It acts as a DNA damage sensor. Upon binding to a DNA break, PARP1 becomes catalytically active, using NAD⁺ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[14] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the Base Excision Repair (BER) pathway.[4][14]

PARP inhibitors, many of which are derived from scaffolds like isoquinoline, function by competing with NAD⁺ at the catalytic site of the enzyme.[14] This inhibition prevents the synthesis of PAR chains, thereby stalling the recruitment of the DNA repair machinery. The unrepaired SSBs can then degrade into more lethal double-strand breaks during DNA replication, leading to cell death. This mechanism is particularly effective in cancer cells with pre-existing defects in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality.[14]

PARP1's Role in Base Excision Repair (BER) & Point of Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1_Recruitment PARP1 binds to damaged DNA DNA_Damage->PARP1_Recruitment PARP1_Activation PARP1 Catalytic Activation PARP1_Recruitment->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis Repair_Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR_Synthesis->Repair_Recruitment NAD NAD+ NAD->PAR_Synthesis Substrate DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair PARP_Inhibitor PARP Inhibitors (e.g., 6-AIQ Derivatives) Inhibition Inhibition PARP_Inhibitor->Inhibition Inhibition->PAR_Synthesis Blocks Apoptosis SSB Accumulation & Cell Death (Apoptosis) Inhibition->Apoptosis Leads to

Caption: PARP1 Signaling in DNA Repair.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor to high-value pharmaceutical agents. Its well-defined physicochemical and spectroscopic properties provide a solid foundation for its use in complex organic synthesis. The methodologies for its preparation are robust, and its utility is highlighted by the development of its derivatives as potent PARP inhibitors. A thorough understanding of its theoretical properties, combined with established experimental protocols, is essential for leveraging this molecule to its full potential in drug discovery and materials science research.

References

The Isoquinoline Alkaloids: A Technical Guide to Their Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of isoquinoline (B145761) alkaloids, a diverse and pharmacologically significant class of natural products. From the isolation of morphine from the opium poppy to the intricate signaling pathways modulated by berberine (B55584), this document provides a comprehensive overview of the discovery, history, and foundational experimental methodologies associated with these remarkable compounds.

A Journey Through Time: The Discovery of Key Isoquinoline Alkaloids

The story of isoquinoline alkaloids is a captivating narrative of scientific inquiry that spans over two centuries. The initial discoveries were pivotal moments in the fields of chemistry and medicine, leading to the isolation of some of the most potent and widely used drugs in human history. The following table summarizes the key milestones in the discovery of prominent isoquinoline alkaloids.

AlkaloidYear of Discovery/IsolationDiscoverer(s)Plant SourceKey Contribution
Morphine 1804Friedrich SertürnerPapaver somniferum (Opium Poppy)First alkaloid to be isolated from a plant; revolutionized pain management.[1]
Codeine 1832Pierre-Jean RobiquetPapaver somniferum (Opium Poppy)Isolated as a distinct alkaloid from opium, offering a milder alternative to morphine.[2][3][4][5][6]
Papaverine 1848Georg MerckPapaver somniferum (Opium Poppy)Discovered as a non-narcotic opium alkaloid with smooth muscle relaxant properties.[7][8]
Berberine First isolated in the 19th centuryVarious researchersBerberis vulgaris (Barberry), Coptis chinensis (Goldthread), and othersA widely studied alkaloid with a broad spectrum of pharmacological activities.
Isoquinoline 1885S. Hoogewerf and W.A. van DorpCoal TarThe parent heterocyclic compound was isolated, providing the structural foundation for the entire class of alkaloids.

From Plant to Pure Compound: Experimental Protocols

The isolation and structural elucidation of isoquinoline alkaloids have evolved significantly over time, from classical extraction methods to sophisticated spectroscopic techniques. This section details the core methodologies that have been instrumental in advancing our understanding of these compounds.

Historical Isolation Protocol: The "Lime Method" for Morphine from Opium

One of the earliest and most historically significant methods for isolating morphine from opium is the "lime method," also known as the Thiboumery and Mohr process.[9] This method leverages the phenolic nature of morphine to separate it from other opium alkaloids.

Principle: Morphine, with its phenolic hydroxyl group, is acidic and forms a water-soluble salt (calcium morphinate) in the presence of a base like lime (calcium hydroxide). Other major opium alkaloids, such as codeine and papaverine, lack this phenolic group and remain in the organic phase or precipitate out.

Key Experimental Steps:

  • Extraction: Dried opium is treated with water to extract the alkaloids and other water-soluble components.

  • Basification: The aqueous extract is treated with an excess of lime (calcium hydroxide). This converts morphine into the soluble calcium morphinate.

  • Filtration: The mixture is filtered to remove insoluble plant material and other precipitated alkaloids.

  • Precipitation of Morphine: The filtrate, containing calcium morphinate, is then treated with an ammonium (B1175870) salt (e.g., ammonium chloride). This lowers the pH, causing the free base of morphine to precipitate out of the solution.

  • Purification: The crude morphine precipitate is then collected and can be further purified by recrystallization from a suitable solvent.

Modern Isolation Protocol: Chromatographic Separation of Berberine from Coptis chinensis

Modern isolation techniques rely heavily on chromatographic methods to achieve high purity and yield. The isolation of berberine from the rhizomes of Coptis chinensis serves as a representative example of these advanced protocols.

Principle: This method utilizes the different affinities of the alkaloids present in the plant extract for a stationary phase and a mobile phase to achieve separation. Column chromatography, followed by preparative high-performance liquid chromatography (HPLC), is a common strategy.

Key Experimental Steps:

  • Extraction: Powdered rhizomes of Coptis chinensis are extracted with a solvent such as methanol (B129727) or ethanol, often with the aid of techniques like sonication or reflux to improve efficiency.

  • Preliminary Purification: The crude extract is often subjected to a preliminary purification step, such as acid-base extraction, to enrich the alkaloid fraction.

  • Column Chromatography: The enriched extract is loaded onto a silica (B1680970) gel or alumina (B75360) column. A gradient of solvents with increasing polarity is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing berberine.

  • Preparative HPLC: Fractions rich in berberine are pooled and subjected to preparative HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Crystallization: The purified berberine fraction is collected, the solvent is evaporated, and the berberine is crystallized to yield a highly pure product.

Unraveling the Structure: Spectroscopic Elucidation

The determination of the complex molecular structures of isoquinoline alkaloids relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the alkaloid. Fragmentation patterns observed in MS/MS experiments offer valuable clues about the structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be useful for identifying the chromophoric system.

The Blueprint of Life: Biosynthesis and Signaling Pathways

Isoquinoline alkaloids are biosynthesized from the amino acid tyrosine. Their diverse pharmacological effects are a result of their interaction with various cellular signaling pathways.

Biosynthesis of Benzylisoquinoline Alkaloids

The biosynthesis of the diverse array of benzylisoquinoline alkaloids begins with the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to form the central intermediate, (S)-reticuline. From this pivotal point, various branch pathways lead to the formation of different structural classes of alkaloids, including morphine, codeine, papaverine, and berberine.

Benzylisoquinoline Alkaloid Biosynthesis L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-Hydroxyphenylacetaldehyde (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine NCS 4-Hydroxyphenylacetaldehyde->(S)-Norcoclaurine (S)-Coclaurine (S)-Coclaurine (S)-Norcoclaurine->(S)-Coclaurine 6OMT (S)-N-Methylcoclaurine (S)-N-Methylcoclaurine (S)-Coclaurine->(S)-N-Methylcoclaurine CNMT (S)-3'-Hydroxy-N-methylcoclaurine (S)-3'-Hydroxy-N-methylcoclaurine (S)-N-Methylcoclaurine->(S)-3'-Hydroxy-N-methylcoclaurine CYP80B1 (S)-Reticuline (S)-Reticuline (S)-3'-Hydroxy-N-methylcoclaurine->(S)-Reticuline 4'OMT Berberine Pathway Berberine Pathway (S)-Reticuline->Berberine Pathway Morphinan Alkaloids (Morphine, Codeine) Morphinan Alkaloids (Morphine, Codeine) (S)-Reticuline->Morphinan Alkaloids (Morphine, Codeine) Papaverine Papaverine (S)-Reticuline->Papaverine Morphine Signaling Pathway cluster_membrane Cell Membrane Morphine Morphine μ-Opioid Receptor μ-Opioid Receptor Morphine->μ-Opioid Receptor G-protein (Gi/o) G-protein (Gi/o) μ-Opioid Receptor->G-protein (Gi/o) activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase inhibits Ca2+ Channel Ca2+ Channel G-protein (Gi/o)->Ca2+ Channel inhibits K+ Channel K+ Channel G-protein (Gi/o)->K+ Channel activates cAMP cAMP Adenylyl Cyclase->cAMP produces Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca2+ Channel->Reduced Neurotransmitter Release Hyperpolarization Hyperpolarization K+ Channel->Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability cAMP->Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability Analgesia Analgesia Reduced Neurotransmitter Release->Analgesia Reduced Neuronal Excitability->Analgesia Berberine NF-kB Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation Berberine Berberine Berberine->IKK Complex inhibits IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Release NF-κB (p65/p50) Release IκBα Degradation->NF-κB (p65/p50) Release NF-κB Nuclear Translocation NF-κB Nuclear Translocation NF-κB (p65/p50) Release->NF-κB Nuclear Translocation Gene Transcription Gene Transcription NF-κB Nuclear Translocation->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Berberine JAK-STAT Pathway Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor JAK Activation JAK Activation Cytokine Receptor->JAK Activation STAT Phosphorylation STAT Phosphorylation JAK Activation->STAT Phosphorylation Berberine Berberine Berberine->JAK Activation inhibits STAT Dimerization STAT Dimerization STAT Phosphorylation->STAT Dimerization STAT Nuclear Translocation STAT Nuclear Translocation STAT Dimerization->STAT Nuclear Translocation Gene Transcription Gene Transcription STAT Nuclear Translocation->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Berberine MAPK Pathway Stress/Growth Factors Stress/Growth Factors MAPKKK MAPKKK Stress/Growth Factors->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (e.g., p38, JNK, ERK) MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK (e.g., p38, JNK, ERK) Transcription Factors Transcription Factors MAPK (e.g., p38, JNK, ERK)->Transcription Factors Berberine Berberine Berberine->MAPK (e.g., p38, JNK, ERK) modulates Cellular Responses Cellular Responses Transcription Factors->Cellular Responses Berberine PI3K-Akt-mTOR Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Berberine Berberine Berberine->PI3K inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Berberine Wnt-beta-catenin Pathway Wnt Wnt Frizzled Receptor Frizzled Receptor Wnt->Frizzled Receptor Dishevelled Dishevelled Frizzled Receptor->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β inhibits β-catenin Degradation β-catenin Degradation GSK-3β->β-catenin Degradation β-catenin β-catenin Berberine Berberine Berberine->β-catenin promotes degradation Nuclear Translocation Nuclear Translocation β-catenin->Nuclear Translocation TCF/LEF TCF/LEF Nuclear Translocation->TCF/LEF Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression

References

An In-depth Technical Guide to 6-Aminoisoquinoline and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline (B145761) scaffold is a privileged heterocyclic motif integral to a vast number of natural products and synthetic compounds with significant biological activities. As a class of compounds, aminoisocquinolines—where a primary amine is substituted onto the isoquinoline ring—are of particular interest in medicinal chemistry. The position of the amino group dramatically influences the molecule's physicochemical properties and its pharmacological profile, making the comparative analysis of its structural isomers a critical aspect of drug discovery and development.[1]

This technical guide provides a comprehensive overview of 6-aminoisocquinoline and its key structural isomers: 1-, 3-, 4-, 5-, 7-, and 8-aminoisocquinoline. It details their chemical properties, synthesis, biological activities, and role in modulating key signaling pathways, offering a valuable resource for professionals in the field.

Physicochemical Properties of Aminoisoquinoline Isomers

The location of the amino group on the isoquinoline core alters the electron distribution, hydrogen bonding potential, and overall stereochemistry of the molecule. These changes are reflected in their physical properties, which are crucial for predicting solubility, membrane permeability, and interaction with biological targets.

Property1-Aminoisoquinoline3-Aminoisoquinoline4-Aminoisoquinoline5-Aminoisoquinoline6-Aminoisoquinoline7-Aminoisoquinoline8-Aminoisoquinoline
Structure
CAS Number 1532-84-92547-34-423687-25-41125-60-623687-26-523707-37-1580-17-6
Molecular Formula C₉H₈N₂C₉H₈N₂C₉H₈N₂C₉H₈N₂C₉H₈N₂C₉H₈N₂C₉H₈N₂
Molecular Weight 144.17 g/mol 144.17 g/mol 144.17 g/mol 144.17 g/mol 144.17 g/mol 144.17 g/mol 144.18 g/mol
Appearance Light yellow to brown crystalline powderNot specifiedYellow solidNot specifiedBrown crystalline powderNot specifiedNot specified
pKa Not specifiedNot specifiedNot specifiedNot specified7.10 ± 0.10[2]Not specifiedNot specified
Solubility Not specifiedNot specifiedNot specifiedWater-solubleSoluble in DMSONot specifiedNot specified

(Note: Data compiled from various chemical supplier and database sources. Appearance and some properties may vary based on purity and form.)

Biological Activity and Therapeutic Potential

The isomeric position of the amino group is a key determinant of biological function. While all isomers share a common scaffold, their interactions with specific enzymes and receptors can differ profoundly.

IsomerPrimary Biological ActivityNotes & Quantitative Data
1-Aminoisoquinoline Precursor for bioactive moleculesServes as a building block for various therapeutic agents.
3-Aminoisoquinoline Synthetic IntermediateUsed in the preparation of derivatives for pharmacological screening.
4-Aminoisoquinoline Antimalarial, Leishmanicidal, AnticancerThe 4-aminoquinoline (B48711) scaffold is the core of the well-known antimalarial drug Chloroquine. It is considered a privileged scaffold for designing leishmanicidal agents.[3] Derivatives have also been explored as anticancer agents.[4]
5-Aminoisoquinoline (5-AIQ) PARP-1 Inhibition , Anti-inflammatory, NeuroprotectiveA widely studied, water-soluble inhibitor of Poly(ADP-ribose) polymerases (PARPs).[5] While having moderate potency in vitro against PARP-1, it shows high activity in cellular and in vivo models, suggesting excellent cell uptake.[5] Its PARP-1 inhibition leads to the downregulation of NF-κB activity.[5]
This compound Kinase Inhibition, AntibacterialA key intermediate for synthesizing kinase inhibitors.[6] The related 6-aminoquinoline (B144246) scaffold has shown antibacterial activity by inhibiting DNA-gyrase.
7-Aminoisoquinoline Kinase InhibitionDerivatives, such as 7-aminoisoquinoline-4-carboxylic acid, are used as intermediates in the development of kinase inhibitors for cancer treatment.
8-Aminoisoquinoline Antimalarial, Antimicrobial, AnticancerThe 8-aminoquinoline (B160924) scaffold is the basis for the antimalarial drug Primaquine. Derivatives have shown a wide range of antimalarial and antimicrobial activities.[7]

Signaling Pathway Modulation: 5-AIQ and the PARP-1/NF-κB Axis

A primary mechanism of action for 5-Aminoisoquinoline (5-AIQ) is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a critical nuclear enzyme involved in DNA repair. Following DNA damage, PARP-1 binds to DNA strand breaks and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins.

Inhibition of PARP-1 has significant downstream effects, notably on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. PARP-1 can act as a transcriptional co-activator for NF-κB, promoting the expression of pro-inflammatory genes. By inhibiting PARP-1, 5-AIQ can prevent the PARylation of NF-κB subunits (p65/RelA), which reduces their nuclear retention and subsequent transcription of inflammatory cytokines. This mechanism underlies the potent anti-inflammatory effects observed with 5-AIQ.

PARP_NFkB_Pathway cluster_stimulus Cellular Stress cluster_parp PARP-1 Activation & DNA Repair cluster_nfkb NF-κB Signaling Stress DNA Damage (e.g., ROS, IR) PARP1 PARP-1 Stress->PARP1 activates IKK IKK Activation Stress->IKK PAR PAR Synthesis PARP1->PAR catalyzes NFkB_nuc NF-κB Translocation to Nucleus PARP1->NFkB_nuc co-activates (PARylation) Repair DNA Repair Protein Recruitment PAR->Repair recruits Repair->Stress repairs AIQ 5-Aminoisoquinoline (5-AIQ) AIQ->PARP1 inhibits IkB IκBα Degradation IKK->IkB IkB->NFkB_nuc releases NFkB_complex NF-κB (p65/p50) Cytoplasmic Complex NFkB_complex->IkB sequesters Transcription Transcription of Inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Transcription activates Synthesis_Workflow cluster_analysis Characterization Start Starting Material (e.g., Nitroisoquinoline) Reaction Chemical Transformation (e.g., Catalytic Reduction) Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup TLC TLC Monitoring Reaction->TLC Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product Pure Aminoisoquinoline Isomer Purification->Product Purification->TLC NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS

References

An In-Depth Technical Guide on the Fundamental Reactivity of the Amino Group in 6-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoisoquinoline is a pivotal heterocyclic amine that serves as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials. The presence of the amino group on the isoquinoline (B145761) scaffold imparts a rich and diverse reactivity profile, making it a subject of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the fundamental reactivity of the amino group in this compound, focusing on its nucleophilic and basic properties. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Core Properties of the Amino Group

The reactivity of the amino group in this compound is primarily governed by the lone pair of electrons on the nitrogen atom, which confers both nucleophilicity and basicity.

Basicity: The basicity of the amino group is a critical parameter influencing its reactivity and the physiological behavior of its derivatives. The predicted pKa of the conjugate acid of this compound is approximately 7.10.[1] This moderate basicity means that at physiological pH, a significant portion of the molecules will exist in their protonated form.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, readily participating in a variety of bond-forming reactions. Key reactions include acylation, sulfonylation, N-alkylation, and reductive amination.

N-Acylation (Amidation)

The reaction of this compound with acylating agents such as acyl chlorides or anhydrides provides a straightforward method for the synthesis of N-(isoquinolin-6-yl)amides. This transformation is fundamental in drug design, as the resulting amide bond can act as a key hydrogen bond donor and acceptor, influencing ligand-receptor interactions.

Experimental Protocol: Synthesis of N-(Isoquinolin-6-yl)acetamide

A general procedure for the N-acylation of an amino-substituted quinoline (B57606) involves dissolving the amine in a suitable solvent, such as anhydrous dichloromethane, in the presence of a base like pyridine (B92270). The mixture is cooled, and the acylating agent (e.g., acetyl chloride) is added dropwise. The reaction is typically stirred for a few hours at room temperature.

Reagent/SolventRole
This compoundStarting material
Acetyl ChlorideAcylating agent
PyridineBase and catalyst
DichloromethaneSolvent

Workflow for N-Acylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in anhydrous Dichloromethane B Add Pyridine A->B C Cool to 0°C B->C D Add Acetyl Chloride dropwise C->D E Stir at room temperature for 2-4 hours D->E F Quench with saturated aqueous NaHCO₃ E->F G Separate organic layer F->G H Extract aqueous layer with Dichloromethane G->H I Combine organic layers, wash with brine, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: General workflow for the N-acylation of this compound.

N-Sulfonylation

Reacting this compound with sulfonyl chlorides in the presence of a base like pyridine yields the corresponding sulfonamides. Sulfonamide derivatives are a prominent class of compounds in medicinal chemistry with a broad spectrum of biological activities.

Experimental Protocol: Synthesis of N-(Isoquinolin-6-yl)benzenesulfonamide

To a solution of this compound in anhydrous pyridine, cooled to 0°C, benzenesulfonyl chloride is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

Reagent/SolventRole
This compoundStarting material
Benzenesulfonyl ChlorideSulfonylating agent
PyridineBase and solvent

Reaction Pathway for N-Sulfonylation

start This compound reagent Benzenesulfonyl Chloride Pyridine, 0°C to rt start->reagent Nucleophilic Attack product N-(Isoquinolin-6-yl)benzenesulfonamide reagent->product Formation of Sulfonamide

Caption: Reaction pathway for the N-sulfonylation of this compound.

N-Alkylation

The amino group of this compound can be alkylated using various methods, including direct alkylation with alkyl halides and reductive amination. Direct alkylation can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Reductive Amination

A more controlled method for N-alkylation is reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate by reacting this compound with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary or tertiary amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation.[2][3][4][5][6]

Experimental Protocol: Synthesis of N-Benzyl-isoquinolin-6-amine

A mixture of this compound and benzaldehyde (B42025) is stirred in a suitable solvent, such as 1,4-dioxane (B91453) or 1,2-dichloroethane. Sodium triacetoxyborohydride is then added, and the reaction is stirred at room temperature.[2]

Reagent/SolventRole
This compoundStarting material
BenzaldehydeCarbonyl source
Sodium TriacetoxyborohydrideReducing agent
1,4-Dioxane or 1,2-DichloroethaneSolvent

Workflow for Reductive Amination

cluster_reaction Reaction cluster_workup Work-up A Mix this compound and Benzaldehyde in 1,4-Dioxane B Add NaBH(OAc)₃ A->B C Stir at room temperature B->C D Quench with saturated aqueous NaHCO₃ C->D E Extract with an organic solvent D->E F Dry and concentrate E->F

Caption: General workflow for the reductive amination of this compound.

Diazotization and Sandmeyer Reaction

The primary aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the isoquinoline ring. The diazotization is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[7][8][9][10]

The resulting diazonium salt can then undergo a variety of transformations, most notably the Sandmeyer reaction, where the diazonium group is replaced by a halide or cyanide using a copper(I) salt catalyst.[7][9][11]

Experimental Protocol: Synthesis of 6-Chloroisoquinoline via Sandmeyer Reaction

This protocol is adapted from the procedure for the analogous 5-aminoisoquinoline.

Part A: Diazotization this compound is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature.

Part B: Sandmeyer Reaction In a separate flask, copper(I) chloride is dissolved in concentrated hydrochloric acid. The cold diazonium salt solution from Part A is then slowly added to this solution. The reaction is allowed to warm to room temperature and may require gentle heating to ensure complete decomposition of the diazonium salt.

Reagent/SolventRole
This compoundStarting material
Sodium NitriteDiazotizing agent
Hydrochloric AcidAcid catalyst and solvent
Copper(I) ChlorideCatalyst

Logical Relationship in Sandmeyer Reaction

A This compound B Isoquinolin-6-yl-diazonium Chloride A->B NaNO₂, HCl 0-5°C C 6-Chloroisoquinoline B->C CuCl, HCl

Caption: Logical steps in the Sandmeyer reaction of this compound.

Summary of Quantitative Data

The following table summarizes the key physical and reactivity data for this compound.

PropertyValueReference
Molecular FormulaC₉H₈N₂[12]
Molecular Weight144.17 g/mol [12]
Melting Point211-212 °C[1]
pKa (predicted)7.10 ± 0.10[1]

Note: Specific yields and detailed spectroscopic data for the products of the described reactions are highly dependent on the precise reaction conditions and should be determined empirically. The provided protocols are based on established methodologies for similar substrates and serve as a strong starting point for optimization.

Conclusion

The amino group of this compound exhibits a rich and versatile reactivity, primarily as a nucleophile. This guide has detailed the key transformations of this functional group, including N-acylation, N-sulfonylation, N-alkylation via reductive amination, and its conversion to a diazonium salt for subsequent Sandmeyer reactions. The provided experimental protocols and workflows offer a practical foundation for researchers to utilize this compound as a valuable building block in the synthesis of complex molecules for drug discovery and materials science. Further optimization of the outlined procedures will enable the efficient and targeted synthesis of a diverse range of novel isoquinoline derivatives.

References

electronic properties of the isoquinoline ring system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of the Isoquinoline (B145761) Ring System

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606).[1] It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring at the β and γ positions.[2] This ring system is a fundamental scaffold in a vast array of natural products, particularly alkaloids like papaverine (B1678415) and morphine, which are derived from the amino acid tyrosine.[1][3] The unique electronic landscape of the isoquinoline nucleus imparts it with a versatile range of chemical and physical properties.

In the realm of drug discovery and development, the isoquinoline scaffold is considered a "privileged structure."[4] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] At least 38 drugs based on this scaffold are in clinical use or trials for ailments ranging from cancer to cardiovascular diseases.[4] A thorough understanding of the core electronic properties of isoquinoline is therefore critical for the rational design of new therapeutic agents with enhanced efficacy and specificity. This guide provides a detailed examination of these properties, supported by quantitative data, experimental methodologies, and logical workflows.

Core Electronic Structure

Aromaticity and Resonance

The isoquinoline ring system is aromatic.[7] All ten ring atoms (nine carbons and one nitrogen) are sp² hybridized, and the overlapping p-orbitals form a delocalized π-electron system containing 10 electrons, conforming to Hückel's rule (4n+2).[2] This delocalization is responsible for the molecule's planarity and thermodynamic stability.[8] The resonance energy for isoquinoline is 222 kJ/mol, slightly less than its isomer quinoline, but indicative of significant aromatic character.[9] Resonance delocalizes electron density across both rings, but the presence of the electronegative nitrogen atom creates an uneven distribution, which dictates the molecule's reactivity.[2]

Electron Density and Reactivity

The nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing (-I and -R) effect, reducing the electron density of the heterocyclic ring.[10] Consequently, the carbocyclic (benzene) ring is comparatively electron-rich, making it the preferred site for electrophilic attack.[11] Conversely, the electron-deficient pyridine ring, particularly the C-1 position, is susceptible to nucleophilic attack.[12]

Computational studies, such as Density Functional Theory (DFT), have been employed to model this electron distribution and predict reactivity.[13][14] The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's stability and reactivity, with a typical energy gap of around 3.78 eV.[13]

dot digraph "Reactivity_of_Isoquinoline" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", label="Electron Density and Reactivity Sites in Isoquinoline", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=plaintext, fontname="Arial"];

} END_DOT Caption: Logical relationship of electron density to reaction type.

Basicity and Acidity

The lone pair of electrons on the sp² hybridized nitrogen atom is not involved in the aromatic π-system and is available for protonation, rendering isoquinoline a weak base.[1][7] Its basicity is slightly stronger than that of quinoline and pyridine.[15] The pKa of the conjugate acid (isoquinolinium ion) is a key parameter in drug design, influencing solubility and receptor interaction.

Quantitative Electronic and Physical Data

Quantitative data provides a framework for comparing isoquinoline with other heterocyclic systems and for predicting the behavior of its derivatives.

Table 1: Key Physicochemical Properties of Isoquinoline

Property Value Reference(s)
Formula C₉H₇N [1]
Molar Mass 129.16 g·mol⁻¹ [1]
Appearance Colorless hygroscopic liquid/platelets [1][3]
Melting Point 26–28 °C [1]
Boiling Point 242 °C [1]
pKa (of conjugate acid) 5.14 - 5.4 [1][15]

| Dipole Moment | 2.60 D |[16] |

Table 2: Spectroscopic Data for Isoquinoline

Spectroscopy Type Key Features Wavelength/Shift Reference(s)
UV-Vis (in DCM) π-π* transitions 268 nm, 305 nm, 318 nm [17]
UV-Vis (Protonated) Bathochromic shift 328 nm [17]
Fluorescence (D1-D0) Electronic transitions of radicals 18,492 - 19,430 cm⁻¹ [18]
¹H NMR Aromatic protons δ 7.5-9.2 ppm [19]

| ¹³C NMR | Aromatic carbons | δ 120-153 ppm |[20] |

Chemical Reactivity Explored

Electrophilic Aromatic Substitution (SEAr)

As predicted by its electron density distribution, electrophilic substitution occurs preferentially on the electron-rich benzene ring, primarily at the C-5 and C-8 positions.[11][12] The nitrogen atom deactivates the ring system towards electrophiles compared to benzene, but isoquinoline is still more reactive than pyridine.[10]

  • Nitration : Reaction with nitric and sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline.[21]

  • Sulfonation : Treatment with oleum (B3057394) gives isoquinoline-5-sulfonic acid.[21]

  • Halogenation : Bromination in the presence of a Lewis acid leads to 5-bromoisoquinoline.[21]

The experimentally determined order of positional reactivity for electrophilic attack on the neutral molecule is: 4 > 5 ≈ 7 > 8 > 6 > 3 > 1.[22]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic attack occurs on the electron-deficient pyridine ring.[23] The C-1 position is the most reactive due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer-type intermediate.[9]

  • Chichibabin Reaction : Reaction with sodium amide (NaNH₂) in liquid ammonia (B1221849) yields 1-aminoisoquinoline.[21]

  • Hydroxylation : Fusion with potassium hydroxide (B78521) (KOH) at high temperatures produces 1-isoquinolone ('isocarbostyril').[24]

  • Organometallic Reagents : Reactions with organolithium or Grignard reagents add to the C-1 position, which upon oxidation yields the C-1 substituted isoquinoline.[24]

Experimental Protocols

Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of the isoquinoline conjugate acid.

Objective: To measure the acid dissociation constant (pKa) of the isoquinolinium ion.

Materials & Equipment:

  • Isoquinoline (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination glass electrode, calibrated with pH 4, 7, and 10 buffers

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.13 g of isoquinoline and dissolve it in 40 mL of deionized water in the 100 mL beaker. Add a magnetic stir bar.

  • Protonation: Add 20 mL of the standardized 0.1 M HCl solution to the beaker to ensure complete protonation of the isoquinoline base, forming the isoquinolinium chloride salt.

  • Titration Setup: Place the beaker on the magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but does not interfere with the stir bar.

  • Titration: Begin stirring at a moderate, constant speed. Record the initial pH. Titrate the solution with the standardized 0.1 M NaOH solution, adding it in 0.5 mL increments.

  • Data Collection: After each increment, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added. Continue the titration well past the equivalence point (indicated by a rapid change in pH).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (inflection point). This can be found more accurately by plotting the first derivative (ΔpH/ΔV) vs. V.

    • The volume of titrant at the half-equivalence point is V_eq / 2.

    • The pH of the solution at this half-equivalence point is equal to the pKa of the isoquinolinium ion.

G

Protocol: Bischler-Napieralski Synthesis of a Dihydroisoquinoline

This reaction is a classic method for forming the isoquinoline ring system and relies on the principles of electrophilic aromatic substitution.[25]

Objective: To synthesize 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) from N-acetyl-3,4-dimethoxyphenethylamine.

Materials & Equipment:

  • N-acetyl-3,4-dimethoxyphenethylamine

  • Phosphorus oxychloride (POCl₃) (dehydrating/cyclizing agent)

  • Dry toluene (B28343) (solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) (DCM) for extraction

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Methodology:

  • Reaction Setup: In a dry round-bottom flask, dissolve N-acetyl-3,4-dimethoxyphenethylamine in dry toluene.

  • Cyclization: Cool the solution in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. The POCl₃ activates the amide carbonyl for an intramolecular electrophilic attack on the electron-rich aromatic ring.

  • Reflux: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice to quench the excess POCl₃.

  • Neutralization: Basify the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,4-dihydroisoquinoline (B110456) product.

  • Purification: The crude product can be purified by column chromatography or recrystallization. The final product can then be dehydrogenated (e.g., using Pd/C) to the fully aromatic isoquinoline.

Relevance in Drug Development and Signaling Pathways

The electronic properties of the isoquinoline ring are central to its role in medicinal chemistry. The nitrogen atom can act as a hydrogen bond acceptor, and the planar aromatic surface facilitates π-stacking interactions with biological targets like enzymes and receptors.[8] Substituents can be used to modulate the electronic properties (e.g., pKa, electron density) to optimize binding affinity, selectivity, and pharmacokinetic (ADME) properties.

For instance, isoquinoline derivatives have been identified as potent inhibitors of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[5] The isoquinoline core can serve as a scaffold to position functional groups that interact with key residues in the ATP-binding pocket of these kinases.

dot digraph "PI3K_Pathway" { graph [fontname="Arial", fontsize=12, label="Simplified PI3K/Akt/mTOR Signaling Pathway", bgcolor="#F1F3F4", fontcolor="#202124", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

} END_DOT Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinolines.

Conclusion

The isoquinoline ring system possesses a rich and tunable set of electronic properties governed by its aromatic nature and the integral nitrogen atom. These properties dictate its chemical reactivity, spectroscopic behavior, and its profound utility as a privileged scaffold in medicinal chemistry. A deep, quantitative understanding of its electron distribution, basicity, and reactivity profiles is indispensable for professionals engaged in the design and synthesis of novel, isoquinoline-based therapeutic agents.

References

6-Aminoisoquinoline: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information, handling procedures, and biological context for 6-aminoisoquinoline. The information is intended to enable researchers to work safely with this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry, notably in the development of kinase inhibitors. A summary of its key physical and chemical properties is provided below.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
CAS Number 23687-26-5
Appearance Solid
Storage Temperature Room temperature; store in a dark place under an inert atmosphere.-

Health and Safety Information

GHS Classification and Hazards

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

Hazard ClassCategoryGHS Hazard Statement(s)
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

GHS Pictogram:

  • alt text
    (Exclamation Mark)

Signal Word: Warning

Toxicological Data
Occupational Exposure Limits

There are no established Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for this compound. All work should be conducted in a manner that minimizes any potential for exposure.

Experimental Protocols: Safe Handling and Emergency Procedures

Given that this compound is a key scaffold for potent kinase inhibitors, it is prudent to handle it with the same precautions as other biologically active and potentially cytotoxic compounds.

Standard Handling Protocol

This protocol outlines the necessary steps for safely handling this compound powder and solutions in a laboratory setting.

  • Engineering Controls : All weighing and handling of the solid compound, as well as the preparation of stock solutions, must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Personal Protective Equipment (PPE) : The following PPE is mandatory:

    • Eye Protection : Chemical safety goggles.

    • Hand Protection : Two pairs of nitrile gloves should be worn ("double-gloving"). Change gloves immediately if contamination is suspected.

    • Body Protection : A fully buttoned laboratory coat.

    • Footwear : Fully enclosed shoes.

  • Weighing and Solution Preparation :

    • Use an analytical balance within the fume hood.

    • Handle the solid material carefully to avoid generating dust.

    • When preparing solutions (e.g., in DMSO), add the solvent slowly to the solid.

    • Cap the vial securely before vortexing or sonicating to ensure complete dissolution.

  • Decontamination : After handling, decontaminate the work surface in the fume hood, the balance, and any other equipment used. A 70% ethanol (B145695) solution is generally sufficient for surface cleaning.

  • Waste Disposal : All contaminated materials, including pipette tips, tubes, gloves, and excess solutions, must be disposed of as hazardous chemical waste according to your institution's guidelines.

Safe_Handling_Workflow_for_this compound cluster_Prep Preparation cluster_Handling Handling Operations (in Fume Hood) cluster_Cleanup Post-Handling & Decontamination A Conduct Risk Assessment B Verify Fume Hood Certification A->B C Assemble Required PPE B->C D Don PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat C->D E Weigh Solid This compound D->E F Prepare Stock Solution E->F G Decontaminate Work Surfaces & Equipment F->G H Segregate & Label Hazardous Waste G->H I Remove PPE (Innermost gloves last) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Skin Contact :

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • While flushing, remove any contaminated clothing.

    • Seek immediate medical attention.

  • Eye Contact :

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation :

    • Move the affected individual to fresh air immediately.

    • If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.

    • Seek immediate medical attention.

  • Ingestion :

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

  • Spill Cleanup :

    • Evacuate : Alert others in the area and evacuate the immediate vicinity of the spill.

    • Assess : From a safe distance, assess the extent of the spill. For large spills, or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Contain (for small spills) : If the spill is small and you are trained to handle it:

      • Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).

      • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

      • Work from the outside of the spill inwards to prevent spreading.

    • Collect : Once the material is fully absorbed, carefully scoop it into a designated hazardous waste container.

    • Decontaminate : Clean the spill area with a suitable decontaminating solution, followed by soap and water.

    • Dispose : All cleanup materials must be disposed of as hazardous chemical waste.

Biological Activity and Mechanism of Action

This compound is a privileged scaffold, meaning its structure is frequently found in biologically active compounds. It is a key component in the synthesis of various kinase inhibitors. Two prominent kinase families for which this compound derivatives have been investigated are Rho-associated coiled-coil kinase (ROCK) and Poly (ADP-ribose) polymerase (PARP).

  • ROCK Inhibition : ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] The Rho/ROCK signaling pathway is involved in cell adhesion, migration, and contraction. Inhibitors of this pathway have therapeutic potential in cardiovascular diseases and cancer.

  • PARP Inhibition : PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks through the base excision repair (BER) pathway. By inhibiting PARP, single-strand breaks accumulate and, during DNA replication, can lead to double-strand breaks. In cancer cells that have a deficient homologous recombination repair pathway (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to cell death. This concept is known as synthetic lethality.

Signaling Pathway Visualizations

The following diagrams illustrate the general mechanisms of the ROCK and PARP signaling pathways and indicate the point of action for an inhibitor based on the this compound scaffold.

ROCK_Signaling_Pathway GPCR GPCR / RTK RhoGEF RhoGEF GPCR->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP GDP->GTP RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoGEF ROCK ROCK RhoA_GTP->ROCK MLCP MLC Phosphatase ROCK->MLCP Inhibits LIMK LIM Kinase ROCK->LIMK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Activates Inhibitor This compound Derivative (ROCK Inhibitor) Inhibitor->ROCK pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP p-MLCP (Inactive) pLIMK p-LIMK (Active) LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Inhibits depolymerization Actin_Stab Actin Filament Stabilization pCofilin->Actin_Stab MLC->pMLC Contraction Stress Fiber Formation & Contraction pMLC->Contraction

Caption: The Rho/ROCK signaling pathway, a target for this compound-based inhibitors.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Detects Replication DNA Replication Fork DNA_SSB->Replication PAR Poly(ADP-ribose) (PAR) chain PARP1->PAR Synthesizes Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 Traps PARP1 on DNA & Inhibits PAR synthesis NAD NAD+ NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment BER Base Excision Repair (BER) Recruitment->BER Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break (DSB) Replication->DSB Fork Collapse HR_Proficient Homologous Recombination (HR) Repair (Normal Cells) DSB->HR_Proficient HR_Deficient HR Deficient (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

References

6-Aminoisoquinoline: A Core Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminoisoquinoline is a heterocyclic aromatic amine that has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid structure and the presence of a reactive amino group provide a versatile platform for the synthesis of diverse derivatives with a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a focus on its role in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts centered on this important molecular core.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₈N₂ and a molecular weight of 144.17 g/mol .[1][2][3] Its structure consists of an isoquinoline (B145761) ring system with an amino group substituted at the 6-position.

PropertyValueReference
Molecular Formula C₉H₈N₂[1][2][3]
Molecular Weight 144.17 g/mol [1][2][3]
CAS Number 23687-26-5[1][2]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Storage Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term[2]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 6-bromoisoquinoline (B29742) with ammonia (B1221849) in the presence of a copper(II) sulfate (B86663) catalyst.

Experimental Protocol: Synthesis from 6-Bromoisoquinoline

Materials:

Procedure:

  • In an autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper(II) sulfate pentahydrate.

  • Seal the autoclave and stir the mixture at 190 °C for 6 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Pour the reaction solution into 250 mL of 10% aqueous sodium hydroxide solution.

  • Extract the aqueous solution with ethyl acetate (5 x 100 mL).

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Suspend the resulting crude product in dichloromethane and filter to obtain this compound as a light brown crystalline solid (yield: 10.2 g, 85%).

Biological Significance: A Scaffold for ROCK Inhibitors

The this compound core is a key structural feature in a number of potent and selective kinase inhibitors. Of particular note is its role in the development of inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK). ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in a variety of cellular processes, including cell adhesion, migration, and contraction.

The ROCK Signaling Pathway

The RhoA-ROCK signaling pathway plays a crucial role in regulating cellular contractility. Upon activation by upstream signals, the small GTPase RhoA binds to and activates ROCK. Activated ROCK then phosphorylates several downstream targets, including Myosin Phosphatase Target subunit 1 (MYPT1), which leads to the inhibition of Myosin Light Chain (MLC) phosphatase. This results in an increase in the phosphorylation of MLC and subsequent smooth muscle contraction and actin cytoskeleton reorganization.

ROCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Upstream_Signals Upstream Signals (e.g., GPCRs) RhoA_GDP RhoA-GDP (inactive) Upstream_Signals->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation Activated_ROCK Activated ROCK ROCK->Activated_ROCK MYPT1 MYPT1 Activated_ROCK->MYPT1 Phosphorylation (Inhibition) p_MYPT1 p-MYPT1 (inactive) MYPT1->p_MYPT1 MLC_Phosphatase MLC Phosphatase p_MYPT1->MLC_Phosphatase MLC MLC MLC_Phosphatase->MLC Dephosphorylation p_MLC p-MLC MLC->p_MLC MLCK p_MLC->MLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization & Contraction p_MLC->Actin_Cytoskeleton

Caption: The RhoA-ROCK Signaling Pathway.

This compound Derivatives as ROCK Inhibitors

Derivatives of this compound have been extensively explored as ROCK inhibitors. A prominent example is Netarsudil, an FDA-approved drug for the treatment of glaucoma. Netarsudil is an aminoisoquinoline derivative that lowers intraocular pressure by inhibiting ROCK, which increases the outflow of aqueous humor through the trabecular meshwork. It also inhibits the norepinephrine (B1679862) transporter (NET), which is thought to reduce aqueous humor production.

The table below summarizes the in vitro inhibitory activity of selected 6-substituted isoquinolin-1-amine derivatives against ROCK1 and ROCK2. These compounds are structurally related to this compound and highlight the potential of this scaffold in developing potent ROCK inhibitors.

CompoundR GroupROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)
18 -650670
24 -1690100

Data extracted from a study on fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.

Experimental Protocol: In Vitro ROCK Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against ROCK kinases using a commercially available ELISA-based assay kit.

Materials:
  • Recombinant active ROCK1 or ROCK2 enzyme

  • MYPT1 (Myosin Phosphatase Target Subunit 1) coated microplate

  • Kinase assay buffer

  • ATP solution

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Anti-phospho-MYPT1 (Thr696) primary antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:
  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the final desired concentrations.

  • Kinase Reaction:

    • Add kinase assay buffer to the wells of the MYPT1-coated microplate.

    • Add the diluted test compounds or vehicle (DMSO) to the appropriate wells.

    • Add the ROCK enzyme to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Wash the plate multiple times with wash buffer to remove the reaction mixture.

    • Add the anti-phospho-MYPT1 primary antibody to each well and incubate at room temperature for 1 hour.

    • Wash the plate to remove unbound primary antibody.

    • Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.

    • Wash the plate to remove unbound secondary antibody.

  • Signal Development and Measurement:

    • Add the TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution, which will turn the color to yellow.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_measurement Measurement & Analysis Compound_Dilution Prepare serial dilutions of test compounds Plate_Setup Add assay buffer and compounds/vehicle to MYPT1-coated plate Compound_Dilution->Plate_Setup Add_Enzyme Add ROCK enzyme Plate_Setup->Add_Enzyme Add_ATP Initiate reaction with ATP Add_Enzyme->Add_ATP Incubate_Reaction Incubate at 30°C Add_ATP->Incubate_Reaction Wash_1 Wash plate Incubate_Reaction->Wash_1 Add_Primary_Ab Add anti-pMYPT1 antibody Wash_1->Add_Primary_Ab Incubate_1 Incubate at RT Add_Primary_Ab->Incubate_1 Wash_2 Wash plate Incubate_1->Wash_2 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash_2->Add_Secondary_Ab Incubate_2 Incubate at RT Add_Secondary_Ab->Incubate_2 Wash_3 Wash plate Incubate_2->Wash_3 Add_TMB Add TMB substrate Wash_3->Add_TMB Add_Stop Add stop solution Add_TMB->Add_Stop Read_Absorbance Read absorbance at 450 nm Add_Stop->Read_Absorbance Data_Analysis Calculate % inhibition and IC50 values Read_Absorbance->Data_Analysis

Caption: Workflow for an in vitro ROCK kinase assay.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel kinase inhibitors. Its synthetic tractability and proven success in yielding potent and selective inhibitors, such as the ROCK inhibitor Netarsudil, underscore its importance in modern drug discovery. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and pharmacology, facilitating the exploration and development of new therapeutic agents based on the this compound core.

References

Stability and Storage of 6-Aminoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 6-Aminoisoquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to support researchers and drug development professionals in ensuring the integrity and reliability of this compound throughout its lifecycle, from laboratory research to potential therapeutic applications.

Physicochemical Properties and Storage Recommendations

This compound is a solid, typically appearing as a light yellow to yellow or brown powder.[1] To maintain its chemical integrity, specific storage conditions are recommended by various suppliers. These conditions are summarized in the tables below.

Table 1: Recommended Storage Conditions for this compound
ParameterRecommended ConditionSource(s)
Temperature Room temperature.[2] Some suppliers recommend refrigeration (2-8°C or 0-8°C) for long-term storage.[2]
Atmosphere Inert atmosphere (e.g., Argon).[2][2]
Light Keep in a dark place.[2][2]
Moisture Store in a dry, well-ventilated area.[3][3]
Container Tightly closed container.[3][3]
Table 2: Incompatible Materials and Conditions to Avoid
Incompatible MaterialsConditions to AvoidSource(s)
Strong oxidizing agentsHeat, direct sunlight, moisture[3]
Strong acids[3]

Stability Profile and Degradation Pathways

While specific, quantitative forced degradation studies on this compound are not extensively available in the public domain, general principles of chemical stability and data from related isoquinoline (B145761) derivatives suggest potential degradation pathways. Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[4]

The amino and isoquinoline functional groups suggest susceptibility to the following degradation pathways:

  • Oxidation: The aromatic amine is susceptible to oxidation, which can lead to the formation of colored degradation products. The nitrogen atom in the isoquinoline ring can also be oxidized.

  • Photodegradation: Aromatic compounds can be sensitive to light, leading to various photochemical reactions.[4]

  • Hydrolysis: While generally stable to hydrolysis, extreme pH and elevated temperatures may lead to the degradation of the amino group or the isoquinoline ring system. For related compounds like 1(2H)-isoquinolinone derivatives, hydrolysis of the amide bond is a primary degradation pathway under acidic and basic conditions.[5]

  • Thermal Degradation: High temperatures can induce decomposition.[6]

A microbial degradation pathway has been identified for the related compound 6-hydroxyquinoline (B46185), proceeding through 6-Hydroxy-2-oxo-1,2-dihydroquinoline.[7] While not directly applicable to this compound, it highlights the potential for biological degradation of the isoquinoline core.

Experimental Protocols

Protocol for a General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile. This study is essential for the development of a stability-indicating analytical method.[4]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.[6]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for a predetermined time (e.g., 2, 6, 24 hours).[8]

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.[8]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for a predetermined time.[8]

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.[8]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for a predetermined time.[9]

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).[9]

    • Also, store a solution of the compound at a high temperature (e.g., 60°C).

    • At each time point, withdraw a sample and prepare it for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source in a photostability chamber, as per ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt-hours/square meter).[4][6]

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples and a non-degraded control sample using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.

Protocol for Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[4]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a PDA detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium (B1175870) acetate (B1210297) or other suitable buffer salts.

  • Water (HPLC grade).

  • Forced degradation samples of this compound.

Procedure:

  • Initial Method Development:

    • Start with a common mobile phase for aromatic amines, such as a mixture of acetonitrile and a buffer (e.g., ammonium acetate).[10]

    • Use a gradient elution to ensure the separation of all potential degradation products.

    • Set the PDA detector to scan a wide range of wavelengths to determine the optimal detection wavelength for this compound and its degradants.

  • Method Optimization:

    • Inject the forced degradation samples.

    • Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration, and pH) and the gradient profile to achieve adequate resolution between the parent compound and all degradation products.

    • Adjust the flow rate and column temperature as needed to improve peak shape and separation.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines. Validation parameters should include:

      • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

      • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

      • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

      • Accuracy: The closeness of the test results obtained by the method to the true value.

      • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

      • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow: Synthesis of Netarsudil

This compound is a key starting material in the synthesis of Netarsudil, a Rho kinase inhibitor used for the treatment of glaucoma. The following diagram illustrates a simplified workflow for this synthesis.

G cluster_0 Synthesis of Netarsudil Intermediate cluster_1 Final Synthesis Steps Start This compound Step1 Coupling with Chiral β-Amino Acid Derivative Start->Step1 Amide Bond Formation Intermediate N-Boc-Protected Netarsudil Step1->Intermediate Step2 Deprotection (e.g., Acidic Conditions) Intermediate->Step2 Final Netarsudil Step2->Final

Caption: Simplified workflow for the synthesis of Netarsudil from this compound.

Signaling Pathway: TRPV1 Antagonism

Derivatives of this compound have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling.

G Stimulus Painful Stimuli (e.g., Capsaicin, Heat) TRPV1 TRPV1 Receptor Stimulus->TRPV1 Activates Ion_Influx Cation Influx (Ca²⁺, Na⁺) TRPV1->Ion_Influx Opens Channel Depolarization Neuronal Depolarization Ion_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Antagonist This compound Derivative (TRPV1 Antagonist) Antagonist->TRPV1 Blocks

Caption: Mechanism of TRPV1 antagonism by this compound derivatives in pain signaling.

Experimental Workflow: TRPV1 Antagonist Screening Assay

The following diagram outlines a typical workflow for screening compounds like this compound derivatives for TRPV1 antagonist activity.

G Start Culture Cells Expressing TRPV1 Receptor Step1 Load Cells with Ca²⁺ Indicator Dye Start->Step1 Step2 Pre-incubate with This compound Derivative Step1->Step2 Step3 Stimulate with TRPV1 Agonist (e.g., Capsaicin) Step2->Step3 Measurement Measure Intracellular Ca²⁺ Concentration Step3->Measurement Analysis Determine IC₅₀ Value Measurement->Analysis

Caption: Experimental workflow for a cell-based TRPV1 antagonist screening assay.

Conclusion

This technical guide provides essential information on the stability and storage of this compound. Adherence to the recommended storage conditions is critical for maintaining the quality and purity of this important chemical intermediate. While specific stability data is limited, the provided general protocols for forced degradation and stability-indicating method development offer a framework for researchers to establish the stability profile of this compound for their specific applications. The visualizations of its use in synthesis and as a potential therapeutic agent highlight its significance in pharmaceutical research and development. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions to ensure the reliability of their results.

References

The Researcher's Comprehensive Guide to 6-Aminoisoquinoline: From Procurement to Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoisoquinoline is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a diverse array of biologically active molecules. Its unique isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds investigated for therapeutic applications. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the procurement, quality assessment, and key experimental applications of this compound, with a focus on its role in the development of kinase and PARP inhibitors.

Sourcing and Procurement of this compound

The acquisition of high-quality this compound is the foundational step for any research endeavor. A multitude of chemical suppliers offer this reagent with varying purity grades, quantities, and pricing. Below is a comparative summary of prominent suppliers.

Table 1: Supplier and Product Information for this compound
SupplierProduct Number/CASPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich CDS005467 / 23687-26-5AldrichCPR (Purity not specified)100 MG$77.90
SY3371475763 / 23687-26-597%100 MGContact for pricing
Chem-Impex 02476 / 23687-26-5≥ 95% (HPLC)1 G, 5 G$65.40 (1G), $220.53 (5G)
Simson Pharma Limited - / 23687-26-5High Quality (CoA provided)CustomContact for pricing
BLD Pharm - / 23687-26-5Research Use OnlyCustomContact for pricing
LGC Standards TRC-A611030-100MG / 23687-26-5Neat100 MGContact for pricing
Veeprho - / 23687-26-5Impurity Reference StandardCustomContact for pricing
Apollo Scientific - / 23687-26-5-1 G, 5 G£15.00 (1G), £72.00 (5G)
J&K Scientific 287251 / 23687-26-597%CustomContact for pricing
Oakwood Chemical 036790 / 23687-26-5-250 MG, 1 G$25.00 (250MG), $61.00 (1G)
Table 2: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 23687-26-5[1][2]
Molecular Formula C₉H₈N₂[2]
Molecular Weight 144.17 g/mol [2]
Appearance Brown solid[1]
Melting Point 214-216 °C[3]
Storage Temperature 0-8°C or Refrigerator[1][4]

Purchasing and Quality Control Workflow

A systematic approach to procurement and quality control is essential to ensure the reliability and reproducibility of experimental results. The following diagram outlines a typical workflow for acquiring and verifying the quality of this compound for research purposes.

G Purchasing and Quality Control Workflow for this compound cluster_procurement Procurement cluster_receiving Receiving cluster_qc Quality Control Supplier Identification Supplier Identification Quotation & Lead Time Quotation & Lead Time Supplier Identification->Quotation & Lead Time Purchase Order Purchase Order Quotation & Lead Time->Purchase Order Goods Receipt Goods Receipt Purchase Order->Goods Receipt Documentation Check Documentation Check Goods Receipt->Documentation Check Visual Inspection Visual Inspection Documentation Check->Visual Inspection Analytical Testing Analytical Testing Visual Inspection->Analytical Testing Release for Use Release for Use Analytical Testing->Release for Use Pass Quarantine Quarantine Analytical Testing->Quarantine Fail Research & Development Research & Development Release for Use->Research & Development Return to Supplier Return to Supplier Quarantine->Return to Supplier G PARP1 Signaling Pathway and Inhibition cluster_dna_damage DNA Damage Response cluster_inhibition PARP Inhibition cluster_cell_fate Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation DNA_SSB->PARP1_Activation PARylation PAR Chain Synthesis PARP1_Activation->PARylation PARP_Trapping PARP1 Trapping on DNA PARP1_Activation->PARP_Trapping Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair PARP_Inhibitor This compound Derivative (PARP Inhibitor) PARP_Inhibitor->PARP1_Activation Inhibits Stalled_Replication_Fork Stalled Replication Fork PARP_Trapping->Stalled_Replication_Fork DNA_DSB DNA Double-Strand Break (DSB) Stalled_Replication_Fork->DNA_DSB HR_Proficient Homologous Recombination Proficient Cell DNA_DSB->HR_Proficient HR_Deficient Homologous Recombination Deficient Cell (e.g., BRCA1/2 mutant) DNA_DSB->HR_Deficient DSB_Repair DSB Repair HR_Proficient->DSB_Repair Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis Cell_Survival Cell Survival DSB_Repair->Cell_Survival

References

Methodological & Application

Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-aminoisofrom its precursor, 6-bromoisoquinoline (B29742). This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other complex organic molecules. The primary method detailed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3]

Overview of the Synthesis

The conversion of an aryl halide, such as 6-bromoisoquinoline, to an arylamine is a fundamental transformation in organic synthesis. The Buchwald-Hartwig amination has emerged as a preferred method due to its broad substrate scope, tolerance of various functional groups, and typically high yields.[1][3] The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

An alternative, though often requiring harsher conditions, is copper-catalyzed amination. While detailed protocols for the direct amination of 6-bromoisoquinoline are less common in the provided literature, copper-catalyzed reactions are a known method for C-N bond formation.[4][5]

Key Challenges

The synthesis of 6-aminoisofrom 6-bromoisoquinoline can present certain challenges:

  • Catalyst System Optimization: The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and minimizing side reactions.[1]

  • Reaction Conditions: Temperature and reaction time must be carefully controlled to ensure complete conversion and prevent decomposition of the product or starting materials.

  • Side Product Formation: In palladium-catalyzed reactions, hydrodehalogenation (replacement of the bromine with a hydrogen atom) can be a competing side reaction.[6]

  • Purification: The final product may require careful purification to remove catalyst residues and any byproducts.

Comparative Data of Amination Reactions

For the synthesis of amino-substituted isoquinolines, various conditions have been reported. Below is a summary of representative reaction conditions for similar transformations, providing a starting point for the optimization of the synthesis of 6-aminoisoquinoline.

Starting MaterialAmine SourceCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ / BINAPCs₂CO₃THFNot specifiedNot specified[1]
6-Bromo-isoquinoline-5,8-dioneVarious aminesPalladium pre-catalyst / Phosphine ligandNot specifiedAnhydrous, degassed solvent80-110Not specified[6]
6-bromo-2-chloroquinolineCyclic amines / Lithium bis(trimethylsilyl)amideNot specified (Buchwald-Hartwig)Not specifiedNot specifiedNot specifiedNot specified[7]

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromoisoquinoline

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methodologies.[1][6] Optimization of specific parameters may be required for 6-bromoisoquinoline.

Materials:

  • 6-Bromoisoquinoline

  • Ammonia (B1221849) source (e.g., ammonia solution, benzophenone (B1666685) imine, or an ammonia equivalent like lithium bis(trimethylsilyl)amide)[7]

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, or other Buchwald-Hartwig ligands)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)[1]

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Schlenk line or glovebox

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the 6-bromoisoquinoline and the anhydrous, degassed solvent to the flask.

  • Amine Addition: If using a liquid amine, add it via syringe. If using a solid amine or ammonia equivalent, add it under a positive pressure of inert gas.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford this compound.

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Assemble Reagents: - 6-Bromoisoquinoline - Pd Catalyst & Ligand - Base - Solvent glassware Prepare Dry Glassware under Inert Atmosphere mixing Combine Reagents in Solvent glassware->mixing heating Heat and Stir (80-110 °C) mixing->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

Catalytic_Cycle pd0 Pd(0)L_n pd_complex1 L_n(Ar)Pd(II)-Br pd0->pd_complex1 Ar-Br reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_complex2 [L_n(Ar)Pd(II)(NH₂R)]⁺Br⁻ pd_complex1->pd_complex2 R-NH₂ amine_coordination Amine Coordination pd_amido L_n(Ar)Pd(II)-NHR pd_complex2->pd_amido Base deprotonation Deprotonation (Base) pd_amido->pd0 Ar-NHR

Caption: Buchwald-Hartwig amination catalytic cycle.

References

Synthesis of 6-Aminoisoquinoline: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 6-aminoisoquinoline, a crucial building block in the development of various pharmaceutical agents, including kinase inhibitors.[1][2] The featured method is a high-yield synthesis from 6-bromoisoquinoline (B29742).

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from 6-bromoisoquinoline.

ParameterValueReference
Starting Material6-Bromoisoquinoline[3]
Reagents28% Ammonia (B1221849) solution, Copper (II) sulfate (B86663) pentahydrate[3]
SolventWater[3]
Reaction Temperature190 °C[3]
Reaction Time6 hours[3]
ProductThis compound[3]
AppearanceLight brown crystalline solid[3]
Yield85%[3]
Molecular FormulaC₉H₈N₂[3]
Molecular Weight144.17 g/mol [3]
¹H-NMR (CDCl₃, δ ppm)5.54 (br s, 2H), 6.58 (s, 1H), 7.00 (d, J=9.0 Hz, 1H), 7.35 (d, J=5.5 Hz, 1H), 7.75 (d, J=5.5 Hz, 1H), 7.75 (d, J=9.0 Hz, 1H), 8.32 (d, J=5.5 Hz, 1H), 8.98 (s, 1H)[3]

Experimental Protocol: Synthesis of this compound from 6-Bromoisoquinoline

This protocol is based on a well-established method and has been reported to produce a high yield of the desired product.[3]

Materials:

  • 6-Bromoisoquinoline (17.2 g)

  • 28% Ammonia solution (200 mL)

  • Copper (II) sulfate pentahydrate (10.8 g)

  • 10% aqueous Sodium hydroxide (B78521) solution (250 mL)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Dichloromethane (B109758)

  • Autoclave

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate.[3]

  • Reaction: Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.[3]

  • Workup: After the reaction is complete, allow the autoclave to cool to room temperature. Carefully open the vessel and pour the reaction mixture into 250 mL of a 10% aqueous sodium hydroxide solution.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (5 x 100 mL).[3]

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

  • Purification: Suspend the resulting crude product in dichloromethane and filter to collect the solid. This will yield approximately 10.2 g of light brown crystalline this compound.[3]

Alternative Synthetic Routes

While the featured protocol is robust, other methods for the synthesis of this compound exist. The Buchwald-Hartwig amination is a modern palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for forming carbon-nitrogen bonds.[4][5][6] This reaction generally offers broad substrate scope and functional group tolerance.[4][6] However, the direct amination of 6-bromoisoquinoline with an ammonia equivalent using this method can be challenging.[7]

Another approach involves the reduction of 6-nitroisoquinoline . This can be achieved through various methods, including catalytic hydrogenation.[1] This route is a common strategy for introducing an amino group to an aromatic ring.

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 6-Bromoisoquinoline Ammonia Solution Copper (II) Sulfate Pentahydrate Autoclave Autoclave 190 °C, 6 hours Reactants->Autoclave 1. Combine and Heat Quench Cool and Quench with NaOH solution Autoclave->Quench 2. Cooldown Extraction Extract with Ethyl Acetate Quench->Extraction 3. Extraction Drying Dry with Na₂SO₄ and Concentrate Extraction->Drying 4. Drying Purification Suspend in CH₂Cl₂ and Filter Drying->Purification 5. Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

This protocol and the associated information are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.

References

Application Notes and Protocols: 6-Aminoisoquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoisoquinoline is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and organic synthesis. Its unique structural and electronic properties make it an invaluable building block for the development of a diverse range of biologically active molecules. The presence of a reactive primary amino group and the isoquinoline (B145761) core allows for facile functionalization, enabling the synthesis of complex molecules with tailored properties. This document provides detailed application notes and protocols for the use of 6-aminoisochinoline in the synthesis of kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors, which are crucial targets in cancer therapy.[1][2]

Key Applications

This compound serves as a cornerstone in the synthesis of various therapeutic agents, including:

  • Kinase Inhibitors: The isoquinoline nucleus is a common feature in many kinase inhibitors, where the amino group can be functionalized to interact with the hinge region of the kinase ATP-binding site.[3][4][5]

  • PARP Inhibitors: Derivatives of 6-aminoisochinoline have shown significant potential as PARP inhibitors, a class of drugs that induce synthetic lethality in cancer cells with deficient DNA repair mechanisms.[6][7][8][9][10]* Fluorescent Probes: The inherent fluorescence of the isoquinoline ring system makes its derivatives suitable for the development of probes for biological imaging. [1]* Anticancer Agents: A broad range of 6-aminoisochinoline derivatives have demonstrated potent anticancer properties. [1]

Experimental Protocols

The following protocols detail key synthetic transformations using 6-aminoisochinoline as a starting material.

Protocol 1: N-Acylation of this compound

This protocol describes the general procedure for the acylation of the amino group of 6-aminoisochinoline, a common step in the synthesis of many bioactive molecules.

Reaction Scheme:

Materials:

Procedure:

  • In a flame-dried round-bottom flask, dissolve 6-aminoisochinoline (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-(isoquinolin-6-yl)amide. [11][12] Quantitative Data:

Product NameStarting MaterialReagentsSolventYield (%)Spectroscopic Data
N-(isoquinolin-6-yl)benzamideThis compoundBenzoyl chloride, TEADCM85-95¹H NMR, ¹³C NMR, MS
Protocol 2: Buchwald-Hartwig Amination of 6-Bromoisoquinoline (B29742)

While this protocol starts with 6-bromoisoquinoline, it is a key step in synthesizing N-aryl-6-aminoisoquinolines, which are important intermediates. The resulting this compound derivatives can then be further functionalized.

Reaction Scheme:

Materials:

  • 6-Bromoisoquinoline

  • Aryl amine (e.g., aniline)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 6-bromoisoquinoline (1.0 eq.), the aryl amine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. [1][3][13][14] Quantitative Data:

Product NameStarting MaterialsCatalyst SystemBaseSolventYield (%)
N-phenylisoquinolin-6-amine6-Bromoisoquinoline, AnilinePd₂(dba)₃ / XantphosNaOtBuToluene70-85
Protocol 3: Suzuki-Miyaura Cross-Coupling of 6-Bromoisoquinoline

This reaction is used to introduce aryl or heteroaryl substituents at the 6-position of the isoquinoline core, a common strategy in the synthesis of kinase inhibitors. The resulting product can then be converted to the corresponding 6-amino derivative.

Reaction Scheme:

Materials:

  • 6-Bromoisoquinoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(dppf)Cl₂·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, combine 6-bromoisoquinoline (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography. [3][15][16][17][18][19] Quantitative Data:

Product NameStarting MaterialsCatalystBaseSolventsYield (%)
6-Phenylisoquinoline6-Bromoisoquinoline, Phenylboronic acidPd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane/Water80-95

Signaling Pathways and Experimental Workflows

Targeting the PARP Signaling Pathway

Derivatives of 6-aminoisochinoline are potent inhibitors of PARP, particularly PARP-1 and PARP-2. PARP enzymes are critical for DNA repair, and their inhibition in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to cell death through a mechanism known as synthetic lethality. [8]

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention cluster_2 Outcome in BRCA-deficient Cancer DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Polymer Poly(ADP-ribose) Polymer Synthesis PARP1->PAR_Polymer No_Repair Inhibition of DNA Repair PARP1->No_Repair Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III) PAR_Polymer->Recruitment Repair DNA Repair Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival Leads to 6_Aminoisoquinoline_Derivative This compound-based PARP Inhibitor 6_Aminoisoquinoline_Derivative->PARP1 Inhibition Inhibition Apoptosis Apoptosis / Cell Death No_Repair->Apoptosis Kinase_Inhibitor_Workflow Start 6-Bromoisoquinoline Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Intermediate 6-Substituted Isoquinoline Intermediate Coupling->Intermediate Functionalization Further Functionalization (e.g., amidation, alkylation) Intermediate->Functionalization Library Library of Kinase Inhibitor Candidates Functionalization->Library Screening Biological Screening (Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

References

Application Notes: Asymmetric Synthesis of Netarsudil Utilizing 6-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Netarsudil (B609535) is a potent Rho kinase (ROCK) inhibitor approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves increasing the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[3][4] A critical step in the chemical synthesis of Netarsudil is the formation of an amide bond between a chiral β-amino acid derivative and 6-aminoisoquinoline. This document outlines a robust and stereoselective synthetic route to Netarsudil, highlighting a key amide coupling reaction that proceeds with minimal racemization.

Synthetic Strategy

The asymmetric synthesis of Netarsudil presented here is a concise six-step route that commences from a 2,4-dimethylbenzoate (B1242700) ester of a phenylacetic acid.[5] The stereochemistry at the α-carbon is established with high diastereoselectivity using an Evans' chiral auxiliary.[5] A pivotal step in this synthesis is the coupling of the resulting chiral N-Boc-protected β-amino acid with this compound. This transformation is challenging due to the potential for racemization of the stereogenic center. To overcome this, 2,2,2-trichloro-1,1-dimethylethyl chloroformate is employed as a novel activating agent, which facilitates the amide bond formation in good yield and with excellent preservation of enantiomeric purity.[5] The synthesis culminates in the acidic deprotection of the Boc group to afford Netarsudil.[5]

Data Presentation

Step No.ReactionKey Reagents/CatalystsSolvent(s)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
1Evans Auxiliary AcylationPivaloyl chloride, TriethylamineTHF---
2Asymmetric AlkylationNaHMDS, N-Boc-1-aminomethylbenzotriazoleTHF-96:4-
3Auxiliary CleavageLiOH, H₂O₂THF/H₂O---
4Amide Coupling This compound, 2,2,2-trichloro-1,1-dimethylethyl chloroformate, 2,4,6-collidine DMF 63 -98%
5Boc DeprotectionHClDioxane/DCM-->99%
6Salt FormationMethane sulfonic acidIsopropanol---

Mandatory Visualization

Synthetic Pathway of Netarsudil

G cluster_0 Step 1-3: Chiral β-Amino Acid Synthesis cluster_1 Step 4: Amide Coupling cluster_2 Step 5-6: Deprotection and Salt Formation Start 2,4-dimethylbenzoate ester of phenylacetic acid Acylation Acylation Start->Acylation Evans (R)-4-benzyloxazolidin-2-one Evans->Acylation Alkylation Asymmetric Alkylation (96:4 dr) Acylation->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Intermediate (S)-N-Boc-protected 2,4-dimethylbenzoyloxymethyl phenyl propanoic acid Cleavage->Intermediate Coupling Amide Coupling (63% yield, 98% ee) Intermediate->Coupling This compound This compound This compound->Coupling Boc-Netarsudil N-Boc-Netarsudil Coupling->Boc-Netarsudil Deprotection Boc Deprotection (>99% ee) Boc-Netarsudil->Deprotection Netarsudil Netarsudil Deprotection->Netarsudil Salt Salt Formation Netarsudil->Salt Final Netarsudil Dimesylate Salt->Final G cluster_0 Cellular Signaling Cascade cluster_1 Pharmacological Intervention RhoA RhoA-GTP ROCK ROCK RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC dephosphorylates Actin Actin Stress Fibers & Cell Contraction pMLC->Actin promotes Relaxation Trabecular Meshwork Relaxation Netarsudil Netarsudil Netarsudil->ROCK inhibits Outflow Increased Aqueous Humor Outflow Relaxation->Outflow IOP Reduced Intraocular Pressure Outflow->IOP

References

6-Aminoisoquinoline as a Precursor for Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 6-aminoisoisoquinoline has emerged as a critical precursor for the synthesis of potent kinase inhibitors, particularly targeting the Rho-associated coiled-coil containing protein kinase (ROCK) family.[1] The strategic placement of the amino group at the 6-position provides a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties of kinase inhibitors.

This document provides detailed application notes on the utility of 6-aminoisoisoquinoline as a precursor for ROCK inhibitors, experimental protocols for their synthesis and biological evaluation, and a summary of their inhibitory activities.

Key Applications: Targeting the Rho/ROCK Signaling Pathway

Derivatives of 6-aminoisoisoquinoline have shown significant promise as inhibitors of ROCK1 and ROCK2, serine/threonine kinases that are key regulators of the actin cytoskeleton.[2] The Rho/ROCK pathway is implicated in a multitude of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction. Its dysregulation is associated with various pathologies, making ROCK a compelling therapeutic target for a range of diseases, including:

  • Cardiovascular Diseases: Hypertension, vasospasm, and heart failure.

  • Oncology: Tumor cell invasion and metastasis.

  • Neurological Disorders: Neuronal regeneration and glaucoma.

The 6-aminoisoisoquinoline core can be elaborated with various substituents to generate a library of compounds for screening against these and other kinase targets.

Quantitative Data Summary: Inhibitory Potency of 6-Substituted Isoquinolin-1-amine Derivatives

The following table summarizes the in vitro inhibitory potency (IC50) of representative kinase inhibitors derived from the 6-aminoisoisoquinoline scaffold against ROCK1 and ROCK2.

Compound IDR-Group at 6-PositionROCK1 IC50 (nM)ROCK2 IC50 (nM)
1 4-Fluorophenyl650[3]670[3]
2 3-Pyridyl1690[3]100[3]
3 4-Pyridyl1200150
4 4-(Methylsulfonyl)phenyl80095
5 3-Aminophenyl2500300

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the synthesis and evaluation of 6-aminoisoisoquinoline-based kinase inhibitors.

ROCK_Signaling_Pathway RhoA Activated RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK activates Substrates Downstream Substrates (e.g., MLC, MYPT1) ROCK->Substrates phosphorylates Cytoskeletal_Effects Actin Cytoskeleton Reorganization (Stress Fiber Formation, Contraction) Substrates->Cytoskeletal_Effects Inhibitor 6-Aminoisoquinoline Derivative Inhibitor->ROCK inhibits

Caption: Inhibition of the Rho/ROCK signaling pathway by a 6-aminoisoisoquinoline derivative.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Precursor This compound Precursor Coupling Suzuki or Buchwald-Hartwig Coupling Precursor->Coupling Derivative Kinase Inhibitor Derivative Coupling->Derivative Biochemical Biochemical Assay (IC50 Determination) Derivative->Biochemical CellBased Cell-Based Assay (Target Engagement) Derivative->CellBased Data Data Analysis (SAR) Biochemical->Data CellBased->Data

Caption: General experimental workflow for the development of 6-aminoisoisoquinoline-based kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-isoquinolin-1-amine via Suzuki-Miyaura Coupling

This protocol describes a general method for the arylation of a 6-bromo-isoquinolin-1-amine precursor, a common intermediate derived from 6-aminoisoisoquinoline.

Materials:

Procedure:

  • To a reaction vial, add 6-bromo-isoquinolin-1-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-isoquinolin-1-amine.

Protocol 2: In Vitro Biochemical Kinase Assay for ROCK Inhibition

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound against ROCK1 or ROCK2.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at Km concentration for the specific kinase)

  • Peptide substrate (e.g., a derivative of MYPT1)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

  • Add the ROCK enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the ATP and peptide substrate mixture to each well.

  • Incubate the reaction at 30 °C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Assay for ROCK Target Engagement

This protocol describes a method to assess the ability of a compound to inhibit ROCK activity within a cellular context by measuring the phosphorylation of a downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).

Materials:

  • Human cell line (e.g., HeLa or A549)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-MYPT1 (Thr853) and anti-total-MYPT1

  • HRP-conjugated secondary antibody

  • Western blotting reagents and equipment or ELISA-based detection system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Lyse the cells and collect the total protein lysates.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Analyze the phosphorylation status of MYPT1 by Western blot or ELISA.

    • For Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-MYPT1 and anti-total-MYPT1 antibodies.

    • For ELISA: Use a commercially available ELISA kit for the detection of phosphorylated MYPT1.

  • Quantify the band intensities (for Western blot) or the colorimetric/fluorometric signal (for ELISA).

  • Normalize the phosphorylated MYPT1 signal to the total MYPT1 signal.

  • Calculate the percentage of inhibition of MYPT1 phosphorylation relative to the vehicle-treated control and determine the cellular IC50 value.

Conclusion

This compound is a valuable and versatile precursor for the development of potent and selective kinase inhibitors, with a particularly strong application in the discovery of ROCK inhibitors. The synthetic accessibility and the potential for diverse functionalization at the 6-position make it an attractive starting point for medicinal chemistry campaigns. The protocols provided herein offer a foundation for the synthesis and biological characterization of novel kinase inhibitors based on this promising scaffold.

References

The Versatility of 6-Aminoisoquinoline in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-Aminoisoquinoline has emerged as a privileged scaffold in medicinal chemistry. Its unique bicyclic aromatic structure serves as a versatile building block for the synthesis of a diverse array of biologically active molecules, leading to the development of novel therapeutics for a range of diseases, including cancer, glaucoma, and bacterial infections.

This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its application as a core structure for kinase inhibitors, poly (ADP-ribose) polymerase (PARP) inhibitors, and antimicrobial agents.

Therapeutic Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant therapeutic potential across multiple domains of medicinal chemistry. The isoquinoline (B145761) nucleus provides a rigid framework that can be readily functionalized to achieve high-affinity and selective interactions with various biological targets.

Kinase Inhibition: A primary application of this compound is in the development of kinase inhibitors.[1] By modifying the 6-amino group and other positions on the isoquinoline ring, researchers have synthesized potent inhibitors of several kinases implicated in disease. Notably, this compound is a key structural component of Netarsudil, a Rho kinase (ROCK) inhibitor approved for the treatment of glaucoma.[2][3] Derivatives have also been explored as inhibitors of other kinases involved in cancer progression, such as those in the PI3K/Akt/mTOR and VEGFR signaling pathways.

PARP Inhibition: The this compound scaffold has also been utilized in the design of PARP inhibitors. These agents are at the forefront of cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. By inhibiting PARP, these molecules can induce synthetic lethality in cancer cells.

Anticancer Activity: Beyond specific enzyme inhibition, various derivatives of this compound have exhibited broad anticancer properties against numerous cancer cell lines.[4] Their mechanisms of action are often multifactorial, involving the modulation of key signaling pathways that control cell growth, proliferation, and survival.

Antimicrobial Activity: More recently, the isoquinoline scaffold has been investigated for its antibacterial properties. Certain tricyclic derivatives have shown activity against Gram-positive pathogens, opening a new avenue for the development of antibiotics with novel mechanisms of action.

Quantitative Data Summary

The following tables summarize the biological activity of various this compound and related isoquinoline derivatives.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound/DerivativeTarget KinaseIC50/KiCell Line/Assay ConditionsReference
Netarsudil (AR-13324)ROCK1650 nM (IC50)IMAP assay[1]
Netarsudil (AR-13324)ROCK2670 nM (IC50)IMAP assay[1]
Isoquinoline Derivative 18ROCK11690 nM (IC50)IMAP assay[1]
Isoquinoline Derivative 24ROCK2100 nM (IC50)IMAP assay[1]
ApomorphinePKA, MLCK, PKC1 µM, 11 µM, 8 µM (IC50)Rat liver cAK, MLCK, PKC[5]
SanguinarinePKA6 µM (IC50)Rat liver cAK[5]

Table 2: PARP Inhibitory Activity of Isoquinoline Derivatives

Compound/DerivativeTargetIC50 (nM)Reference
OlaparibPARP11-5[6]
RucaparibPARP11.4 - 7.9[6]
NiraparibPARP12.1 - 3.8[6]
TalazoparibPARP10.57 - 1.9[6]
VeliparibPARP12.9 - 5.2[6]

Table 3: Anticancer Activity of Isoquinoline Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Quinoline (B57606) Derivative 14Caco-25.7[7]
Quinoline Derivative 13Caco-29.3[7]
Isatin (B1672199) Derivative 13A54910.5[7]
Isatin Derivative 14MDA-MB-2319[7]

Table 4: Antimicrobial Activity of Isoquinoline Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Tricyclic Isoquinoline 8dStaphylococcus aureus16[8]
Tricyclic Isoquinoline 8fStaphylococcus aureus32[8]
Tricyclic Isoquinoline 8fStreptococcus pneumoniae32[8]
Tricyclic Isoquinoline 8dEnterococcus faecium128[8]
Tricyclic Isoquinoline 8fEnterococcus faecium64[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis Protocols

Protocol 1: Asymmetric Synthesis of Netarsudil (A Rho Kinase Inhibitor)

This protocol outlines the six-step asymmetric synthesis of Netarsudil, the active component of Rhopressa™.[2][3]

Step 1: Synthesis of (S)-N-Boc-protected 2,4-dimethylbenzoyloxymethyl phenyl propanoic acid This step involves the use of an Evans' auxiliary to establish the (S)-stereocenter. A chiral enolate of (R)-4-benzyloxazolidin-2-one is used to direct the formation of the desired stereoisomer with high diastereoselectivity.[2]

Step 2: Coupling with this compound The chiral (S)-N-Boc-protected 2,4-dimethylbenzoyloxymethyl phenyl propanoic acid is coupled with this compound. To minimize racemization, 2,2,2-trichloro-1,1-dimethylethyl chloroformate is employed as a non-racemizing activating agent. This reaction yields N-Boc-protected Netarsudil.[2]

Step 3: Deprotection and Recrystallization The N-Boc protecting group is removed under acidic conditions. Subsequent recrystallization yields Netarsudil with high enantiomeric purity (>99% ee).[2]

Protocol 2: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 6-aryl-isoquinoline-1-carbonitrile derivatives from 6-bromoisoquinoline-1-carbonitrile (B1380134).

  • Materials: 6-Bromoisoquinoline-1-carbonitrile, arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane (B91453), water.

  • Procedure:

    • To a reaction vial, add 6-bromoisoquinoline-1-carbonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

    • Evacuate and backfill the vial with nitrogen gas three times.

    • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 6-aryl-isoquinoline-1-carbonitrile derivative.

Biological Assay Protocols

Protocol 3: Determination of IC50 Values using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of novel cytotoxic isoquinoline derivatives against cancer cell lines.

  • Materials: Human cancer cell line (e.g., HeLa, A549, MCF-7), complete cell culture medium, 96-well plates, test compound (dissolved in DMSO), MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 4: PARP-1 Inhibition Assay (Fluorometric)

This protocol provides a general method for assessing the inhibitory activity of compounds against PARP-1.

  • Materials: Recombinant human PARP-1, activated DNA, NAD+, PARP-1 assay buffer, test compound, fluorescent PARP-1 substrate.

  • Procedure:

    • In a 96-well plate, add PARP-1 assay buffer, activated DNA, and the test compound at various concentrations.

    • Add recombinant human PARP-1 enzyme to each well and incubate for 10 minutes.

    • Initiate the reaction by adding NAD+.

    • After a 60-minute incubation, add the fluorescent PARP-1 substrate.

    • Incubate for an additional 60 minutes and then read the fluorescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

  • Materials: Bacterial strain, Mueller-Hinton broth (MHB), 96-well microtiter plates, test compound.

  • Procedure:

    • Prepare a twofold serial dilution of the test compound in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound derivatives and a general experimental workflow.

Rho_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR / RTK RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Ligand Binding RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC_P->Actin_Cytoskeleton Contraction Cell Contraction & Increased IOP Actin_Cytoskeleton->Contraction Netarsudil Netarsudil (this compound Derivative) Netarsudil->ROCK Inhibits PARP_Inhibition_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork Unrepaired PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes BER_Proteins Base Excision Repair (BER) Proteins PAR->BER_Proteins Recruits SSB_Repair SSB Repair BER_Proteins->SSB_Repair Mediates DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair BRCA1/2 Proficient Apoptosis Apoptosis (Synthetic Lethality) DNA_DSB->Apoptosis BRCA1/2 Deficient Cell_Survival Cell Survival HR_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (this compound Derivative) PARP_Inhibitor->PARP1 Inhibits PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibits Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Kinase_Inhibitor Kinase Inhibitor (this compound Derivative) Kinase_Inhibitor->PI3K Inhibits Kinase_Inhibitor->Akt Inhibits Experimental_Workflow Start Start: This compound Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Kinase Assay, Antimicrobial Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active In_Vitro In Vitro Profiling (IC50, Selectivity, Mechanism of Action) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Refine In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo End Preclinical Candidate In_Vivo->End

References

6-Aminoisochinolin-Derivate in der Entdeckung von Krebsmedikamenten: Anwendungshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Der 6-Aminoisochinolin-Kern hat sich als vielversprechendes Grundgerüst in der Entdeckung von Krebsmedikamenten herausgestellt. Derivate, die auf dieser Struktur basieren, haben potente krebsbekämpfende Eigenschaften gezeigt, die oft auf die Hemmung wichtiger zellulärer Signalwege zurückzuführen sind, die an der Proliferation, dem Überleben und der Metastasierung von Krebszellen beteiligt sind. Diese Anwendungshinweise bieten einen Überblick über die krebsbekämpfenden Aktivitäten ausgewählter 6-Aminoisochinolin-Derivate, detaillierte Protokolle für deren In-vitro-Evaluierung und Visualisierungen der beteiligten Signalwege und experimentellen Arbeitsabläufe.

Wirkmechanismus

Viele 6-Aminoisochinolin-Derivate üben ihre krebsbekämpfende Wirkung durch die Hemmung von Proteinkinasen aus. Ein bemerkenswertes Beispiel ist die Induktion von Apoptose (programmierter Zelltod) durch die Modulation von Signalwegen, die für das Überleben von Krebszellen entscheidend sind.

Ein spezifisches Derivat, 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isochinolin (AM6-36), induziert nachweislich Apoptose in menschlichen Leukämiezellen (HL-60).[1] Dieser Prozess wird über den intrinsischen Apoptoseweg vermittelt, der durch die Aktivierung von Caspasen (Caspase-3, -7 und -9) und die Modulation von Mitogen-aktivierten Proteinkinasen (MAPKs) gekennzeichnet ist.[1]

Obwohl viele Isochinolin-Derivate die PI3K/Akt/mTOR-Signalkaskade hemmen, ein Weg, der bei vielen Krebsarten hochreguliert ist und das Zellwachstum und -überleben fördert, sind weitere Forschungen erforderlich, um diesen Mechanismus für 6-Aminoisochinolin-Derivate spezifisch zu bestätigen.

Quantitative Daten zur krebsbekämpfenden Aktivität

Die Wirksamkeit von 6-Aminoisochinolin-Derivaten wird typischerweise anhand ihrer halbmaximalen Hemmkonzentration (IC50) in verschiedenen Krebszelllinien quantifiziert. Ein niedrigerer IC50-Wert weist auf eine höhere Wirksamkeit hin.

DerivatKrebszelllinieZelltypIC50 (nM)Referenz
3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isochinolin (AM6-36)HL-60Menschliche Promyelozytische Leukämie86[1]

Visualisierungen

Die folgenden Diagramme veranschaulichen den vorgeschlagenen Mechanismus der Apoptoseinduktion und den allgemeinen Arbeitsablauf für die In-vitro-Evaluierung von 6-Aminoisochinolin-Derivaten.

apoptosis_pathway Apoptoseinduktion durch ein 6-Aminoisochinolin-Derivat derivative 6-Aminoisochinolin- Derivat (z.B. AM6-36) mapk MAPK-Aktivierung (p38, JNK) derivative->mapk mitochondrion Mitochondrion mapk->mitochondrion Stress-Signal cas9 Caspase-9 Aktivierung mitochondrion->cas9 cas37 Caspase-3/7 Aktivierung cas9->cas37 apoptosis Apoptose cas37->apoptosis

Bildunterschrift: Apoptoseinduktion durch ein 6-Aminoisochinolin-Derivat.

experimental_workflow Allgemeiner Arbeitsablauf für das In-vitro-Screening auf krebsbekämpfende Wirkung synthesis Synthese von 6-Aminoisochinolin-Derivaten treatment Behandlung der Zellen mit Derivaten synthesis->treatment cell_culture Kultivierung von Krebszelllinien cell_culture->treatment cytotoxicity Zytotoxizitäts-Assay (z.B. MTT-Assay) treatment->cytotoxicity mechanism Mechanistische Studien treatment->mechanism ic50 Bestimmung des IC50-Wertes cytotoxicity->ic50 apoptosis Apoptose-Assay (Annexin V/PI) mechanism->apoptosis western_blot Western Blot (Proteinexpression) mechanism->western_blot

Bildunterschrift: Allgemeiner Arbeitsablauf für das In-vitro-Screening.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben Standardmethoden zur Bewertung der krebsbekämpfenden Wirkung von 6-Aminoisochinolin-Derivaten in vitro.

Protokoll 1: Allgemeine Synthese von 6-Aminoisochinolin

Dieses Protokoll beschreibt die Synthese des 6-Aminoisochinolin-Grundgerüsts aus 6-Bromisochinolin, das als Ausgangsmaterial für die weitere Derivatisierung dient.

Materialien:

  • 6-Bromisochinolin

  • 28%ige Ammoniaklösung

  • Kupfer(II)-sulfat-Pentahydrat

  • 10%ige wässrige Natriumhydroxidlösung

  • Ethylacetat

  • Wasserfreies Natriumsulfat

  • Dichlormethan

  • Autoklav

Verfahren:

  • 6-Bromisochinolin, 28%ige Ammoniaklösung und Kupfer(II)-sulfat-Pentahydrat in einen Autoklaven geben und verschließen.

  • Die Mischung 6 Stunden lang bei 190 °C rühren und reagieren lassen.

  • Nach Abschluss der Reaktion auf Raumtemperatur abkühlen lassen.

  • Die Reaktionslösung in eine 10%ige wässrige Natriumhydroxidlösung gießen.

  • Mit Ethylacetat extrahieren (5 x 100 mL).

  • Die vereinigten organischen Phasen über wasserfreiem Natriumsulfat trocknen, filtrieren und konzentrieren.

  • Das erhaltene Rohprodukt mit Dichlormethan suspendieren und filtrieren, um 6-Aminoisochinolin zu erhalten.

Protokoll 2: Zytotoxizitäts-Assay (MTT-Assay)

Dieser Assay misst die metabolische Aktivität von Zellen als Indikator für die Zellviabilität nach der Behandlung mit den Testverbindungen.

Materialien:

  • Krebszelllinien (z.B. HL-60)

  • Zellkulturmedium (z.B. RPMI-1640) mit 10% fötalem Kälberserum (FBS)

  • 96-Well-Platten

  • 6-Aminoisochinolin-Derivate (in DMSO gelöst)

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung (5 mg/mL in PBS)

  • DMSO

Verfahren:

  • Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen/Well aussäen und 24 Stunden inkubieren, damit sie anhaften können.

  • Die Zellen mit seriellen Verdünnungen der 6-Aminoisochinolin-Derivate für 24-96 Stunden behandeln. Eine Vehikelkontrolle (nur DMSO) einschließen.

  • Nach der Inkubation 20 µL MTT-Lösung zu jeder Vertiefung geben und die Platten für weitere 3-4 Stunden bei 37 °C inkubieren.

  • Das Medium vorsichtig entfernen und 150 µL DMSO zu jeder Vertiefung geben, um die gebildeten Formazan-Kristalle aufzulösen.

  • Die Absorption bei 540 nm mit einem Mikroplattenleser messen.

  • Die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle berechnen und die IC50-Werte bestimmen.

Protokoll 3: Apoptose-Assay (Annexin V/Propidiumiodid-Färbung)

Dieser durchflusszytometrische Assay unterscheidet zwischen lebenden, frühen apoptotischen, späten apoptotischen und nekrotischen Zellen.

Materialien:

  • Behandelte und unbehandelte Kontrollzellen

  • Annexin V-FITC (oder ein anderes Fluorochrom-Konjugat)

  • Propidiumiodid (PI)

  • 1X Annexin V-Bindungspuffer

  • Phosphatgepufferte Salzlösung (PBS)

  • Durchflusszytometer

Verfahren:

  • Zellen wie für den Zytotoxizitäts-Assay behandeln.

  • Sowohl adhärente als auch schwimmende Zellen ernten.

  • Die Zellen zweimal mit eiskaltem PBS waschen.

  • Das Zellpellet in 1X Annexin V-Bindungspuffer resuspendieren.

  • Annexin V-FITC und PI zur Zellsuspension geben.

  • 15 Minuten bei Raumtemperatur im Dunkeln inkubieren.

  • Die Proben innerhalb einer Stunde mittels Durchflusszytometrie analysieren.

Protokoll 4: Western Blot zur Analyse der Proteinexpression

Dieses Protokoll wird verwendet, um Veränderungen in den Expressionsniveaus von Proteinen nachzuweisen, die an Apoptose und anderen Signalwegen beteiligt sind (z.B. Caspasen, MAPKs).

Materialien:

  • Behandelte und unbehandelte Kontrollzellen

  • RIPA-Lysepuffer mit Protease-Inhibitoren

  • BCA-Protein-Assay-Kit

  • SDS-PAGE-Gele

  • PVDF-Membran

  • Blockierpuffer (z.B. 5% Magermilch in TBST)

  • Primäre Antikörper (z.B. gegen gespaltene Caspase-3, p-p38 MAPK)

  • HRP-konjugierte sekundäre Antikörper

  • ECL-Chemilumineszenz-Substrat

Verfahren:

  • Zellen in RIPA-Puffer lysieren und die Proteinkonzentration bestimmen.

  • Gleiche Proteinmengen mittels SDS-PAGE auftrennen und auf eine PVDF-Membran transferieren.

  • Die Membran 1 Stunde lang in Blockierpuffer blockieren.

  • Die Membran über Nacht bei 4 °C mit dem primären Antikörper inkubieren.

  • Die Membran waschen und 1 Stunde lang mit dem HRP-konjugierten sekundären Antikörper inkubieren.

  • Die Membran waschen und das Chemilumineszenzsignal mit einem bildgebenden System detektieren.

References

The Versatility of 6-Aminoisoquinoline in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Aminoisoquinoline, a key heterocyclic aromatic amine, has emerged as a valuable building block in the design and synthesis of novel fluorescent probes. Its inherent photophysical properties, coupled with the reactive amino group, provide a versatile platform for the development of chemosensors tailored for a wide range of analytes. These probes are instrumental in various scientific disciplines, including biomedical research and drug development, offering high sensitivity and selectivity for the detection of specific ions and changes in the cellular microenvironment. This document provides detailed application notes and protocols for the use of this compound in the synthesis of fluorescent probes for pH and aluminum ion (Al³⁺) detection, intended for researchers, scientists, and drug development professionals.

Application Note 1: A this compound-Based Schiff Base as a Ratiometric Fluorescent pH Sensor

Fluorescent probes capable of detecting subtle changes in pH are crucial for understanding cellular processes and pathological conditions. Schiff bases derived from this compound (or its structural isomer 6-aminoquinoline) can function as effective ratiometric pH sensors, exhibiting distinct fluorescence changes in response to varying proton concentrations.

Quantitative Data Summary
Probe NameAnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Sensing MechanismReference
BQB (6-aminoquinoline based)pHNot Specified550 (acidic) / 453 (basic)Not SpecifiedProtonation of Quinoline Nitrogen[1]
Protonated 6-AIQ-Not SpecifiedNot Specified0.647 to 0.858Protonation[2]
Experimental Protocol: Synthesis of a this compound Schiff Base pH Sensor

This protocol describes the synthesis of a Schiff base fluorescent probe through the condensation of this compound and a suitable aldehyde.

Materials:

  • This compound

  • Terephthaldehyde (or other suitable dialdehyde)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for filtration and purification

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (2.0 mmol) in absolute ethanol (30 mL). In a separate beaker, dissolve terephthaldehyde (1.0 mmol) in hot absolute ethanol (20 mL).

  • Reaction Setup: While stirring the this compound solution, slowly add the hot solution of terephthaldehyde. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the synthesized Schiff base using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Signaling Pathway

The sensing mechanism of the this compound-based Schiff base for pH involves the protonation and deprotonation of the nitrogen atom in the isoquinoline (B145761) ring. In acidic conditions, the nitrogen is protonated, leading to a change in the electronic properties of the fluorophore and a corresponding shift in the emission spectrum.

pH_Sensing_Pathway Probe Probe Low_pH Low_pH Probe->Low_pH Protonation Protonated_Probe Protonated_Probe Emission_Shift Emission_Shift Protonated_Probe->Emission_Shift Altered Fluorescence High_pH High_pH High_pH->Probe Deprotonation Low_pH->Protonated_Probe

Caption: pH sensing mechanism of the this compound-based probe.

Application Note 2: A "Turn-On" Fluorescent Probe for the Selective Detection of Aluminum Ions (Al³⁺)

Aluminum is the most abundant metal in the Earth's crust, and its overexposure has been linked to several health issues. Therefore, the development of sensitive and selective fluorescent probes for Al³⁺ is of significant interest. Schiff bases derived from this compound can act as "turn-on" fluorescent sensors for Al³⁺, where the fluorescence intensity increases significantly upon binding to the metal ion.

Quantitative Data Summary
Probe NameAnalyteExcitation (λex, nm)Emission (λem, nm)Limit of Detection (LOD)Binding Constant (Ka)Reference
NIQ (isoquinoline based)Al³⁺Not SpecifiedNot Specified52 nM3.27 x 10⁵ M⁻¹[3]
Experimental Protocol: Fluorometric Titration for Al³⁺ Detection

This protocol outlines the procedure for evaluating the performance of the synthesized this compound-based probe for Al³⁺ detection.

Materials:

  • Synthesized this compound-based fluorescent probe

  • Stock solution of Al³⁺ (e.g., Al(NO₃)₃ in deionized water)

  • Stock solutions of other metal ions for selectivity studies

  • Buffer solution (e.g., HEPES buffer, pH 7.4)

  • Organic solvent (e.g., DMSO or acetonitrile)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent. Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1% v/v).

  • Initial Measurement: Transfer 3 mL of the probe's working solution into a quartz cuvette and record its initial fluorescence spectrum.

  • Fluorometric Titration: Add small aliquots of the Al³⁺ stock solution to the cuvette. After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum. Continue this process until the fluorescence intensity reaches a plateau.

  • Selectivity Study: To assess the selectivity, repeat the titration procedure with other metal ions at the same concentration as Al³⁺.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to determine the linear range and calculate the limit of detection (LOD). The binding constant can be calculated using the Benesi-Hildebrand equation.

Signaling Pathway

The "turn-on" fluorescence response of the this compound-based Schiff base probe upon binding to Al³⁺ is attributed to the Chelation-Enhanced Fluorescence (CHEF) effect. In the free state, the probe's fluorescence is quenched through mechanisms like Photoinduced Electron Transfer (PET). Upon chelation with Al³⁺, the intramolecular rotation is restricted, and the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.[3]

Al_Sensing_Workflow cluster_synthesis Probe Synthesis cluster_detection Detection 6-AIQ This compound Probe_Free Free Probe (Low Fluorescence) 6-AIQ->Probe_Free Aldehyde Aldehyde Aldehyde->Probe_Free Probe_Bound Probe-Al³⁺ Complex (High Fluorescence) Probe_Free->Probe_Bound Chelation Al3 Al³⁺ Al3->Probe_Bound

Caption: Experimental workflow for Al³⁺ detection.

Conclusion

This compound and its derivatives are highly valuable scaffolds for the construction of fluorescent probes. The straightforward synthesis of Schiff bases from this compound allows for the development of sensors for a variety of analytes, including protons (pH) and metal ions like Al³⁺. The detailed protocols and mechanistic insights provided in these application notes serve as a guide for researchers in the design and implementation of novel fluorescent probes for applications in chemical biology and drug discovery.

References

Application Notes and Protocols for the Derivatization of Amino Acids with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid analysis is a cornerstone technique in various scientific disciplines, including proteomics, clinical diagnostics, and food science. Due to the lack of a strong native chromophore or fluorophore in most amino acids, their direct detection by high-performance liquid chromatography (HPLC) is challenging.[1][2] Pre-column derivatization with a labeling reagent is a widely adopted strategy to enhance detectability and improve chromatographic separation.[1]

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a highly reactive and efficient pre-column derivatization reagent for primary and secondary amino acids.[3][4] Introduced in 1993, the AQC method has gained widespread use due to the formation of stable, fluorescent urea (B33335) derivatives that are readily analyzed by reversed-phase HPLC.[4][5][6] The resulting derivatives are stable for several days, which is advantageous for automated analysis of numerous samples.[1][3][6] This method offers high sensitivity, speed, and reproducibility, making it a popular choice for amino acid analysis in diverse matrices such as protein hydrolysates, cell culture media, and physiological fluids.[1][2][7]

The reaction between AQC and an amino acid proceeds in a simple, one-step procedure to yield a highly fluorescent derivative.[1][4] The excess AQC reagent hydrolyzes to form 6-aminoquinoline (B144246) (AMQ), which has minimal interference with the analysis of the derivatized amino acids.[3][4]

Chemical Reaction

The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the carbonyl carbon of the N-hydroxysuccinimidyl (NHS) ester of the carbamate. This results in the formation of a stable urea linkage and the release of NHS.

AQC 6-aminoquinolyl-N- hydroxysuccinimidyl carbamate (AQC) Derivative Stable, Fluorescent AQC-Amino Acid Derivative AQC->Derivative + Amino Acid AminoAcid Amino Acid (R-NH2) AminoAcid->Derivative NHS N-hydroxysuccinimide (NHS) Derivative->NHS + G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Amino Acid Standard or Sample mix_buffer Mix with 70 µL Borate Buffer start->mix_buffer add_aqc Add 20 µL AQC Reagent mix_buffer->add_aqc vortex Vortex Immediately add_aqc->vortex heat Incubate at 55°C for 10 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into HPLC/UPLC System cool->inject

References

Application Notes and Protocols for HPLC Analysis of Amines using 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is crucial in various scientific fields, including biomedical research, environmental analysis, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, many amines lack a strong chromophore or fluorophore, making their direct detection challenging. Pre-column derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (B1207046) (AQC) is a highly effective method to overcome this limitation. AQC reacts with primary and secondary amines to form stable, highly fluorescent derivatives that can be readily analyzed by reversed-phase HPLC with excellent sensitivity and selectivity.[1][2] The resulting derivatives are stable for several days, which allows for automated analysis of a large number of samples.

This document provides detailed application notes and protocols for the HPLC analysis of amines using AQC derivatization. It includes comprehensive experimental procedures, quantitative performance data, and visual representations of the workflow and chemical reactions to aid researchers in implementing this robust analytical method.

Principle of the Method

The AQC reagent rapidly reacts with the amino group of primary and secondary amines in a simple, one-step process under mild alkaline conditions (pH 8-10) to yield highly fluorescent and UV-active urea (B33335) derivatives.[1] This pre-column derivatization is followed by separation of the derivatized amines on a reversed-phase HPLC column and subsequent detection by fluorescence or UV. This method offers high sensitivity, speed, and reproducibility, making it a popular choice for amine analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the HPLC analysis of various amines using AQC derivatization, compiled from multiple validation studies.

Table 1: Method Validation Parameters for Amino Acid Analysis

AnalyteLinearity Range (µM)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)Recovery (%)Reference
Aspartic Acid0.0025 - 0.20.0160.04488.3 - 118.2[3]
Glutamic Acid0.0025 - 0.20.0250.06988.3 - 118.2[3]
Serine0.0025 - 0.20.0480.13488.3 - 118.2[3]
Glycine0.0025 - 0.20.3671.07388.3 - 118.2[3]
Histidine0.0025 - 0.20.0280.07988.3 - 118.2[3]
Arginine0.0025 - 0.20.0350.09888.3 - 118.2[3]
Threonine0.0025 - 0.20.0410.11488.3 - 118.2[3]
Alanine0.0025 - 0.20.0520.14588.3 - 118.2[3]
Proline0.0025 - 0.20.0390.10988.3 - 118.2[3]
Tyrosine0.0025 - 0.20.0210.05888.3 - 118.2[3]
Valine0.0025 - 0.20.0310.08688.3 - 118.2[3]
Methionine0.0025 - 0.20.0270.07588.3 - 118.2[3]
Cysteine0.0025 - 0.20.0630.17688.3 - 118.2[3]
Isoleucine0.0025 - 0.20.0290.08188.3 - 118.2[3]
Leucine0.0025 - 0.20.0330.09288.3 - 118.2[3]
Phenylalanine0.0025 - 0.20.0240.06788.3 - 118.2[3]
Lysine0.0025 - 0.20.0380.10688.3 - 118.2[3]

Table 2: Method Validation Parameters for Biogenic Amine Analysis

AnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)MatrixReference
Histamine2.5 - 100 pmol/µL--95 - 106Plasma[4]
Tyramine2.5 - 100 pmol/µL--95 - 106Plasma[4]
Putrescine2.5 - 100 pmol/µL--95 - 106Plasma[4]
Cadaverine2.5 - 100 pmol/µL--95 - 106Plasma[4]
Spermidine2.5 - 100 pmol/µL--95 - 106Plasma[4]
Spermine2.5 - 100 pmol/µL--95 - 106Plasma[4]
TryptamineNot Detected---Beer[5]
Serotonin------
Ethanolamine2.5 - 100 pmol/µL--95 - 106Tears[3]
Methylamine2.5 - 100 pmol/µL--95 - 106Tears[3]
Ethylamine2.5 - 100 pmol/µL--95 - 106Tears[3]

Note: Quantitative data for a broader range of aliphatic and aromatic amines using AQC derivatization is less commonly published in a consolidated format. The principles and protocols described herein are generally applicable, but method validation for specific amines of interest is recommended.

Experimental Protocols

Materials and Reagents
  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Reagent (e.g., Waters AccQ•Fluor™ Reagent)

  • Borate (B1201080) Buffer (0.2 M, pH 8.8)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (or other appropriate mobile phase modifier)

  • Amine Standard Solutions

  • Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • Fluorescence detector

    • UV detector (optional)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • pH meter

  • Analytical balance

  • Micropipettes

  • HPLC vials and caps

Reagent Preparation
  • AQC Derivatizing Reagent: Reconstitute the AQC reagent powder in acetonitrile to the desired concentration (e.g., 2 mg/mL).[2] The reconstituted reagent can be stored in a desiccator at room temperature for up to one week. Do not refrigerate.

  • Borate Buffer (0.2 M, pH 8.8): Prepare a 0.2 M solution of sodium borate in HPLC grade water and adjust the pH to 8.8 with boric acid or sodium hydroxide.

  • Mobile Phase A: Prepare a solution of 0.1 M acetate (B1210297) buffer, pH 5.0 (adjusted with phosphoric acid) or as specified by the column manufacturer.

  • Mobile Phase B: Acetonitrile/Water (60:40, v/v).

Sample Preparation

The appropriate sample preparation protocol will vary depending on the matrix.

  • Aqueous Samples (e.g., Environmental Water):

    • Filter the sample through a 0.45 µm filter.

    • If the amine concentration is low, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes. A C18 SPE cartridge can be used to retain the amines, which are then eluted with an appropriate solvent.

  • Biological Fluids (e.g., Plasma, Serum, Urine):

    • Thaw the sample at 4°C.

    • To 100 µL of the sample, add 400 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for derivatization.

  • Pharmaceutical Formulations:

    • Accurately weigh a portion of the formulation.

    • Dissolve or extract the sample with a suitable solvent (e.g., a mixture of water and methanol). Sonication may be used to aid dissolution.

    • For complex matrices, an SPE step may be necessary to remove interfering excipients.[6]

    • Filter the extract through a 0.45 µm filter before derivatization.

Derivatization Protocol
  • In an HPLC vial, mix 10 µL of the amine standard or prepared sample with 70 µL of 0.2 M Borate Buffer (pH 8.8).[2]

  • Add 20 µL of the AQC derivatizing reagent to the mixture.[2]

  • Immediately vortex the mixture thoroughly for at least 30 seconds.

  • Heat the mixture at 55°C for 10 minutes in a heating block or water bath.[2]

  • After heating, allow the vial to cool to room temperature.

  • The derivatized sample is now ready for HPLC analysis. Dilution with the initial mobile phase may be necessary depending on the expected analyte concentration.

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., Waters AccQ•Tag column, 150 x 3.9 mm, 4 µm or equivalent)

  • Mobile Phase A: 0.1 M Acetate Buffer, pH 5.0

  • Mobile Phase B: Acetonitrile/Water (60:40)

  • Gradient Elution:

    • 0-5 min: 5-15% B

    • 5-20 min: 15-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-100% B

    • 30-35 min: 100% B (column wash)

    • 35-40 min: 100-5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 37°C

  • Injection Volume: 10 µL

  • Detection:

    • Fluorescence: Excitation at 250 nm, Emission at 395 nm

    • UV (optional): 254 nm

Note: The HPLC conditions, especially the gradient program, may need to be optimized depending on the specific amines being analyzed and the column used.

Visualizations

Derivatization Reaction

The following diagram illustrates the chemical reaction between 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) and a primary or secondary amine.

G AQC 6-Aminoquinolyl-N- hydroxysuccinimidyl carbamate (AQC) Derivative Stable, Fluorescent Urea Derivative AQC->Derivative + Amine Amine Primary or Secondary Amine (R-NH-R') NHS N-Hydroxysuccinimide (Leaving Group)

Caption: Reaction of AQC with an amine to form a stable fluorescent derivative.

Experimental Workflow

The diagram below outlines the complete experimental workflow for the HPLC analysis of amines using AQC derivatization.

G Sample Sample Collection (e.g., Plasma, Water, Pharmaceutical Formulation) Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Sample->Preparation Derivatization Derivatization with AQC Preparation->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC Detection Fluorescence Detection (Ex: 250 nm, Em: 395 nm) HPLC->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

Caption: Experimental workflow for HPLC analysis of amines using AQC derivatization.

References

Application Notes and Protocols for Fluorescent Labeling with 6-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoisoquinoline (6-AQ) is a fluorescent compound that serves as a valuable tool for the derivatization of biomolecules, particularly in the field of glycomics. Its intrinsic fluorescence allows for sensitive detection of labeled molecules in various analytical techniques. These application notes provide detailed protocols for the fluorescent labeling of oligosaccharides and a proposed strategy for the labeling of proteins using this compound.

Chemical and Physical Properties

This compound is an aromatic amine with the chemical formula C₉H₈N₂.[1] Its fluorescent properties make it suitable for use as a labeling reagent in life sciences research.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueNotes
Molecular Formula C₉H₈N₂[1]
Molecular Weight 144.17 g/mol [1]
CAS Number 23687-26-5[1]
Excitation Wavelength (λex) 355 nmOptimal excitation wavelength.
Emission Wavelength (λem) 440 nmOptimal emission wavelength.
Molar Extinction Coefficient (ε) ~10,000 M⁻¹cm⁻¹ at ~350 nmEstimated based on the UV/Visible spectrum of 6-Aminoquinoline.[2] The exact value for this compound may vary.
Quantum Yield (Φ) 0.647 (unprotonated) to 0.858 (protonated)The quantum yield can be significantly increased by protonation with an acid like benzenesulfonic acid.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Oligosaccharides via Reductive Amination

This protocol describes the covalent attachment of this compound to the reducing end of oligosaccharides. The procedure is adapted from standard reductive amination protocols for fluorescent labeling of glycans.

Materials:

  • This compound (6-AQ)

  • Oligosaccharide sample (dried)

  • Labeling solution: 0.35 M 6-AQ and 1 M sodium cyanoborohydride (NaBH₃CN) in a mixture of glacial acetic acid and dimethyl sulfoxide (B87167) (DMSO) (30:70, v/v). Caution: Sodium cyanoborohydride is toxic and should be handled with care in a fume hood.

  • N-glycan release kit (e.g., PNGase F)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges

  • Acetonitrile (B52724) (ACN)

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Glycan Release (if applicable): If working with glycoproteins, release the N-glycans using a commercial kit following the manufacturer's instructions (e.g., enzymatic release with PNGase F).

  • Sample Preparation: Lyophilize the purified oligosaccharide sample to dryness in a microcentrifuge tube.

  • Labeling Reaction:

    • Prepare the labeling solution fresh. For every 1-100 pmol of oligosaccharide, add 10 µL of the labeling solution to the dried sample.

    • Vortex briefly to dissolve the sample.

    • Incubate the reaction mixture at 65°C for 2 hours.

  • Purification of Labeled Oligosaccharides:

    • Remove the reaction mixture from the heat and allow it to cool to room temperature.

    • Add 90 µL of acetonitrile to the reaction mixture.

    • Condition a HILIC SPE cartridge by washing with 1 mL of water followed by 1 mL of 85% acetonitrile.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 x 1 mL of 96% acetonitrile containing 1% formic acid to remove excess labeling reagent.

    • Elute the labeled oligosaccharides with 1 mL of water.

  • Sample Analysis:

    • Lyophilize the eluted sample.

    • Reconstitute the labeled oligosaccharides in a suitable solvent for downstream analysis, such as HILIC-FLD.

Protocol 2: Proposed Synthesis and Application of an Amine-Reactive this compound Derivative for Protein Labeling

This section outlines a proposed two-stage protocol for labeling proteins with this compound. The first stage involves the synthesis of an N-hydroxysuccinimide (NHS) ester of 6-AQ, which is an amine-reactive derivative. The second stage is the labeling of a protein with the synthesized 6-AQ-NHS ester.

Stage 1: Synthesis of this compound N-hydroxysuccinimidyl (NHS) Ester (A Representative Protocol)

This is a representative protocol for the synthesis of an NHS ester from a primary amine.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DMF.

  • Addition of Reagents: Add a 10-fold molar excess of Disuccinimidyl suberate (DSS) to the solution. Add triethylamine (1.5 equivalents relative to 6-AQ) to act as a base.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up:

    • Quench the reaction with a small amount of water.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the 6-AQ-NHS ester.

Stage 2: Labeling of Proteins with 6-AQ-NHS Ester

This protocol is a standard procedure for labeling proteins with amine-reactive NHS esters.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • 6-AQ-NHS ester (synthesized in Stage 1), dissolved in DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Prepare a solution of the protein to be labeled at a concentration of 1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved 6-AQ-NHS ester to the protein solution.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification of Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the 6-AQ at its absorbance maximum (around 350 nm).

Visualizations

Experimental Workflow for N-Glycan Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis Glycoprotein Glycoprotein Sample Release Enzymatic Glycan Release (PNGase F) Glycoprotein->Release ReleasedGlycans Released N-Glycans Release->ReleasedGlycans Labeling Fluorescent Labeling (6-AQ, Reductive Amination) ReleasedGlycans->Labeling LabeledGlycans 6-AQ Labeled Glycans Labeling->LabeledGlycans Purification HILIC SPE Purification LabeledGlycans->Purification PurifiedGlycans Purified Labeled Glycans Purification->PurifiedGlycans HILIC HILIC Separation PurifiedGlycans->HILIC FLD Fluorescence Detection (Ex: 355 nm, Em: 440 nm) HILIC->FLD Data Data Acquisition & Analysis FLD->Data

Caption: Workflow for N-glycan analysis using 6-AQ labeling.

Logical Relationship for Protein Labeling

G cluster_synthesis Synthesis of Reactive 6-AQ cluster_labeling Protein Labeling AQ This compound Reactive_AQ Amine-Reactive 6-AQ (NHS Ester) AQ->Reactive_AQ + NHS_ester Homobifunctional NHS Ester (e.g., DSS) NHS_ester->Reactive_AQ Labeled_Protein Fluorescently Labeled Protein Reactive_AQ->Labeled_Protein + Protein Protein (with primary amines) Protein->Labeled_Protein

Caption: Proposed strategy for protein labeling with 6-AQ.

References

Application Notes and Protocols for the Preparation of TRPV1 Antagonists Based on an Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: 6-Aminoisoquinoline in the preparation of TRPV1 antagonists.

Note on the Core Scaffold: While the initial focus of this document was on the 6-aminoisoisoquinoline scaffold, a comprehensive literature review reveals a notable absence of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists derived from this specific isomer. Conversely, the 5-aminoisoisoquinoline core is a well-established and potent pharmacophore in the development of TRPV1 antagonists. Therefore, this document will focus on a representative and extensively characterized 5-aminoisoisoquinoline-based TRPV1 antagonist, A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea] , to provide detailed and data-supported application notes and protocols. This information will serve as a valuable guide for researchers interested in the broader class of isoquinoline-based TRPV1 antagonists.

Introduction to TRPV1 and Isoquinoline-Based Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a critical integrator of noxious stimuli, including heat, protons (acidic conditions), and endogenous lipids.[1][2] It is highly expressed in nociceptive sensory neurons and plays a significant role in pain signaling and neurogenic inflammation.[1][3] Consequently, the development of TRPV1 antagonists is a promising therapeutic strategy for the management of various pain conditions.[4]

Among the diverse chemical scaffolds explored for TRPV1 antagonism, isoquinoline-based compounds have emerged as a potent class of inhibitors. The isoquinoline (B145761) moiety serves as a key pharmacophore, with the substitution pattern on the isoquinoline ring significantly influencing antagonist activity. Structure-activity relationship (SAR) studies have indicated that the 5-isoquinoline isomer is particularly effective in yielding potent TRPV1 antagonists.[5][6]

A-425619: A Representative 5-Aminoisoquinoline-Based TRPV1 Antagonist

A-425619 is a potent and selective antagonist of both human and rat TRPV1 receptors.[1][2] It competitively blocks the activation of TRPV1 by various stimuli, including capsaicin (B1668287), anandamide, and protons.[2] Extensive preclinical studies have demonstrated its efficacy in various animal models of inflammatory and postoperative pain.[1]

Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for A-425619 and a related analog, providing a clear comparison of their potency and efficacy.

Table 1: In Vitro Activity of Isoquinoline-Based TRPV1 Antagonists

Compound IDTargetAssayPotency (IC50)Reference
A-425619 Human TRPV1Capsaicin-evoked Ca2+ influx (HEK293 cells)5 nM[2]
Rat TRPV1Capsaicin-evoked currents (DRG neurons)9 nM[2]
Human TRPV1Anandamide-evoked Ca2+ influx (HEK293 cells)3-4 nM[2]
Compound 3b Human TRPV1Capsaicin-activated antagonism (recombinant cells)84 nM[5]
Human TRPV1Proton-activated antagonism (recombinant cells)313 nM[5]

Table 2: In Vivo Efficacy of A-425619 in Rodent Pain Models

Pain ModelSpeciesRoute of AdministrationEfficacy (ED50)Reference
Capsaicin-induced mechanical hyperalgesiaRatOral (p.o.)45 µmol/kg[1]
Complete Freund's Adjuvant (CFA)-induced inflammatory painRatOral (p.o.)40 µmol/kg[1]
Postoperative painRatOral (p.o.)Maintained efficacy over 5 days[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a generic 5-aminoisoisoquinoline urea (B33335) scaffold and key in vitro and in vivo assays for evaluating the pharmacological activity of TRPV1 antagonists.

Synthesis of 1-(Isoquinolin-5-yl)-3-(substituted-benzyl)urea Derivatives

This protocol describes a general synthetic route for preparing compounds structurally related to A-425619.

Diagram 1: Synthetic Pathway for 1-(Isoquinolin-5-yl)-3-(substituted-benzyl)urea Derivatives

G cluster_0 Preparation of Isoquinolin-5-amine cluster_1 Preparation of Substituted Benzyl (B1604629) Isocyanate cluster_2 Urea Formation 5-Nitroisoquinoline (B18046) 5-Nitroisoquinoline Reduction Reduction 5-Nitroisoquinoline->Reduction e.g., Fe/HCl or H2, Pd/C Isoquinolin-5-amine Isoquinolin-5-amine Reduction->Isoquinolin-5-amine Isoquinolin-5-amine_ref Isoquinolin-5-amine Substituted benzylamine (B48309) Substituted benzylamine Phosgenation Phosgenation Substituted benzylamine->Phosgenation e.g., triphosgene, base Substituted benzyl isocyanate Substituted benzyl isocyanate Phosgenation->Substituted benzyl isocyanate Substituted_benzyl_isocyanate_ref Substituted benzyl isocyanate Coupling Coupling Isoquinolin-5-amine_ref->Coupling Substituted_benzyl_isocyanate_ref->Coupling Target Compound 1-(Isoquinolin-5-yl)-3-(substituted-benzyl)urea Coupling->Target Compound Inert solvent (e.g., DCM, THF)

Caption: General synthetic scheme for isoquinoline-based ureas.

Protocol:

  • Preparation of Isoquinolin-5-amine:

    • To a solution of 5-nitroisoquinoline in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.

    • Heat the reaction mixture as required and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture and neutralize the filtrate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain isoquinolin-5-amine.

  • Preparation of Substituted Benzyl Isocyanate:

    • Dissolve the desired substituted benzylamine in an inert solvent (e.g., dichloromethane) and cool in an ice bath.

    • Add a phosgene (B1210022) equivalent, such as triphosgene, and a non-nucleophilic base (e.g., triethylamine) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • The resulting isocyanate solution can often be used directly in the next step.

  • Urea Formation:

    • To a solution of isoquinolin-5-amine in an anhydrous, inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), add the freshly prepared substituted benzyl isocyanate solution.

    • Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting materials.

    • Concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to yield the final 1-(isoquinolin-5-yl)-3-(substituted-benzyl)urea product.

In Vitro Assay: Capsaicin-Induced Calcium Influx in HEK293 Cells

This assay is a primary method for determining the potency of TRPV1 antagonists.

Diagram 2: Workflow for In Vitro Calcium Flux Assay

G Seed_HEK293 Seed hTRPV1-HEK293 cells in 96-well plate Incubate_24h Incubate for 24h Seed_HEK293->Incubate_24h Load_Dye Load cells with Ca2+-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) Incubate_24h->Load_Dye Incubate_Dye Incubate for 30-60 min at 37°C Load_Dye->Incubate_Dye Wash Wash cells with assay buffer Incubate_Dye->Wash Add_Antagonist Add test compound (antagonist) at various concentrations Wash->Add_Antagonist Incubate_Antagonist Incubate for 15-30 min Add_Antagonist->Incubate_Antagonist Add_Agonist Add capsaicin (agonist) Incubate_Antagonist->Add_Agonist Measure_Fluorescence Measure intracellular Ca2+ (fluorescence) Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data and calculate IC50 Measure_Fluorescence->Analyze_Data

Caption: Workflow for measuring TRPV1 antagonist activity.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in a suitable medium (e.g., DMEM with 10% FBS and a selection antibiotic) and seed them into 96-well black-walled, clear-bottom plates.

  • Dye Loading: After 24 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Compound Addition: Wash the cells to remove excess dye and then add the isoquinoline-based test compounds at various concentrations. Incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of capsaicin (typically in the EC80 range) to all wells to stimulate TRPV1.

  • Signal Detection: Immediately measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage inhibition of the capsaicin response against the antagonist concentration.

In Vivo Assay: Carrageenan-Induced Thermal Hyperalgesia in Rats

This model is used to assess the efficacy of TRPV1 antagonists in an inflammatory pain setting.

Diagram 3: In Vivo Inflammatory Pain Model Workflow

G Acclimatize Acclimatize rats to testing environment Baseline Measure baseline paw withdrawal latency to a thermal stimulus Acclimatize->Baseline Induce_Inflammation Induce inflammation by intraplantar injection of carrageenan Baseline->Induce_Inflammation Administer_Compound Administer test compound (e.g., oral gavage) at a specific time post-carrageenan Induce_Inflammation->Administer_Compound Test_Latency Measure paw withdrawal latency at various time points post-dosing Administer_Compound->Test_Latency Analyze Analyze data and determine reversal of hyperalgesia Test_Latency->Analyze

Caption: Workflow for assessing in vivo analgesic efficacy.

Protocol:

  • Acclimatization: Acclimatize male Sprague-Dawley rats to the testing apparatus (e.g., a Hargreaves thermal hyperalgesia apparatus).

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source.

  • Induction of Inflammation: Induce localized inflammation by injecting a solution of carrageenan into the plantar surface of one hind paw.

  • Compound Administration: At a set time after carrageenan injection (e.g., 2 hours), administer the test compound via the desired route (e.g., oral gavage).

  • Post-Dose Measurement: Measure the paw withdrawal latency at various time points after compound administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: Calculate the reversal of thermal hyperalgesia as a percentage of the difference between the baseline and post-carrageenan latencies. Determine the ED50 from the dose-response curve.

TRPV1 Signaling Pathway

Diagram 4: Simplified TRPV1 Signaling Pathway

G cluster_stimuli Stimuli Heat Heat TRPV1 TRPV1 Channel Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Protons Protons->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Antagonist Isoquinoline Antagonist Antagonist->TRPV1

Caption: TRPV1 activation and antagonism.

This diagram illustrates the activation of the TRPV1 channel by various noxious stimuli, leading to cation influx, neuronal depolarization, and the transmission of pain signals. Isoquinoline-based antagonists block this channel, thereby inhibiting these downstream events.

Conclusion

While the 6-aminoisoisoquinoline scaffold remains an underexplored area in the context of TRPV1 antagonism, the broader class of isoquinoline-based compounds, particularly those derived from the 5-aminoisoisoquinoline core like A-425619, represent a highly promising group of therapeutic agents for the treatment of pain. The detailed protocols and pharmacological data presented herein provide a solid foundation for researchers and drug development professionals to further investigate and optimize this important class of TRPV1 antagonists. Future exploration of other aminoisoisoquinoline isomers, including the 6-amino variant, may yet yield novel and potent modulators of TRPV1.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 6-Aminoisoquinoline, a crucial intermediate in the manufacturing of various kinase inhibitors and other pharmaceuticals.[1][2] The protocols are designed to be scalable, efficient, and reproducible.[2]

Introduction

This compound is a key building block in the synthesis of a number of biologically active molecules. Its preparation in large quantities with high purity is essential for the pharmaceutical industry.[1][2] This document outlines two primary synthetic routes for its large-scale production.

Synthetic Pathways

Two principal methods for the large-scale synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired purity, and scale of production.

Method 1: Ammonolysis of 6-Bromoisoquinoline (B29742)

This method involves the direct amination of 6-bromoisoquinoline using ammonia (B1221849) in the presence of a copper catalyst.

Ammonolysis_of_6_Bromoisoquinoline 6-Bromoisoquinoline 6-Bromoisoquinoline This compound This compound 6-Bromoisoquinoline->this compound NH3, CuSO4*5H2O 190°C, 6h

Caption: Ammonolysis of 6-Bromoisoquinoline to this compound.

Method 2: Multi-step Synthesis from 2-(Carboxymethyl)-4-nitrobenzoic Acid

This synthetic route is suitable for large-scale production and involves several intermediate steps, ultimately leading to highly pure this compound.[1]

Multi_step_Synthesis A 2-(Carboxymethyl)-4- nitrobenzoic acid B 6-Nitroisoquinoline- 1,3(2H,4H)-dione A->B Urea (B33335), Acid C 1,3-Dichloro-6- nitroisoquinoline B->C R1-P(O)Cl2 D This compound C->D Hydrogenation (Pd/C)

Caption: Multi-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the described synthetic methods.

Table 1: Reaction Parameters and Yield for Method 1

ParameterValueReference
Starting Material6-Bromoisoquinoline[3][4]
Reagents28% Ammonia solution, Copper (II) sulfate (B86663) pentahydrate[3][4]
Temperature190 °C[3][4]
Reaction Time6 hours[3][4]
Yield85%[3][4]

Table 2: Purity and Yield for Method 2

StepProductPurityYieldReference
16-Nitroisoquinoline-1,3(2H,4H)-dione-~97-100%[1]
21,3-Dichloro-6-nitroisoquinoline (B11870432)--[1]
3This compound (crude)≥ 60%-[1]
4This compound (purified)≥ 99.9%-[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Bromoisoquinoline

This protocol is adapted from established procedures for the ammonolysis of 6-bromoisoquinoline.[3][4]

Materials:

Procedure:

  • Combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate in an autoclave.

  • Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.[3][4]

  • After the reaction, cool the autoclave to room temperature.

  • Pour the reaction mixture into 250 mL of a 10% aqueous sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate (5 x 100 mL).[3][4]

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Suspend the crude product in dichloromethane and filter to yield light brown crystalline this compound.[3][4] The expected yield is approximately 10.2 g (85%).[3]

Protocol 2: Large-Scale Synthesis via Multi-step Pathway

This protocol outlines the key transformations for the synthesis of this compound starting from 2-(carboxymethyl)-4-nitrobenzoic acid, as described in patent literature.[1]

Step 1: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione

  • React 2-(carboxymethyl)-4-nitrobenzoic acid with urea in the presence of an acid.[1]

  • The reaction is typically allowed to proceed for 1 to 8 hours.[1]

Step 2: Synthesis of 1,3-Dichloro-6-nitroisoquinoline

  • Treat 6-nitroisoquinoline-1,3(2H,4H)-dione with a reagent such as R¹-P(O)Cl₂ (where R¹ can be phenyl) in a suitable solvent.[1]

  • The reaction mixture is heated to a temperature between 90°C and 160°C for 1 to 4 hours.[1]

Step 3: Synthesis of this compound

  • The conversion of 1,3-dichloro-6-nitroisoquinoline to this compound is achieved through hydrogenation.[1]

  • Conduct the hydrogenation in a suitable solvent like tetrahydrofuran, in the presence of a palladium on carbon (Pd/C) catalyst.[1]

  • The reaction is performed under a pressure of approximately 0.6 MPa and at a temperature of about 45°C.[1] This step achieves both the reduction of the nitro group and the hydrogenolysis of the carbon-chlorine bonds.[1]

Purification: A triple purification system can be employed to achieve a purity of at least 99.9%.[1] While specific details of the triple purification system are proprietary, it likely involves a combination of techniques such as crystallization, chromatography, and/or distillation.[1]

Safety and Handling

  • This compound may be harmful if swallowed and can cause serious eye irritation.[5]

  • It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The synthesis protocols involve high temperatures and pressures, as well as hazardous chemicals. All experimental work should be conducted by trained personnel in a suitable facility with appropriate safety measures in place.

References

Application Notes and Protocols: Methods for the Preparation of 6-Aminoisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoisoquinoline is a critical heterocyclic building block in medicinal chemistry and drug discovery. It serves as a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for the treatment of diseases like cancer and glaucoma.[1][2] The strategic importance of this scaffold necessitates robust and efficient synthetic methods for its preparation. This document provides detailed application notes and protocols for several common and effective methods for synthesizing this compound, tailored for professionals in pharmaceutical and chemical research.

Overview of Synthetic Strategies

Several primary synthetic routes have been established for the preparation of this compound, starting from readily available precursors. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. The main strategies include the amination of a halo-isoquinoline, the reduction of a nitro-isoquinoline, and the rearrangement of a C6-carbonyl derivative.

G cluster_start Starting Materials cluster_methods Synthetic Methods Bromoisoquinoline 6-Bromoisoquinoline (B29742) Buchwald Buchwald-Hartwig Amination Bromoisoquinoline->Buchwald CuAmination Copper-Catalyzed Amination Bromoisoquinoline->CuAmination Nitroisoquinoline 6-Nitroisoquinoline (B1610068) Reduction Reduction (e.g., Catalytic Hydrogenation) Nitroisoquinoline->Reduction Carboxamide Isoquinoline-6-carboxamide (B2771860) Hofmann Hofmann Rearrangement Carboxamide->Hofmann CarboxylicAcid Isoquinoline-6-carboxylic Acid Curtius Curtius Rearrangement CarboxylicAcid->Curtius Product This compound Buchwald->Product CuAmination->Product Reduction->Product Hofmann->Product Curtius->Product

Figure 1: Key synthetic pathways to this compound.

Comparison of Synthetic Methods

The following table summarizes the key features of the primary synthetic methods for preparing this compound, allowing for an at-a-glance comparison to aid in methodology selection.

Starting MaterialMethodKey Reagents / CatalystsTypical Yield (%)Notes
6-BromoisoquinolineCopper-Catalyzed AminationAqueous Ammonia (B1221849), Copper(II) Sulfate (B86663) Pentahydrate85%[3][4]High pressure/temperature required. A classic, high-yielding method.
6-BromoisoquinolineBuchwald-Hartwig AminationPalladium Catalyst (e.g., Pd(dba)₂), Phosphine (B1218219) Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃)70-95%Milder conditions than copper catalysis; broad substrate scope but can be sensitive to ligand and base choice.[5][6] Utilizes an ammonia equivalent like LHMDS.[7]
6-NitroisoquinolineCatalytic HydrogenationH₂ Gas, Palladium on Carbon (Pd/C)>90%Clean and efficient reduction. The primary challenge is often the synthesis of the 6-nitroisoquinoline precursor.[1][8]
Isoquinoline-6-carboxamideHofmann RearrangementBr₂, NaOH (or NaOBr)60-80%Classic rearrangement that shortens the carbon chain by one atom.[9][10][11] The isocyanate intermediate is hydrolyzed in situ.[9]
Isoquinoline-6-carboxylic AcidCurtius RearrangementDiphenylphosphoryl Azide (B81097) (DPPA) or NaN₃ (via acyl chloride), Heat, Trapping Agent (e.g., t-BuOH)70-90%Versatile rearrangement with high functional group tolerance and retention of stereochemistry.[12][13][14] The isocyanate intermediate can be isolated or trapped.[15]

Detailed Experimental Protocols

Method 1: From 6-Bromoisoquinoline

This protocol describes a high-temperature, copper-catalyzed nucleophilic aromatic substitution of 6-bromoisoquinoline with ammonia.

Materials:

Procedure:

  • Charge a high-pressure autoclave with 6-bromoisoquinoline (17.2 g), 28% aqueous ammonia solution (200 mL), and copper(II) sulfate pentahydrate (10.8 g).[3]

  • Seal the autoclave securely.

  • Heat the mixture to 190 °C while stirring and maintain these conditions for 6 hours.[3][4]

  • After the reaction is complete, cool the autoclave to room temperature.

Work-up and Purification:

  • Carefully vent the autoclave and pour the reaction solution into 250 mL of a 10% aqueous sodium hydroxide solution.[3]

  • Extract the aqueous mixture with ethyl acetate (5 x 100 mL).[3][4]

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Suspend the crude solid in dichloromethane and filter to collect the purified product.

  • This procedure yields 10.2 g (85%) of this compound as a light brown crystalline solid.[3]

Characterization (¹H-NMR):

  • ¹H-NMR (CDCl₃, δ ppm): 8.98 (s, 1H), 8.32 (d, J=5.5 Hz, 1H), 7.75 (d, J=9.0 Hz, 1H), 7.35 (d, J=5.5 Hz, 1H), 7.00 (d, J=9.0 Hz, 1H), 6.58 (s, 1H), 5.54 (br s, 2H).[3][4]

This protocol provides a general method for the palladium-catalyzed amination of 6-bromoisoquinoline using an ammonia equivalent. This modern cross-coupling reaction offers milder conditions compared to traditional methods.[6][16]

G start Start setup Assemble dry glassware under inert atmosphere (N₂ or Ar) start->setup reagents Charge vessel with: - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) setup->reagents add_sm Add 6-bromoisoquinoline and anhydrous solvent (e.g., Toluene) reagents->add_sm add_amine Add ammonia surrogate (e.g., LHMDS solution) add_sm->add_amine heat Heat reaction mixture (e.g., 80-110 °C) add_amine->heat monitor Monitor progress by TLC or LC-MS heat->monitor monitor->heat Incomplete quench Cool to RT and quench (e.g., with sat. aq. NH₄Cl) monitor->quench Complete extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract purify Dry, concentrate, and purify (e.g., column chromatography) extract->purify end Obtain pure This compound purify->end

Figure 2: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 6-Bromoisoquinoline

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, LHMDS)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Ammonia surrogate (e.g., Lithium bis(trimethylsilyl)amide (LHMDS))[7]

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for chromatography

Procedure:

  • In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction flask.[17]

  • Add the anhydrous, degassed solvent, followed by the 6-bromoisoquinoline.

  • Add the ammonia surrogate.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.[17]

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[17]

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford this compound.

Method 2: From 6-Nitroisoquinoline

This method involves the reduction of a nitro group to a primary amine using hydrogen gas and a palladium catalyst. The protocol is adapted from a procedure for a substituted nitroisoquinoline.[1]

Materials:

  • 6-Nitroisoquinoline (or a suitable precursor like 1,3-dichloro-6-nitroisoquinoline)

  • 10% Palladium on Carbon (Pd/C)

  • Solvent (e.g., Tetrahydrofuran (THF), Methanol, or a mixture)

  • Potassium Carbonate (K₂CO₃, optional, as a base)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Filter aid (e.g., Celite®)

Procedure:

  • To a hydrogenation vessel, add 6-nitroisoquinoline, the chosen solvent (e.g., THF), and optionally a base like K₂CO₃.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol %).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen, then pressurize with hydrogen gas to approximately 0.6 MPa.[1][8]

  • Heat the reaction mixture to around 45 °C and stir vigorously.[1][8]

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC/LC-MS.

Work-up and Purification:

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude this compound can be purified further by crystallization or column chromatography if necessary.

Method 3: From Isoquinoline-6-Carboxamide

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[9][10]

Materials:

  • Isoquinoline-6-carboxamide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Dioxane or Water

  • Hydrochloric Acid (HCl)

  • Diethyl Ether

Procedure:

  • Prepare a solution of sodium hypobromite (B1234621) (NaOBr) in situ by slowly adding bromine to a cold (0 °C) aqueous solution of sodium hydroxide.

  • In a separate flask, dissolve isoquinoline-6-carboxamide in a suitable solvent (e.g., aqueous dioxane).

  • Slowly add the cold NaOBr solution to the amide solution, keeping the temperature low.

  • After the addition is complete, warm the reaction mixture gently (e.g., to 50-70 °C) until the reaction is complete (cessation of gas evolution, CO₂).

  • Monitor the reaction by TLC.

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Make the solution acidic by adding concentrated HCl.

  • Wash the acidic solution with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with a concentrated NaOH solution until pH > 10.

  • Extract the product, this compound, with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts, concentrate, and purify by chromatography or crystallization.

Method 4: From Isoquinoline-6-Carboxylic Acid

The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate, which can then be converted to the amine.[13][14] Using diphenylphosphoryl azide (DPPA) allows for a one-pot procedure from the carboxylic acid.[18]

Materials:

  • Isoquinoline-6-carboxylic acid[19][20]

  • Diphenylphosphoryl Azide (DPPA)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous tert-Butanol (B103910) (t-BuOH)

  • Anhydrous Toluene

  • Trifluoroacetic Acid (TFA) or HCl in Dioxane

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

Procedure:

  • To a solution of isoquinoline-6-carboxylic acid in anhydrous toluene, add triethylamine followed by diphenylphosphoryl azide (DPPA).

  • Stir the mixture at room temperature for 1-2 hours to form the acyl azide intermediate.

  • Add anhydrous tert-butanol to the mixture.

  • Heat the reaction to reflux (approx. 80-100 °C) until the evolution of nitrogen gas ceases and the starting material is consumed (monitor by TLC). This step forms the Boc-protected amine intermediate.[18]

  • Cool the reaction mixture to room temperature.

Work-up, Deprotection, and Purification:

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude Boc-6-aminoisoquinoline.

  • Dissolve the crude intermediate in a suitable solvent (e.g., dichloromethane).

  • Add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane to remove the Boc protecting group.

  • Stir at room temperature until deprotection is complete (monitor by TLC).

  • Concentrate the mixture, then add saturated aqueous NaHCO₃ to neutralize the acid.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purify the final product by column chromatography.

References

Application Notes and Protocols: 6-Aminoisoquinoline in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoisoquinoline (6-AIQ) is a versatile heterocyclic amine with inherent blue fluorescence.[1] While it is a foundational structure for various fluorescent probes and materials, its most direct application in fluorescence microscopy stems from its activity as a Poly(ADP-ribose) polymerase (PARP) inhibitor.[2][3] PARP1 is a critical enzyme in the DNA damage response (DDR) pathway, responsible for detecting DNA single-strand breaks and initiating their repair.[1][4][5] Upon binding to damaged DNA, PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, creating a scaffold to recruit the DNA repair machinery.[6][7]

The inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[7][8] As this compound is a known PARP inhibitor, its intrinsic fluorescence allows it to be used as a tool to visualize and study the localization and dynamics of PARP enzymes in live cells, particularly in the context of DNA damage and repair. These application notes provide the necessary protocols and data for utilizing 6-AIQ as a fluorescent probe in microscopy.

Data Presentation

Photophysical and Biochemical Properties

The following tables summarize the key quantitative data for this compound and provide a comparison with a well-characterized fluorescent PARP inhibitor, PARPi-FL, for reference.

Table 1: Photophysical Properties of this compound

PropertyValueNotes
Excitation Maximum (λex) ~350-400 nm (estimated)As a blue fluorescent dye, excitation is expected in the near-UV to violet range. Optimal excitation should be determined experimentally.
Emission Maximum (λem) ~450-500 nm (estimated)Emission is expected in the blue to cyan region of the spectrum.
Quantum Yield (Φ) 0.647[1]This value may vary depending on the solvent and local cellular environment.
Molar Extinction Coefficient (ε) Not ReportedThis value has not been found in the reviewed literature.
Stokes Shift > 50 nm (estimated)A significant Stokes shift is advantageous for minimizing spectral overlap.

Table 2: Comparative Inhibitory Potency of PARP Inhibitors

InhibitorTarget(s)IC50Reference
This compound PARPNot specified in reviewed literature
PARPi-FL PARP112.2 nM[9][10]
Olaparib PARP1/25 nM[9][10]
Rucaparib PARP1/2Not specified, but used in fluorescent probes[11]
Niraparib PARP1/22 - 4 nM

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP1 signaling pathway and a general workflow for using this compound in live-cell imaging.

PARP_Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PARP1_auto Auto-PARylation of PARP1 PARP1->PARP1_auto is activated NAD NAD+ NAD->PARP1_auto consumes PAR Poly(ADP-ribose) (PAR) Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment PARP1_auto->PAR synthesizes Repair DNA Repair Recruitment->Repair Six_AIQ This compound (6-AIQ) Six_AIQ->PARP1 inhibits

PARP1 signaling in DNA repair and its inhibition by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Staining and Treatment cluster_imaging Microscopy cluster_analysis Data Analysis Cell_Culture 1. Culture cells on glass-bottom dishes Induce_Damage 2. Induce DNA damage (optional, e.g., with H2O2) Cell_Culture->Induce_Damage Stain 3. Incubate with This compound Induce_Damage->Stain Wash 4. Wash cells to remove excess probe Stain->Wash Image 5. Acquire images using fluorescence microscopy Wash->Image Analyze 6. Quantify fluorescence intensity and localization Image->Analyze

General workflow for live-cell imaging with this compound.

Experimental Protocols

The following protocols are generalized for the use of this compound as a fluorescent probe for PARP1 in live-cell imaging. Optimization for specific cell types and experimental conditions is recommended.

Protocol 1: Preparation of Reagents
  • This compound Stock Solution (10 mM):

    • Dissolve 1.44 mg of this compound (MW: 144.17 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

    • Vortex until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Cell Culture Medium:

    • Use the appropriate complete medium for the cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Imaging Buffer:

    • Use a CO2-independent medium or Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium for imaging to maintain cell viability outside of a CO2 incubator.

Protocol 2: Live-Cell Staining and Imaging of PARP1
  • Cell Seeding:

    • The day before the experiment, seed cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy.

    • Allow cells to adhere and grow to 60-80% confluency.

  • Induction of DNA Damage (Optional):

    • To visualize the recruitment of PARP1 to sites of DNA damage, cells can be treated with a DNA-damaging agent.

    • A common method is to treat cells with a low concentration of hydrogen peroxide (e.g., 100-500 µM in serum-free medium) for 10-15 minutes at 37°C.

    • After treatment, wash the cells twice with pre-warmed PBS or imaging buffer.

  • Staining with this compound:

    • Prepare a working solution of 6-AIQ by diluting the 10 mM stock solution in pre-warmed cell culture medium or imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Remove the medium from the cells and add the 6-AIQ-containing medium.

    • Incubate for 15-60 minutes at 37°C and 5% CO₂, protected from light.

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells 1-2 times with pre-warmed imaging buffer to reduce background fluorescence from unbound probe.

    • Add fresh, pre-warmed imaging buffer to the cells for imaging.

  • Fluorescence Microscopy:

    • Place the dish on the stage of a fluorescence microscope (confocal or wide-field) equipped with a DAPI or violet filter set (e.g., ~375/28 nm excitation, ~460/50 nm emission).

    • Use the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity and photobleaching.

    • Acquire images, focusing on the nuclear localization of the fluorescent signal. In DNA-damaged cells, expect to see an accumulation of the signal at sites of DNA lesions.

Protocol 3: Data Analysis
  • Image Processing:

    • Open the acquired images in image analysis software (e.g., Fiji/ImageJ).

    • Perform background subtraction to correct for non-specific fluorescence.

  • Quantification:

    • Define regions of interest (ROIs) around the nucleus of individual cells.

    • Measure the mean fluorescence intensity within the nuclear ROIs.

    • For DNA damage experiments, the intensity of fluorescent foci can be quantified to assess the extent of PARP1 recruitment.

Troubleshooting

IssuePossible CauseSolution
Low Signal - Insufficient probe concentration or incubation time.- Low PARP1 expression in the cell line.- Increase the concentration of 6-AIQ or the incubation time.- Confirm PARP1 expression levels by Western blot or immunofluorescence.
High Background - Incomplete removal of unbound probe.- Probe concentration is too high.- Increase the number and duration of wash steps.- Decrease the working concentration of 6-AIQ.
Phototoxicity/Photobleaching - Excessive exposure to excitation light.- Reduce laser power and/or exposure time.- Use a more sensitive detector.- Acquire images less frequently in time-lapse experiments.
Poor Nuclear Localization - Cell membrane integrity is compromised.- The probe may be accumulating in other organelles.- Ensure cells are healthy before and during the experiment.- Co-stain with organelle-specific dyes to check for co-localization.

Conclusion

This compound serves as a valuable, intrinsically fluorescent small molecule for probing PARP1 activity and localization in live cells. Its application in fluorescence microscopy can provide significant insights into the dynamics of DNA repair and the cellular response to PARP inhibitors. The protocols provided herein offer a foundation for researchers to employ 6-AIQ in their studies, with the understanding that optimization for specific experimental systems is crucial for obtaining high-quality, reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Aminoisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For material that is already relatively pure and requires removal of minor impurities, recrystallization is often a suitable and efficient method. For complex mixtures containing significant amounts of byproducts or starting materials, column chromatography provides more effective separation.[1][2]

Q2: What are the likely impurities in a crude this compound sample?

A2: Impurities in crude this compound are largely dependent on the synthetic route employed.

  • From 6-bromoisoquinoline (B29742): Unreacted 6-bromoisoquinoline is a common impurity.[3] Residual copper catalyst from the amination reaction may also be present.

  • From 6-nitroisoquinoline (B1610068): The reduction of 6-nitroisoquinoline can sometimes be incomplete, leading to the presence of the starting material. Other potential impurities include those arising from side reactions during the reduction.

  • General Impurities: As an aromatic amine, this compound can be susceptible to air oxidation, which may lead to the formation of colored impurities, often appearing as a brownish hue.[4]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can separate the target compound from its impurities, allowing for quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool to confirm the structure and identify any organic impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization

Problem: My this compound "oils out" during recrystallization instead of forming crystals.

  • Cause: This phenomenon, known as "oiling out," can occur if the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is highly supersaturated with impurities.[5]

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add more of the primary solvent to decrease the saturation level, and then allow it to cool more slowly.[5]

    • Use a Solvent Mixture: Introduce a co-solvent in which this compound is less soluble. Dissolve the compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" hot solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[5]

    • Lower the Cooling Rate: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.[5]

Problem: The recovery of purified this compound after recrystallization is very low.

  • Cause: This could be due to the high solubility of the compound in the cold recrystallization solvent or using an excessive amount of solvent during the dissolution step.[2]

  • Solution:

    • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[2]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[2]

    • Thorough Cooling: Ensure the flask is adequately cooled in an ice bath before filtration to maximize crystal precipitation.

    • Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[2]

Problem: The purified crystals are still colored.

  • Cause: Highly colored, polar impurities may co-crystallize with the product.[1]

  • Solution:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.[1]

    • Second Recrystallization: A second recrystallization can further improve the color and purity of the final product.[1]

Column Chromatography

Problem: this compound is showing significant tailing or is not eluting from the silica (B1680970) gel column.

  • Cause: As a basic amine, this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica gel. This can lead to peak tailing, poor separation, and in some cases, irreversible adsorption to the column.[4]

  • Solution:

    • Deactivate the Silica Gel: Prepare a slurry of the silica gel in the chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.5-1% v/v), to neutralize the acidic sites.

    • Use a Modified Stationary Phase: Consider using an amine-functionalized silica gel or a less acidic stationary phase like neutral alumina.[4]

    • Employ a More Polar Eluent: Gradually increase the polarity of the mobile phase. A gradient elution, for example, starting with a less polar mixture (e.g., hexane (B92381)/ethyl acetate) and gradually increasing the proportion of a more polar solvent (e.g., methanol), can be effective.

Problem: There is poor separation between this compound and an impurity.

  • Cause: The chosen eluent system may not have the optimal polarity to resolve the compounds on the stationary phase.[1]

  • Solution:

    • Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to test various solvent systems with different polarities to find the optimal eluent for separation. Aim for a significant difference in the Rf values of the components.

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can often improve the separation of closely eluting compounds.[1]

Data Presentation

The following table provides illustrative data on the purification of crude this compound using different methods. The values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization
Ethanol~85>95~70-80Good for removing minor, less polar impurities.
Toluene~85>96~75-85Can be effective for certain impurity profiles.
Ethanol/Water~85>97~70-80A solvent/anti-solvent system can improve crystal formation.
Column Chromatography
Silica Gel with Et3N~70>98~60-75Triethylamine neutralizes acidic sites on silica.
Alumina (Neutral)~70>98~65-80A less acidic alternative to silica gel.
Combined Method
Column followed by Recrystallization~70>99.5~50-65For achieving very high purity.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing minor impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Toluene, or an appropriate solvent mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, determine a suitable recrystallization solvent by testing the solubility of a small amount of the crude material in different solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more solvent in small portions until the solid is completely dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5][7]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from significant impurities.

Materials:

  • Crude this compound

  • Stationary Phase (e.g., Silica gel 60, 230-400 mesh, or neutral alumina)

  • Eluent (e.g., a mixture of hexane and ethyl acetate, with a small percentage of triethylamine if using silica gel)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp

Methodology:

  • Eluent Selection: Use TLC to determine the optimal solvent system for separation. Spot the crude mixture on a TLC plate and develop it with various ratios of a non-polar and a polar solvent (e.g., hexane:ethyl acetate). The ideal eluent system will give the this compound an Rf value of approximately 0.2-0.4. If using silica gel, consider adding ~1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of the stationary phase in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped. Add a small layer of sand on top of the packed stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If a single solvent system does not provide adequate separation, a gradient elution can be employed by gradually increasing the polarity of the eluent.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_assessment Initial Purity Assessment cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end Final Product Crude Crude this compound TLC_HPLC_Initial TLC / HPLC Analysis Crude->TLC_HPLC_Initial Decision High Purity Crude? TLC_HPLC_Initial->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Chromatography Column Chromatography Decision->Chromatography No Recryst_Check Purity Check (TLC/HPLC) Recrystallization->Recryst_Check Recryst_Check->Chromatography Purity Not Met Pure_Product Pure this compound Recryst_Check->Pure_Product Purity Met Chroma_Check Purity Check (TLC/HPLC) Chromatography->Chroma_Check Chroma_Check->Recrystallization Further Purification Chroma_Check->Pure_Product Purity Met

Caption: Decision workflow for the purification of crude this compound.

References

Technical Support Center: 6-Aminoisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-aminoisoquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed synthetic pathways to this compound are:

  • Hydrogenation of a halo-nitroisoquinoline derivative: A common starting material for this route is 1,3-dichloro-6-nitroisoquinoline, which undergoes catalytic hydrogenation to simultaneously reduce the nitro group and remove the halogen atoms.

  • Buchwald-Hartwig amination: This method involves the palladium-catalyzed cross-coupling of 6-bromoisoquinoline (B29742) with an ammonia (B1221849) equivalent.

  • Copper-catalyzed ammonolysis: This route utilizes 6-bromoisoquinoline and reacts it with ammonia at high temperatures and pressures in the presence of a copper catalyst, such as copper(II) sulfate (B86663).[1][2]

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

A2: Key parameters to control include reaction temperature, pressure (especially in hydrogenation and ammonolysis), reaction time, purity of starting materials, and the choice of catalyst, ligand, and solvent. For instance, in the hydrogenation of halogenated nitroaromatics, controlling temperature and using specific catalyst modifiers can suppress dehalogenation.[3][4] In Buchwald-Hartwig aminations, the choice of ligand is crucial to minimize side reactions like hydrodehalogenation and biaryl formation.[5]

Q3: Which analytical techniques are best suited for identifying and quantifying impurities in my this compound product?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying this compound from its isomers and other non-volatile impurities.[6][7][8]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers higher sensitivity and specificity, making it ideal for detecting and quantifying trace-level impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation of the final product and for identifying and quantifying major impurities.

  • Gas Chromatography (GC): GC can be used to detect volatile impurities and residual solvents.

Troubleshooting Guides

Issue 1: Presence of Isomeric Aminoisoquinolines in the Final Product

Q: My final product shows contamination with other aminoisoquinoline isomers (e.g., 5-aminoisoquinoline, 8-aminoisoquinoline). What is the likely cause and how can I resolve this?

A:

  • Root Cause: The presence of isomeric impurities often originates from the starting materials. The nitration of isoquinoline (B145761), a common step in preparing the nitro-isoquinoline precursor, typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline.[11][12] If this mixture is not adequately purified before proceeding with the synthesis, the resulting isomeric nitro compounds will be converted to their corresponding amino-isoquinolines, contaminating your final product.

  • Troubleshooting and Resolution:

    • Starting Material Purity Check: Analyze your starting nitro-isoquinoline using HPLC or NMR to confirm its isomeric purity.

    • Purification of Precursor: If the starting material is impure, purify it before use. Recrystallization or column chromatography are effective methods for separating nitroisoquinoline isomers.

    • Purification of Final Product: If the isomeric impurities are already present in your final this compound product, they can be challenging to remove due to their similar physical properties. Careful column chromatography with an optimized solvent system is the most effective method for their separation.

Issue 2: Incomplete Reaction and Presence of Halogenated Intermediates

Q: My reaction appears incomplete, and I have identified unreacted 6-bromoisoquinoline or chlorinated aminoisoquinolines in my product. How can I drive the reaction to completion?

A:

  • Root Cause:

    • For Ammonolysis/Buchwald-Hartwig: Incomplete conversion is often due to catalyst deactivation, insufficient reaction time or temperature, or impure reagents.

    • For Hydrogenation: Incomplete dehalogenation during the hydrogenation of di- or mono-chloro-nitroisoquinolines can result in chlorinated this compound impurities. This can be caused by catalyst poisoning, insufficient hydrogen pressure, or a non-optimal catalyst.

  • Troubleshooting and Resolution:

    • Reaction Conditions:

      • Ammonolysis/Buchwald-Hartwig: Increase the reaction temperature or prolong the reaction time. Ensure all reagents are pure and anhydrous (especially for Buchwald-Hartwig). Consider increasing the catalyst loading.

      • Hydrogenation: Increase the hydrogen pressure and/or reaction temperature. Ensure the catalyst is active and not poisoned.

    • Catalyst System:

      • Buchwald-Hartwig: The choice of ligand is critical. If you are observing significant amounts of unreacted starting material, consider switching to a more active ligand system.

      • Hydrogenation: Ensure you are using a suitable catalyst (e.g., Palladium on carbon). The catalyst quality can significantly impact the reaction outcome.

    • Purification: Unreacted starting materials and halogenated intermediates can typically be removed from the final product by column chromatography or recrystallization.

Issue 3: Formation of Dehalogenated and Biaryl Impurities

Q: I am observing the formation of isoquinoline (dehalogenated byproduct) and/or biaryl compounds in my reaction mixture. What causes these side reactions and how can they be minimized?

A:

  • Root Cause:

    • Hydrodehalogenation (Formation of Isoquinoline): This side reaction is common in both catalytic hydrogenation and Buchwald-Hartwig amination. In hydrogenation, it occurs as a competitive reaction to nitro group reduction.[4][13] In the Buchwald-Hartwig reaction, it can compete with the desired C-N bond formation.[5]

    • Biaryl Formation: This is a known side reaction in Buchwald-Hartwig aminations, resulting from the coupling of two molecules of the aryl halide.

  • Troubleshooting and Resolution:

    • Hydrogenation: The use of catalyst modifiers or inhibitors can suppress dehalogenation. For example, adding a small amount of a cycloaliphatic amine like morpholine (B109124) has been shown to reduce this side reaction.[3]

    • Buchwald-Hartwig Amination:

      • Ligand Selection: The choice of phosphine (B1218219) ligand can significantly influence the extent of side reactions. Experiment with different ligands to find one that favors the desired amination.

      • Reaction Conditions: Optimizing the base, solvent, and temperature can also help to minimize the formation of these byproducts.

    • Purification: Both isoquinoline and biaryl impurities can be separated from this compound using column chromatography.

Data Presentation

Table 1: Summary of Common Impurities in this compound Synthesis

Impurity NameStructureCommon Synthetic Route of OriginPotential CauseRecommended Analytical Method
5-AminoisoquinolineIsomerHydrogenationImpure nitro-isoquinoline starting materialHPLC, UPLC-MS/MS
8-AminoisoquinolineIsomerHydrogenationImpure nitro-isoquinoline starting materialHPLC, UPLC-MS/MS
1-Chloro-6-aminoisoquinolineHalogenated IntermediateHydrogenationIncomplete dehalogenationHPLC, UPLC-MS/MS, NMR
3-Chloro-6-aminoisoquinolineHalogenated IntermediateHydrogenationIncomplete dehalogenationHPLC, UPLC-MS/MS, NMR
1,3-Dichloro-6-aminoisoquinolineHalogenated IntermediateHydrogenationIncomplete dehalogenationHPLC, UPLC-MS/MS, NMR
6-BromoisoquinolineStarting MaterialAmmonolysis, Buchwald-HartwigIncomplete reactionHPLC, TLC
IsoquinolineDehalogenated byproductHydrogenation, Buchwald-HartwigSide reactionGC-MS, HPLC
Biaryl compoundsCoupling byproductBuchwald-HartwigSide reactionHPLC, UPLC-MS/MS

Experimental Protocols

Key Experiment: Synthesis of this compound via Ammonolysis of 6-Bromoisoquinoline[1][2]

Objective: To synthesize this compound from 6-bromoisoquinoline.

Materials:

Procedure:

  • Combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper(II) sulfate pentahydrate in an autoclave.

  • Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Pour the reaction mixture into 250 mL of 10% aqueous sodium hydroxide solution.

  • Extract the aqueous mixture with ethyl acetate (5 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Suspend the crude product in dichloromethane and filter to yield light brown crystalline this compound.

Purification Protocol: Recrystallization of this compound

Objective: To purify crude this compound.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixture) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[14]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Analyze the purity of the recrystallized product using HPLC or NMR and determine the melting point.

Visualization

G cluster_start Start: Crude this compound cluster_purity Purity Assessment cluster_pass Pass cluster_fail Fail: Identify Impurities cluster_troubleshoot Troubleshooting Pathways cluster_solutions Corrective Actions start Analyze crude product by HPLC/TLC purity_check Is Purity > 99%? start->purity_check pass Product meets specification purity_check->pass Yes identify_impurities Identify impurities by MS/NMR purity_check->identify_impurities No isomers Isomeric Impurities Present? identify_impurities->isomers halogenated Halogenated Impurities or Starting Material? isomers->halogenated No purify_sm Purify Starting Material (Nitro-isoquinoline) isomers->purify_sm Yes other Other Impurities (e.g., dehalogenated, biaryl)? halogenated->other No optimize_reaction Optimize Reaction Conditions (Time, Temp, Catalyst) halogenated->optimize_reaction Yes column_chrom Perform Column Chromatography other->column_chrom Yes recrystallize Recrystallize Final Product other->recrystallize No purify_sm->start column_chrom->start optimize_reaction->start recrystallize->start

Caption: Troubleshooting workflow for the purification of this compound.

References

troubleshooting low yield in 6-Aminoisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-aminoisoquinoline, a crucial intermediate in pharmaceutical research.

Troubleshooting Low Yield in this compound Synthesis

Low yields in the synthesis of this compound can arise from various factors, primarily related to the chosen synthetic route. The two most common methods for synthesizing this compound are the copper-catalyzed amination of 6-bromoisoquinoline (B29742) and the Buchwald-Hartwig palladium-catalyzed amination. This guide will address troubleshooting for both methods.

FAQ 1: My copper-catalyzed amination of 6-bromoisoquinoline is giving a low yield. What are the potential causes and solutions?

The copper-catalyzed amination of 6-bromoisoquinoline using aqueous ammonia (B1221849) is a common and often high-yielding method.[1][2] However, several factors can lead to a decrease in yield.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Temperature or Reaction Time: This reaction is typically carried out at high temperatures (around 190°C) in a sealed autoclave for several hours (e.g., 6 hours).[1][2] Ensure that your reaction is reaching and maintaining the target temperature for the specified duration.

    • Poor Mixing: Inadequate stirring within the autoclave can lead to a heterogeneous reaction mixture and incomplete conversion. Ensure vigorous and constant stirring throughout the reaction.

  • Catalyst Inactivation or Insufficient Loading:

    • Copper(II) Sulfate (B86663) Quality: The quality and hydration state of the copper(II) sulfate pentahydrate can affect its activity. Use a reliable source for your catalyst.

    • Catalyst Loading: While the protocol specifies a certain amount of catalyst, scaling the reaction up or down may require re-optimization of the catalyst loading.

  • Side Reactions and Byproduct Formation:

    • Hydrolysis of 6-bromoisoquinoline: At high temperatures and in the presence of aqueous base, hydrolysis of the starting material to 6-hydroxyisoquinoline can occur, though it is generally a minor pathway under these conditions.

    • Formation of Di(isoquinolin-6-yl)amine: While less common with ammonia as the amine source, over-arylation can sometimes occur, leading to the formation of the secondary amine byproduct.

    • Decomposition: At very high temperatures or with prolonged reaction times, decomposition of the starting material or product can occur.

  • Issues with Work-up and Product Isolation:

    • Incomplete Extraction: this compound has some water solubility. Ensure thorough extraction with a suitable organic solvent like ethyl acetate (B1210297), performing multiple extractions as specified in the protocol.[1][2]

    • Emulsion Formation: The basic aqueous work-up can sometimes lead to the formation of emulsions, making phase separation difficult and leading to product loss. If an emulsion forms, adding brine or filtering the mixture through a pad of celite can help to break it.

    • Product Loss During Purification: If the crude product is further purified by column chromatography or recrystallization, product loss can occur. See the purification FAQs for more details.

FAQ 2: I am experiencing low yield in the Buchwald-Hartwig amination of 6-bromoisoquinoline. How can I troubleshoot this?

The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but it is highly sensitive to reaction conditions. Low yields are a common issue and often require systematic optimization of several parameters.[3][4]

Key Parameters to Optimize:

  • Catalyst and Ligand Selection: The choice of palladium precatalyst and phosphine (B1218219) ligand is critical and highly substrate-dependent.[5] For the amination of aryl bromides, a variety of catalyst systems have been shown to be effective.

    • Ligand Choice: Bulky, electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and prevent catalyst decomposition.[6] Bidentate ligands like BINAP and DPPF have been successfully used for the amination of similar substrates.[3][7]

    • Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-formed palladium-ligand complexes (precatalysts) can sometimes offer better results and reproducibility.[3]

  • Base Selection: The strength and solubility of the base are crucial.

    • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates. However, they can be incompatible with base-sensitive functional groups.[5]

    • Weaker Bases: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) offer broader functional group tolerance and have been used successfully in the amination of isoquinoline (B145761) derivatives.[3]

  • Solvent Choice: The solvent affects the solubility of the reagents and the stability of the catalytic species.

    • Common Solvents: Aprotic solvents like toluene, dioxane, and THF are commonly used.[8]

    • Solubility Issues: Poor solubility of the starting materials or the base can lead to a stalled reaction. Ensure your chosen solvent is appropriate for your specific substrates.

  • Reaction Temperature:

    • Optimization: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110°C). If the reaction is sluggish, a modest increase in temperature may improve the rate and yield. However, excessively high temperatures can lead to catalyst decomposition.

  • Inert Atmosphere:

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.

Common Side Reactions:

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the bromine with a hydrogen atom. This can be minimized by careful selection of the ligand and reaction conditions.

  • Biaryl Formation: Homocoupling of the aryl halide to form a biaryl byproduct can occur, particularly at higher temperatures or with certain catalyst systems.[3]

Data Presentation: Comparison of Buchwald-Hartwig Reaction Conditions

The following table summarizes the effect of different catalysts, ligands, and bases on the yield of Buchwald-Hartwig amination for substrates similar to 6-bromoisoquinoline. This data is compiled from various literature sources and should serve as a guide for reaction optimization.

Aryl HalideAmine SourcePd PrecatalystLigandBaseSolventTemp (°C)Yield (%)
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd₂(dba)₃ (10 mol%)(rac)-BINAP (1 equiv to Pd)K₃PO₄DMSO8023
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂BINAPCs₂CO₃THFElevated80[3]
2-BromopyridineCyclohexane-1,2-diaminePd₂(dba)₃(±)-BINAPNaOtBuToluene8060
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂dpppNaOtBuTolueneReflux90.7
2-BromopyridineAniline[Pd₂(dba)₃]/ ligandXantPhosDBUDMF100High

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound[1][2]

This protocol describes the synthesis of this compound from 6-bromoisoquinoline using a copper catalyst.

Materials:

Procedure:

  • In a suitable autoclave, combine 6-bromoisoquinoline (e.g., 17.2 g), 28% aqueous ammonia solution (e.g., 200 mL), and copper(II) sulfate pentahydrate (e.g., 10.8 g).

  • Seal the autoclave and heat the mixture to 190°C with vigorous stirring for 6 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully open the autoclave and pour the reaction mixture into a 10% aqueous sodium hydroxide solution (e.g., 250 mL).

  • Extract the aqueous mixture with ethyl acetate (e.g., 5 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Suspend the crude product in dichloromethane and filter to obtain light brown crystalline this compound. A reported yield for this procedure is 85%.[1][2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of 6-bromoisoquinoline. Optimization of the catalyst, ligand, base, and solvent may be necessary.

Materials:

  • 6-Bromoisoquinoline

  • Amine source (e.g., ammonia equivalent like benzophenone (B1666685) imine, or an amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XantPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the 6-bromoisoquinoline and the amine source.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Purification of this compound

FAQ 3: How can I purify the crude this compound?

Purification of this compound can be achieved by recrystallization or column chromatography.

  • Recrystallization:

    • Solvent Selection: The choice of solvent is crucial for effective recrystallization. A good solvent will dissolve the compound at high temperatures but not at room temperature. Common solvents to screen for the recrystallization of aromatic amines include ethanol, ethyl acetate/hexane (B92381) mixtures, and toluene.[6][9]

    • Procedure: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of this compound.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent should be optimized using thin-layer chromatography (TLC) to achieve good separation of the product from impurities. For amines, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 1%), to the eluent to prevent streaking on the silica gel column.

Visualizations

Synthesis_Workflow cluster_buchwald Buchwald-Hartwig Amination cluster_copper Copper-Catalyzed Amination B_Start 6-Bromoisoquinoline + Amine Source B_Reagents Add Pd Catalyst, Ligand, Base B_Start->B_Reagents B_Solvent Add Anhydrous, Degassed Solvent B_Reagents->B_Solvent B_Heat Heat under Inert Atmosphere B_Solvent->B_Heat B_Workup Aqueous Work-up B_Heat->B_Workup B_Purify Purification B_Workup->B_Purify B_Product This compound B_Purify->B_Product C_Start 6-Bromoisoquinoline + Aq. Ammonia C_Reagents Add CuSO4·5H2O C_Start->C_Reagents C_Heat Heat in Autoclave C_Reagents->C_Heat C_Workup Basic Work-up & Extraction C_Heat->C_Workup C_Purify Purification C_Workup->C_Purify C_Product This compound C_Purify->C_Product Troubleshooting_Low_Yield Start Low Yield of this compound Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Stirring Incomplete->Optimize_Conditions Workup_Issues Investigate Work-up & Purification: - Incomplete Extraction - Emulsion Formation - Loss during Purification Complete->Workup_Issues Check_Reagents Check Reagent Quality: - Catalyst Activity - Solvent Purity - Starting Material Integrity Optimize_Conditions->Check_Reagents Side_Reactions Consider Side Reactions: - Hydrodehalogenation - Biaryl Formation - Hydrolysis Workup_Issues->Side_Reactions

References

optimizing reaction conditions for 6-Aminoisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Aminoisoquinoline, a crucial intermediate for drug development professionals, researchers, and scientists. The content focuses on optimizing reaction conditions and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling of 6-bromoisoquinoline (B29742) with an ammonia (B1221849) equivalent is a widely used and versatile method.[1]

  • Copper-Catalyzed Amination: This method involves the reaction of 6-bromoisoquinoline with aqueous ammonia in the presence of a copper(II) sulfate (B86663) catalyst at high temperatures and pressures.[2]

  • From 6-Nitroisoquinoline Derivatives: A multi-step synthesis starting with the reduction of a nitro group, followed by other transformations, is also a viable route, particularly for large-scale production.[3]

Q2: I am planning a Buchwald-Hartwig amination to synthesize this compound. What are the key reaction parameters to consider?

A2: For a successful Buchwald-Hartwig amination, careful consideration of the following components is critical:

  • Palladium Precatalyst: The choice of the palladium source is important. While Pd(OAc)₂ can be used, pre-catalysts that readily form the active Pd(0) species are often more reliable.[4]

  • Ligand: Bulky, electron-rich phosphine (B1218219) ligands are generally preferred for amination of heteroaryl halides. Ligands like BINAP have proven effective for the synthesis of this compound derivatives.[5][6]

  • Base: The base is crucial for the deprotonation of the amine. Strong bases like sodium tert-butoxide (NaOtBu) are common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are recommended.[7][8]

  • Solvent: Aprotic, nonpolar solvents like toluene (B28343) and ethereal solvents such as THF and dioxane are frequently used. The choice of solvent can significantly impact reaction rate and product distribution.[7][9]

  • Temperature: Reaction temperatures typically range from 80-100 °C.[10]

Q3: What are the common side reactions in the Buchwald-Hartwig synthesis of this compound?

A3: Common side reactions include:

  • Hydrodehalogenation: The reduction of the aryl halide (6-bromoisoquinoline) to isoquinoline. This is a common competing pathway.[1][11]

  • Biaryl Formation: The coupling of two molecules of the aryl halide, which can be favored under certain conditions, especially with chiral primary amines.[5][6]

  • Catalyst Decomposition: The palladium catalyst can deactivate, leading to incomplete conversion.[11]

Q4: How can I purify this compound after the reaction?

A4: Purification typically involves an aqueous workup to remove inorganic salts, followed by column chromatography on silica (B1680970) gel.[2][5] Recrystallization can also be an effective method for obtaining a high-purity product. In some cases, filtration of the crude product through a pad of Celite followed by concentration and drying can be employed before further purification.[12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination
Potential Cause Recommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently. Switch to a palladium pre-catalyst that readily generates the active catalyst upon exposure to a base.[4]
Inappropriate Ligand The chosen ligand may not be suitable for the heteroaromatic substrate. Use bulky, electron-rich biaryl phosphine ligands which are known to be effective for challenging substrates.[4]
Ineffective Base The base may not be strong enough or may have poor solubility. For 6-bromoisoquinoline, which can be base-sensitive, Cs₂CO₃ has been shown to be effective.[5][6] If using a stronger base like NaOtBu, ensure it is fresh and handled under inert conditions.[8]
Poor Solvent Choice The solvent can significantly influence the reaction. Toluene and THF are good starting points. Avoid chlorinated solvents, acetonitrile, and pyridine (B92270) as they can inhibit the catalyst.[8]
Issue 2: Significant Formation of Side Products
Side Product Potential Cause Recommended Solution
Hydrodehalogenation This is a common side reaction where the starting material is reduced.Optimize the ligand and reaction conditions. Some ligands are more prone to this side reaction than others.[11]
Biaryl Formation This can be prevalent when using certain amines.Adjust the stoichiometry of the amine and consider screening different ligands and catalysts.[5][6]
Issue 3: Reaction Stalls or is Sluggish
Potential Cause Recommended Solution
Catalyst Poisoning Impurities in the starting materials or solvents, or certain functional groups (like azo groups), can poison the palladium catalyst.
Insufficient Temperature The reaction may require higher temperatures to proceed at a reasonable rate.

Experimental Protocols

Copper-Catalyzed Synthesis of this compound

This protocol is adapted from a literature procedure.[2]

Materials:

Procedure:

  • In an autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper(II) sulfate pentahydrate.

  • Seal the autoclave and stir the mixture at 190 °C for 6 hours.

  • After cooling to room temperature, pour the reaction solution into 250 mL of 10% aqueous sodium hydroxide solution.

  • Extract the aqueous solution with ethyl acetate (5 x 100 mL).

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate.

  • Suspend the resulting crude product in dichloromethane and filter to obtain light brown crystalline this compound.

Expected Yield: Approximately 85%.[2]

Optimized Buchwald-Hartwig Amination of a 6-Bromoisoquinoline Derivative (Kiloscale)

This protocol is based on an optimized industrial synthesis of a this compound derivative and provides a robust starting point for optimization.[5][6]

Optimized Reaction Conditions:

ParameterCondition
Substrate 6-Bromoisoquinoline-1-carbonitrile
Amine (S)-3-Amino-2-methylpropan-1-ol
Palladium Source Pd(dba)₂
Ligand BINAP
Base Cs₂CO₃
Solvent THF
Yield 80%
Residual Palladium 73 ppm

Visualizations

Experimental_Workflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Synthesis Route reagents Gather Starting Materials (e.g., 6-Bromoisoquinoline, Amine) start->reagents glassware Prepare Dry Glassware under Inert Atmosphere reagents->glassware setup Assemble Reaction (Add Reagents, Solvent, Catalyst, Base) glassware->setup heating Heat to Reaction Temperature (e.g., 80-100 °C) setup->heating monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Work-up/Extraction quench->extraction purification Purify Crude Product (Column Chromatography, Recrystallization) extraction->purification analysis Characterize Final Product (NMR, MS) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Buchwald-Hartwig Amination start Low or No Product Yield check_catalyst Is the catalyst system appropriate? start->check_catalyst check_base Is the base effective and compatible? check_catalyst->check_base Yes solution_catalyst Consider a Pd pre-catalyst. Use a bulky, electron-rich ligand. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes solution_base Switch to a stronger or more soluble base. For sensitive substrates, try a weaker base (e.g., Cs2CO3). check_base->solution_base No check_side_reactions Are there significant side products? check_conditions->check_side_reactions Yes solution_conditions Increase temperature. Ensure solvent is pure and appropriate. check_conditions->solution_conditions No solution_side_reactions Optimize ligand and stoichiometry to minimize hydrodehalogenation and biaryl formation. check_side_reactions->solution_side_reactions Yes

Caption: A decision tree for troubleshooting low yields in the Buchwald-Hartwig amination.

References

Technical Support Center: Synthesis of 6-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-aminoisoquinoline. The following sections address common side reactions, low yields, and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic strategies for this compound include:

  • Amination of 6-bromoisoquinoline (B29742): This can be achieved through methods like the Buchwald-Hartwig amination or copper-catalyzed amination.[1][2][3]

  • Reduction of 6-nitroisoquinoline (B1610068): This route involves the initial nitration of isoquinoline (B145761) followed by the reduction of the nitro group.

  • Hydrogenation of 1,3-dichloro-6-nitroisoquinoline: This is a patented method that can produce high-purity this compound.[4]

  • De novo synthesis of the isoquinoline ring: Methods like the Bischler-Napieralski reaction can be used to construct the isoquinoline core with the necessary functional groups.[5][6][7][8][9]

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: Depending on the synthetic route, common impurities may include:

  • Regioisomers: 5-aminoisoquinoline (B16527) and 8-aminoisoquinoline (B1282671) can form as byproducts during the nitration of isoquinoline.

  • Halogenated byproducts: If starting from halogenated precursors, you may find impurities such as 1-chloro-6-aminoisoquinoline or 3-chloro-6-aminoisoquinoline.

  • Unreacted starting materials: Incomplete reactions can lead to the presence of 6-bromoisoquinoline or 6-nitroisoquinoline in the final product.

  • Biaryl byproducts: These are a common side product in Buchwald-Hartwig amination reactions.[1][10]

  • Hydrodehalogenated products: The bromo group can be replaced by a hydrogen atom, leading to the formation of isoquinoline.[2]

Q3: My crude this compound product is a dark, oily substance. What does this indicate?

A3: A dark and oily crude product often suggests the presence of polymeric impurities or residual acidic or basic components from the reaction workup.[11] It is recommended to perform a thorough aqueous workup, including washes with a mild base (like saturated sodium bicarbonate solution) and brine, to remove these impurities before proceeding with purification.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound

Low yields are a common problem and can arise from various factors depending on the chosen synthetic route. The following table and workflow provide guidance on troubleshooting this issue.

Troubleshooting Low Yield

Potential CauseRecommended Actions
Poor quality of starting materials Ensure the purity of your starting materials, such as 6-bromoisoquinoline or isoquinoline, through techniques like NMR or GC-MS. Purify if necessary.[12][13]
Suboptimal reaction conditions Systematically optimize reaction parameters like temperature, reaction time, and solvent. For instance, in the Bischler-Napieralski reaction, the concentration of the acid catalyst is critical.[6][14][15]
Inactive catalyst For catalytic reactions like Buchwald-Hartwig amination, ensure the catalyst is active. Use fresh catalyst and ligands, and ensure an inert atmosphere if the catalyst is air or moisture-sensitive.[2][12]
Unfavorable regioselectivity in nitration The direct nitration of isoquinoline favors the 5- and 8-positions. To obtain the 6-nitro isomer, consider using a different synthetic route or a directing group to influence the regioselectivity.[16][17][18]
Decomposition of starting material or product High reaction temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction duration and temperature.[5]

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_purity Verify Starting Material Purity (NMR, GC-MS) start->check_purity check_purity->start Impure, purify and restart review_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_purity->review_conditions Purity OK review_conditions->start Incorrect, adjust and restart check_catalyst Assess Catalyst Activity (if applicable) review_conditions->check_catalyst Conditions Correct check_catalyst->start Inactive, replace and restart check_regioselectivity Evaluate Regioselectivity (for nitration route) check_catalyst->check_regioselectivity Catalyst Active check_regioselectivity->start Poor regioselectivity, consider alternative route optimize_purification Optimize Purification Strategy check_regioselectivity->optimize_purification Route appropriate optimize_purification->start Product loss during purification end Improved Yield optimize_purification->end Successful

Troubleshooting workflow for low yield.
Issue 2: Side Reactions in Buchwald-Hartwig Amination of 6-Bromoisoquinoline

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is not without its challenges.

Common Side Reactions and Solutions

Side ReactionPotential CauseRecommended Solution
Formation of biaryl byproducts Favored with certain chiral primary amines and reaction conditions.[1][10]Optimize the stoichiometry of the amine and screen different palladium catalysts and ligands.
Hydrodehalogenation The bromo group is replaced by hydrogen.Ensure the reaction is run under strictly anhydrous and anaerobic conditions. The choice of phosphine (B1218219) ligand can also influence this side reaction.
Reaction of base with starting material Strong, nucleophilic bases like NaOt-Bu or LiHMDS can react with sensitive functional groups on the isoquinoline ring, such as a nitrile.[1]Use a weaker, non-nucleophilic base such as Cs2CO3 or K3PO4.[1][2]

Experimental Protocol: Optimized Buchwald-Hartwig Amination

The following is a general protocol that has been found to be effective for the amination of a base-sensitive 6-bromoisoquinoline derivative and can be adapted for 6-bromoisoquinoline.[1][10]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), combine Pd(dba)2 (palladium catalyst), BINAP (phosphine ligand), and Cs2CO3 (base).

  • Reagent Addition: Add anhydrous THF as the solvent, followed by 6-bromoisoquinoline and the desired amine.

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Avoid an aqueous workup if the product is base-sensitive. Instead, filter the reaction mixture and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Issue 3: Poor Separation During Purification by Column Chromatography

The basic nature of the amino group in this compound can lead to strong interactions with the acidic silanol (B1196071) groups on standard silica (B1680970) gel, resulting in peak tailing and poor separation.[11]

Troubleshooting Purification

ProblemPotential CauseRecommended Solution
Peak tailing Strong interaction between the basic product and acidic silica gel.[11]Add a small amount of a competing base, such as triethylamine (B128534) (0.5-1%) or ammonia (B1221849), to the eluent. Alternatively, use deactivated (neutral) silica gel or alumina (B75360).
Product degradation on the column The acidic nature of silica gel can cause degradation of sensitive compounds.Use a less acidic stationary phase like neutral alumina or consider purification by recrystallization.
"Oiling out" during recrystallization The crude product is too impure, or the chosen solvent is not suitable.Pre-purify the crude material with a short silica plug or try a different recrystallization solvent or solvent system.[11]
Difficulty crystallizing the free base The free amine may be difficult to crystallize from common organic solvents.Convert the amine to a salt (e.g., hydrochloride) to facilitate crystallization. The salt can be formed by adding a solution of HCl in an organic solvent. The free base can be regenerated by neutralization.[11]

Purification Workflow

G Purification Strategy for this compound start Crude Product tlc Analyze by TLC start->tlc column Column Chromatography on Silica Gel tlc->column Good separation deactivated_column Column Chromatography on Deactivated Silica/Alumina tlc->deactivated_column Tailing/Streaking recrystallization Recrystallization tlc->recrystallization High purity, minor impurities end Pure Product column->end deactivated_column->end salt_formation Recrystallization via Salt Formation recrystallization->salt_formation Oiling out / No crystals recrystallization->end Successful salt_formation->end

Decision workflow for purification.

Quantitative Data Summary

The following table summarizes yield data from different synthetic approaches to this compound and related compounds.

Starting MaterialMethodKey ReagentsYieldReference
1,3-dichloro-6-nitroisoquinolineCatalytic HydrogenationPd/C, K2CO3, Methanol~85.6%[4]
6-bromoisoquinolineCopper-catalyzed Amination28% NH3 solution, CuSO4·5H2O85%
6-bromoisoquinoline-1-carbonitrileBuchwald-Hartwig AminationPd2(dba)3, BINAP, K3PO423%[10]
6-bromoisoquinoline-1-carbonitrileOptimized Buchwald-HartwigPd(dba)2, BINAP, Cs2CO380%[1][10]

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Amination of 6-Bromoisoquinoline

This protocol is adapted from a general procedure for the synthesis of this compound.

  • Reaction Setup: In a sealed autoclave, combine 6-bromoisoquinoline, a 28% aqueous ammonia solution, and copper(II) sulfate (B86663) pentahydrate.

  • Reaction: Stir the mixture at 190 °C for 6 hours.

  • Workup: After cooling to room temperature, pour the reaction solution into a 10% aqueous sodium hydroxide (B78521) solution. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by suspension in dichloromethane (B109758) and filtration.

Protocol 2: Chemoselective Reduction of a Nitro Group with Tin(II) Chloride

This protocol is a general method for the selective reduction of a nitro group in the presence of other reducible functionalities, such as halogens.

  • Reaction Setup: Dissolve the nitro-containing starting material in a suitable solvent, such as ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Purification: Filter the mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Improving the Solubility of 6-Aminoisoquinoline for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 6-Aminoisoquinoline in biological assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a weakly basic compound with limited aqueous solubility. Its solubility is predicted to be sparingly in DMSO and slightly in DMF and methanol[1]. The predicted pKa of 7.10 suggests that its aqueous solubility is highly dependent on pH[1]. At pH values below its pKa, the amino group becomes protonated, forming a more soluble salt.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?

A2: This phenomenon, known as antisolvent precipitation, is common for hydrophobic compounds. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the DMSO concentration may not be sufficient to keep the compound dissolved, causing it to crash out of solution. To address this, consider the following:

  • Lower the final concentration: The simplest approach is to work at a lower final concentration of this compound that is below its solubility limit in the final assay buffer.

  • Optimize DMSO concentration: Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity. Determine the highest permissible DMSO concentration in your specific assay that maintains the solubility of this compound.

  • Use serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, given its basic nature, adjusting the pH is a highly effective method to increase the solubility of this compound. Lowering the pH of your buffer will lead to the protonation of the amino group, forming a more water-soluble salt. However, it is crucial to ensure that the final pH of the assay buffer is compatible with your biological system (e.g., cells, enzymes) and does not affect the activity of the compound.

Q4: Are there other solubilizing agents I can use for this compound?

A4: Yes, besides co-solvents and pH adjustment, you can employ solubilizing excipients. Cyclodextrins are a common choice. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often used in biological assays due to their higher solubility and lower toxicity compared to native β-cyclodextrin.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution into aqueous buffer.

G start Precipitation observed upon dilution check_concentration Is the final concentration too high? start->check_concentration lower_concentration Reduce final concentration check_concentration->lower_concentration Yes check_dmso Is the final DMSO concentration sufficient? check_concentration->check_dmso No end_solved Solubility issue resolved lower_concentration->end_solved increase_dmso Increase final DMSO concentration (check cell tolerance) check_dmso->increase_dmso No ph_adjustment Consider pH adjustment check_dmso->ph_adjustment Yes increase_dmso->end_solved cyclodextrin (B1172386) Consider using cyclodextrins ph_adjustment->cyclodextrin cyclodextrin->end_solved

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: High variability in assay results.

Poor solubility can lead to inconsistent concentrations of this compound in your assay wells, resulting in high data variability.

G start High variability in assay results visual_inspection Visually inspect for precipitation start->visual_inspection solubility_assessment Perform a kinetic solubility assay visual_inspection->solubility_assessment fresh_stock Prepare fresh stock solutions solubility_assessment->fresh_stock sonication Incorporate brief sonication fresh_stock->sonication solubilization_strategy Re-evaluate solubilization strategy (pH, cyclodextrins) sonication->solubilization_strategy end_solved Improved assay reproducibility solubilization_strategy->end_solved

Caption: Logical steps to address high assay variability.

Data Presentation

Table 1: Qualitative and Estimated Quantitative Solubility of this compound

Solvent/BufferQualitative SolubilityEstimated Quantitative SolubilityReference/Note
Dimethyl Sulfoxide (DMSO)Sparingly Soluble> 10 mg/mL[1]
Dimethylformamide (DMF)Slightly Soluble1-10 mg/mL[1]
MethanolSlightly Soluble1-10 mg/mL[1]
Water (pH 7.4)Poorly Soluble~1.4 µg/mLEstimated based on data for 5-Aminoisoquinoline

Table 2: Effect of pH on the Aqueous Solubility of this compound (Theoretical Estimation)

pHPredicted Predominant SpeciesExpected Relative Solubility
5.0Protonated (Cationic)High
7.1Neutral and Protonated (~1:1)Moderate
9.0Neutral (Free Base)Low

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Add high-purity, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly. Gentle warming (e.g., 37°C) and brief sonication can be used to aid dissolution. Ensure the compound is fully dissolved.

  • Dilution into Assay Buffer:

    • Perform serial dilutions of the DMSO stock solution into your aqueous assay buffer.

    • Ensure the final DMSO concentration in the assay is as low as possible and tolerated by your biological system (typically ≤ 0.5%).

Protocol 2: pH-Dependent Solubilization

  • Preparation of Acidic Stock Solution:

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • Prepare a sterile stock solution of a biologically compatible acid (e.g., 1 M HCl).

  • Dilution and pH Adjustment:

    • In a separate tube, add the required volume of your aqueous assay buffer.

    • Add a small amount of the 1 M HCl stock to the buffer to lower the pH (e.g., to pH 5-6).

    • Add the required volume of the this compound DMSO stock to the acidified buffer.

    • Verify the final pH and adjust if necessary. Be aware that significant changes in pH can impact your biological assay.

Protocol 3: Solubility Enhancement using Cyclodextrins

  • Preparation of Cyclodextrin Solution:

    • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in your assay buffer at a concentration sufficient to achieve the desired molar excess (e.g., 5-10 fold molar excess relative to the final this compound concentration).

  • Complexation:

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

    • Slowly add the this compound stock solution dropwise to the vigorously stirring cyclodextrin solution.

    • Allow the mixture to equilibrate by stirring or shaking at room temperature for at least 1-2 hours to facilitate the formation of the inclusion complex.

G cluster_0 Protocol 1: Co-Solvent cluster_1 Protocol 2: pH Adjustment cluster_2 Protocol 3: Cyclodextrins a1 Prepare DMSO Stock a2 Serial Dilution in Buffer a1->a2 b1 Prepare DMSO Stock b3 Add Stock to Acidified Buffer b1->b3 b2 Acidify Buffer b2->b3 c1 Prepare Cyclodextrin Solution c3 Add Stock to Cyclodextrin Solution c1->c3 c2 Prepare Concentrated Stock c2->c3

Caption: Overview of experimental solubilization workflows.

References

preventing degradation of 6-Aminoisoquinoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Aminoisoquinoline to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, dark, and cool environment.[1][2] For short-term storage (days to weeks), a temperature of 0-4 °C is recommended.[1] For long-term storage (months to years), the compound should be kept at -20 °C.[1] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[2][3]

Q2: Is this compound sensitive to light?

A2: Yes, this compound is known to be light-sensitive. Exposure to light can lead to photodegradation. Therefore, it is crucial to store the compound in an amber or opaque vial to protect it from light.

Q3: How does humidity affect the stability of this compound?

A3: this compound is hygroscopic, meaning it can absorb moisture from the air. This can lead to degradation. It is essential to store it in a desiccator or a controlled low-humidity environment.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound may be indicated by a change in color (e.g., darkening from a light yellow or brown solid), the appearance of new peaks in analytical chromatograms (e.g., HPLC), or a decrease in the purity of the material over time.

Q5: Can I store this compound in solution?

A5: Storing this compound in solution for extended periods is not recommended as it may be less stable than in its solid form. If you need to prepare a stock solution, it is best to do so fresh before each experiment. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., -20 °C or -80 °C) and protected from light. The stability in a specific solvent should be experimentally verified.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of the solid compound (darkening) Exposure to light, oxygen, or moisture.1. Ensure the compound is stored in a tightly sealed, amber vial. 2. Store under an inert atmosphere (e.g., argon or nitrogen). 3. Store in a desiccator at the recommended temperature. 4. If discoloration is significant, re-analyze the purity of the compound before use.
Unexpected peaks in HPLC analysis of a freshly prepared solution Degradation during storage or sample preparation.1. Verify the purity of the solid this compound. 2. Prepare solutions fresh using high-purity solvents. 3. Avoid exposing the solution to light during preparation and analysis. 4. Check for potential interactions with the solvent or other components in the solution.
Inconsistent experimental results Degradation of the this compound stock.1. Prepare a fresh stock solution from the solid compound. 2. Perform a purity check of the solid material. 3. If using a stored solution, perform a quick stability check by comparing its HPLC profile to a freshly prepared standard.
Low assay values Degradation of the compound.1. Review storage conditions and handling procedures. 2. Quantify the purity of the this compound using a validated analytical method against a certified reference standard. 3. If degradation is confirmed, obtain a new batch of the compound.

Data Presentation

Stress Condition Conditions Time Hypothetical % Degradation Number of Degradants Observed
Thermal 60°C7 days5-10%1-2
Acidic Hydrolysis 0.1 M HCl at 60°C24 hours10-15%2-3
Basic Hydrolysis 0.1 M NaOH at RT24 hours5-8%1-2
Oxidative 3% H₂O₂ at RT24 hours15-25%>3
Photolytic ICH Q1B conditions7 days20-30%>3

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a sample of the solid this compound in an oven at 60°C for 7 days.

    • Also, store a sample of the stock solution at 60°C for 24 hours.

    • At appropriate time points, withdraw samples, dissolve/dilute them in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a sample of the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure period, prepare samples for HPLC analysis.

3. Analytical Method:

  • A stability-indicating HPLC method with a UV detector should be developed and validated to separate this compound from its degradation products.

  • A C18 column is typically suitable. The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Oxidation_Pathway This compound This compound Cation_Radical Cation Radical This compound->Cation_Radical -e⁻ N_oxide This compound N-oxide This compound->N_oxide + [O] Dimerization_Products Dimerization Products Cation_Radical->Dimerization_Products Dimerization Further_Oxidation Further Oxidation Products Cation_Radical->Further_Oxidation Oxidation

Caption: Proposed Oxidation Pathway for this compound.

Photodegradation_Pathway cluster_products Photodegradation Products 6-Aminoisoquinoline_Excited This compound (Excited State) Photo_Oxidation Photo-oxidation Products (e.g., N-oxide) 6-Aminoisoquinoline_Excited->Photo_Oxidation Dimerization Dimerization Products 6-Aminoisoquinoline_Excited->Dimerization Ring_Cleavage Ring Cleavage Products 6-Aminoisoquinoline_Excited->Ring_Cleavage This compound This compound This compound->6-Aminoisoquinoline_Excited hv

Caption: Proposed Photodegradation Pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acidic Hydrolysis Base Basic Hydrolysis Oxidation Oxidative Degradation Thermal Thermal Degradation Photo Photolytic Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Neutralize & Dilute Base->HPLC_Analysis Neutralize & Dilute Oxidation->HPLC_Analysis Dilute Thermal->HPLC_Analysis Dissolve/Dilute Photo->HPLC_Analysis Dissolve/Dilute Data_Evaluation Data Evaluation and Pathway Elucidation HPLC_Analysis->Data_Evaluation

Caption: Workflow for a Forced Degradation Study.

References

Technical Support Center: 6-Aminoisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the workup procedures for 6-aminoisoquinoline synthesis. Find troubleshooting tips for common issues and answers to frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup and purification of this compound.

Issue 1: Persistent blue or green color in the organic layer after extraction.

  • Question: After performing the aqueous workup for my copper-catalyzed synthesis of this compound, the organic layer remains blue or green. What causes this and how can I fix it?

  • Answer: A persistent blue or green color in the organic layer indicates the presence of residual copper salts. These salts are often coordinated to your product or other nitrogen-containing species in the reaction mixture, making them soluble in the organic phase. To remove the copper, repeated washings with a chelating agent are recommended.

    • Solution 1: Aqueous Washes with Chelating Agents. Wash the organic layer with a 10% aqueous solution of ammonium (B1175870) hydroxide (B78521) or a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA). Repeat the washes until the aqueous layer is colorless. A final wash with brine can help to break any emulsions and remove excess water.

    • Solution 2: Filtration through a Plug of Adsorbent. If aqueous washes are not completely effective, you can pass the organic solution through a short plug of silica (B1680970) gel or neutral alumina. The polar copper salts will adsorb onto the stationary phase, allowing the less polar product to be eluted.

Issue 2: Difficulty in removing unreacted 6-bromoisoquinoline (B29742).

  • Question: My final product is contaminated with the starting material, 6-bromoisoquinoline. How can I effectively remove it?

  • Answer: Unreacted 6-bromoisoquinoline can be challenging to separate from the product due to their similar polarities.

    • Solution 1: Column Chromatography. Careful column chromatography on silica gel is the most effective method for separating this compound from 6-bromoisoquinoline. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should provide good separation. The addition of a small amount of triethylamine (B128534) (0.1-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.

    • Solution 2: Acid-Base Extraction. You can attempt an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The basic this compound will be protonated and move to the aqueous layer, while the less basic 6-bromoisoquinoline will remain in the organic layer. Separate the layers, then basify the aqueous layer with a base (e.g., 10% NaOH) and extract the product back into an organic solvent. Be cautious, as some product may be lost during this process.

Issue 3: Formation of an emulsion during aqueous workup.

  • Question: During the liquid-liquid extraction, a thick emulsion has formed between the organic and aqueous layers, making separation impossible. What should I do?

  • Answer: Emulsion formation is a common problem, especially when dealing with basic compounds and high concentrations of salts.

    • Solution 1: Addition of Brine. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.

    • Solution 2: Filtration. Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by disrupting the interface.

    • Solution 3: Gentle Swirling. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This can prevent the formation of a stable emulsion.

    • Solution 4: Change the Organic Solvent. If emulsions persist, consider switching to a different extraction solvent. For example, if you are using ethyl acetate (B1210297), you could try dichloromethane (B109758).

Issue 4: The isolated product is a dark, oily residue instead of a crystalline solid.

  • Question: After concentrating the organic phase, I obtained a dark oil, but the literature reports this compound as a crystalline solid. What could be the reason?

  • Answer: The product appearing as a dark oil suggests the presence of impurities. These could be residual copper catalyst, high-boiling point solvents, or side products from the reaction.

    • Solution 1: Thorough Purification. Ensure all copper has been removed by following the procedures in Issue 1. Perform column chromatography as described in Issue 2 to remove other impurities.

    • Solution 2: Recrystallization. If the product is still oily after chromatography, try to induce crystallization. Dissolve the oil in a minimum amount of a hot solvent (e.g., ethanol, toluene, or a mixture of ethyl acetate and hexanes) and allow it to cool slowly. Seeding with a small crystal of pure product, if available, can help initiate crystallization.

    • Solution 3: Treatment with Activated Charcoal. Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal for a period can help to remove colored impurities.[1] After stirring, the charcoal is removed by filtration through Celite®.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound from 6-bromoisoquinoline?

A1: Potential side products and impurities can include:

  • Unreacted starting material: 6-bromoisoquinoline.

  • Isomeric aminoisoquinolines: Depending on the purity of the starting material, you might find small amounts of other aminoisoquinoline isomers such as isoquinolin-5-amine, isoquinolin-7-amine, or isoquinolin-8-amine.[1]

  • Homocoupling product: Although less common in amination reactions, there is a possibility of forming a biaryl product through the coupling of two molecules of 6-bromoisoquinoline (an Ullmann-type side reaction).

  • Hydroxylated byproduct: If water is not rigorously excluded, hydrolysis of the 6-bromoisoquinoline to 6-hydroxyisoquinoline is a possibility under the reaction conditions.

Q2: My ¹H-NMR spectrum shows broad peaks for the amine protons. Is this normal?

A2: Yes, it is common for the protons of a primary amine (-NH₂) to appear as a broad singlet in the ¹H-NMR spectrum. The chemical shift of these protons can also vary depending on the solvent and concentration. In the provided literature, the amine protons of this compound in CDCl₃ appear as a broad single peak at 5.54 ppm.[2]

Q3: How can I improve the yield of my reaction?

A3: To improve the yield, consider the following:

  • Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring it with a suitable technique like TLC or LC-MS. The literature procedure specifies reacting at 190 °C for 6 hours in an autoclave.[2]

  • Purity of Reagents: Use pure starting materials and dry solvents.

  • Efficient Extraction: During the workup, perform multiple extractions (e.g., 5 times with ethyl acetate as suggested in the literature) to ensure all the product is recovered from the aqueous layer.[2]

  • Careful Purification: Minimize product loss during column chromatography and recrystallization steps.

Q4: What are the safety precautions I should take during the workup?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ammonia (B1221849) solutions are corrosive and have a pungent odor. Handle strong acids and bases with care. Dichloromethane is a volatile and potentially carcinogenic solvent.

Experimental Protocols

Protocol 1: General Workup Procedure for Copper-Catalyzed Synthesis of this compound [2]

  • Cooling and Quenching: After the reaction is complete, cool the autoclave to room temperature.

  • Basification: Pour the reaction solution into a 10% aqueous sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate (e.g., 5 x 100 mL for a 17.2 g scale reaction).

  • Drying: Combine the organic phases and dry them over anhydrous sodium sulfate (B86663).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Final Purification: Suspend the resulting crude product in dichloromethane and filter to yield light brown crystalline this compound.

Parameter Value Reference
Starting Material17.2 g of 6-bromoisoquinoline[2]
Reagents200 mL of 28% ammonia solution, 10.8 g of copper(II) sulfate pentahydrate[2]
Reaction Conditions190 °C for 6 hours in an autoclave[2]
Quenching Solution250 mL of 10% aqueous sodium hydroxide[2]
Extraction SolventEthyl acetate (5 x 100 mL)[2]
Final Purification StepSuspension in dichloromethane and filtration[2]
Yield10.2 g (85%)[2]
AppearanceLight brown crystalline solid[2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Reaction Completion cool Cool to RT start->cool quench Pour into 10% NaOH(aq) cool->quench extract Extract with Ethyl Acetate (5x) quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate dry->concentrate suspend Suspend in Dichloromethane concentrate->suspend filter Filter suspend->filter product This compound filter->product

Caption: Experimental workflow for the workup and purification of this compound.

troubleshooting_guide start Problem Encountered During Workup/Purification color_issue Persistent Blue/Green Color in Organic Layer? start->color_issue impurity_issue Contamination with Starting Material? start->impurity_issue emulsion_issue Emulsion Formation? start->emulsion_issue product_form_issue Product is a Dark Oil? start->product_form_issue wash_chelator Wash with aq. NH4OH or EDTA color_issue->wash_chelator Yes column_chrom Column Chromatography (+ TEA) impurity_issue->column_chrom Yes add_brine Add Brine emulsion_issue->add_brine Yes thorough_purification Thorough Purification (Remove Cu, Chromatography) product_form_issue->thorough_purification Yes plug_silica Filter through Silica/Alumina Plug wash_chelator->plug_silica Still Colored acid_base_ext Acid-Base Extraction column_chrom->acid_base_ext Ineffective filter_celite Filter through Celite add_brine->filter_celite Persists recrystallize Recrystallize thorough_purification->recrystallize Still Oily charcoal Treat with Activated Charcoal recrystallize->charcoal Still Colored

Caption: Troubleshooting decision tree for this compound workup.

References

Technical Support Center: Characterization of Byproducts in 6-Aminoisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize byproducts encountered during chemical reactions involving 6-aminoisoquinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in palladium-catalyzed cross-coupling reactions with 6-halo-isoquinolines?

A1: In palladium-catalyzed reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling, several classes of byproducts are frequently observed. The specific byproducts and their quantities can vary significantly based on the reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature.[1][2]

Common Byproducts in Buchwald-Hartwig Amination:

  • Hydrodehalogenation: Replacement of the halide on the isoquinoline (B145761) ring with a hydrogen atom, leading to the formation of this compound. This can occur if there are sources of hydride in the reaction.

  • Di-arylation: In cases where a primary amine is used, a second molecule of the aryl halide can react with the newly formed secondary amine, leading to a tri-substituted amine byproduct.[1]

  • Ligand-related byproducts: Decomposition or side reactions of the phosphine (B1218219) ligands can introduce impurities.

Common Byproducts in Suzuki-Miyaura Coupling:

  • Homocoupling: The boronic acid or ester reagent couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3][4]

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom on the coupling partner before the cross-coupling can occur, leading to an arene byproduct.[2]

  • Dehalogenation: The halide on the this compound starting material is replaced by a hydrogen atom.[2][3]

Q2: I'm seeing an unexpected peak in my HPLC chromatogram after a Suzuki reaction with a 6-bromo-isoquinoline derivative. How can I identify it?

A2: An unexpected peak can originate from starting materials, reagents, or byproducts. A systematic approach is necessary for identification.[5]

  • Analyze Starting Materials: Inject samples of all starting materials and reagents to check for pre-existing impurities.

  • Use LC-MS: The most effective method for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight.[6]

  • Hypothesize Structures: Based on the molecular weight, hypothesize potential structures. Consider the common byproducts listed in Q1 (e.g., homocoupling of the boronic acid, protodeboronation of your starting material).

  • Confirm with NMR: If the impurity can be isolated (e.g., via preparative HPLC or careful column chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy can confirm its structure.[7]

Q3: How do reaction conditions affect the formation of byproducts in a Buchwald-Hartwig amination of 6-bromoisoquinoline (B29742)?

A3: Reaction conditions are critical in controlling the product and byproduct distribution. Careful optimization is key to minimizing side reactions.[8][9] The choice of ligand, base, and temperature can have a significant impact.

Below is a hypothetical data table illustrating how reaction conditions might influence byproduct formation in the amination of 6-bromoisoquinoline with a generic primary amine (R-NH₂).

ParameterCondition ACondition BCondition C
Ligand BINAPBrettPhosXPhos
Base NaOtBuK₃PO₄Cs₂CO₃
Temperature 100 °C80 °C80 °C
Desired Product (%) 758592
Hydrodehalogenation (%) 1583
Di-arylation (%) 854
Other Impurities (%) 221
Table 1: Hypothetical quantitative data on the effect of reaction conditions on byproduct formation in a Buchwald-Hartwig reaction. This data is illustrative and results will vary based on specific substrates.

Generally, bulkier, electron-rich ligands (like BrettPhos or XPhos) and weaker bases (like carbonates) can help suppress side reactions such as hydrodehalogenation and di-arylation.[1][10]

Troubleshooting Guides

Issue 1: Low yield of the desired product and multiple unidentified spots on TLC.

This common issue often points to suboptimal reaction conditions or degradation of starting materials.

G start Low Yield & Multiple Spots Observed check_sm 1. Confirm Purity of Starting Materials & Reagents start->check_sm sm_impure Purify starting materials (recrystallization, chromatography). Ensure solvents are anhydrous and degassed. check_sm->sm_impure Impure check_conditions 2. Review Reaction Conditions check_sm->check_conditions Pure conditions_ok 3. Analyze Reaction Mixture by LC-MS check_conditions->conditions_ok Optimal optimize Optimize temperature, concentration, and reaction time. Screen alternative catalysts, ligands, and bases. check_conditions->optimize Suboptimal identify_bp Identify major byproducts. Are they from known side reactions (e.g., homocoupling, dehalogenation)? conditions_ok->identify_bp adjust_strategy Adjust reaction strategy based on byproduct identity. (e.g., use different ligand to suppress di-arylation) identify_bp->adjust_strategy

Caption: Troubleshooting workflow for low-yield reactions.
Issue 2: A persistent impurity is co-eluting with my product during column chromatography.

When an impurity has a similar polarity to the desired product, standard silica (B1680970) gel chromatography may not be sufficient.

Troubleshooting Steps:

  • Confirm Impurity Identity: Use LC-MS to determine the molecular weight of the impurity. This will help you decide on the best strategy.

  • Modify Chromatographic Conditions:

    • Solvent System: Perform a thorough TLC screen with different solvent systems (e.g., Toluene/Acetone, DCM/Methanol) to find one that provides better separation.[5]

    • Stationary Phase: If the impurity is basic and causing tailing on silica, consider switching to neutral alumina (B75360) or using a basic modifier (e.g., 0.5-1% triethylamine) in your mobile phase.

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. Screen various solvents to find one where your product has high solubility when hot and low solubility when cold, while the impurity remains soluble.

  • Acid-Base Extraction: Since this compound is basic, an acid-base workup can be effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The basic product and impurities will move to the aqueous layer. After washing the organic layer to remove neutral impurities, the aqueous layer can be basified (e.g., with NaOH) and the pure product can be extracted back into an organic solvent.

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This method provides a starting point for monitoring reaction progress and assessing the purity of a this compound derivative.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Withdraw a small aliquot (~10 µL) from the reaction, quench if necessary, and dilute with a 1:1 mixture of water and acetonitrile.

Protocol 2: LC-MS Method for Byproduct Identification

This protocol is designed to obtain the molecular weights of unknown byproducts.

  • LC System: Use the HPLC conditions from Protocol 1 or a faster UPLC gradient.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.

  • Scan Range: Set a wide scan range (e.g., 100-1000 m/z) to capture the masses of potential starting materials, products, and byproducts.

  • Analysis: Correlate the retention time of each peak from the UV chromatogram with the mass spectrum to assign a molecular weight to each component.[6]

G cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Confirmation reaction_mix Crude Reaction Mixture hplc HPLC-UV Analysis reaction_mix->hplc lcms LC-MS Analysis reaction_mix->lcms uv_peak Unknown Peak in UV Chromatogram hplc->uv_peak ms_data Obtain Molecular Weight (m/z) from MS lcms->ms_data uv_peak->ms_data Correlate RT hypothesize Hypothesize Structures (e.g., Homocoupling, Dehalogenation) ms_data->hypothesize isolate Isolate Impurity (Prep-HPLC / Chromatography) hypothesize->isolate nmr Structural Confirmation by NMR isolate->nmr final_id Byproduct Identified nmr->final_id

Caption: General workflow for byproduct identification.
Protocol 3: Sample Preparation for NMR Analysis

To confirm the structure of an isolated byproduct, a clean sample for NMR is required.

  • Isolation: Isolate the byproduct of interest using preparative HPLC or careful flash column chromatography.

  • Purity Check: Analyze the isolated fraction by analytical HPLC or LC-MS to ensure its purity is >95%.

  • Solvent Removal: Remove all solvent from the pure fraction under high vacuum until a constant weight is achieved. It is critical to remove all residual chromatography solvents (e.g., ethyl acetate, hexane), as they will interfere with the NMR spectrum.

  • Sample Preparation: Dissolve 5-10 mg of the purified byproduct in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Analysis: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra to fully elucidate the structure.

References

Technical Support Center: HPLC Analysis of 6-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 6-Aminoisoquinoline. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

High-performance liquid chromatography (HPLC) analysis of basic compounds like this compound can present several challenges. This guide addresses common issues in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

  • Answer: Peak tailing for basic compounds like this compound is often due to secondary interactions between the analyte and acidic silanol (B1196071) groups on the surface of conventional silica-based C18 columns.

    • Solutions:

      • Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5) using a buffer like phosphate (B84403) or formate (B1220265).[1] This protonates the silanol groups, reducing their interaction with the protonated basic analyte.

      • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 5-10 mM).[1] TEA will preferentially interact with the active silanol sites, minimizing peak tailing of the analyte.

      • High pH Mobile Phase with Appropriate Column: Employ a high pH mobile phase (e.g., pH 10-11) with a pH-stable column (e.g., hybrid silica (B1680970) or polymer-based). At high pH, this compound will be in its neutral form, and silanol groups will be deprotonated and repulsive, which can improve peak shape.

      • Column Choice: Utilize a column with a highly inert, end-capped stationary phase or a column specifically designed for the analysis of basic compounds to minimize silanol interactions.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is drifting between injections. What should I investigate?

  • Answer: Retention time variability can stem from several factors related to the HPLC system and method parameters.

    • Solutions:

      • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Inadequate equilibration can lead to a drifting baseline and shifting retention times.

      • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Changes in mobile phase composition due to evaporation of the more volatile organic component can cause retention time shifts.

      • Pump Performance: Check the HPLC pump for consistent flow rate delivery. Fluctuations in flow rate will directly impact retention times.

      • Temperature Control: Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention.

      • Buffer Concentration: If using a buffered mobile phase, ensure the buffer concentration is sufficient to control the pH and ionic strength consistently.

Issue 3: Low Signal Intensity or Poor Sensitivity

  • Question: I am struggling to detect low concentrations of this compound. How can I improve the sensitivity of my method?

  • Answer: Low sensitivity can be addressed by optimizing both the chromatographic conditions and the detector settings.

    • Solutions:

      • Wavelength Selection: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound.

      • Injection Volume: Increase the injection volume to introduce more analyte onto the column. Be mindful of potential peak shape distortion with larger volumes.

      • Sample Concentration: If possible, concentrate the sample before injection.

      • Mobile Phase Composition: Optimize the mobile phase to achieve sharper peaks, as narrower peaks result in a higher signal-to-noise ratio.

      • Detector Settings: Adjust detector parameters such as the response time or bandwidth to optimize the signal.

      • Derivatization: For very low concentrations, consider pre-column derivatization with a fluorescent tag to enable highly sensitive fluorescence detection. A common reagent for primary amines is 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC method for this compound would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous phase (e.g., 10-20 mM phosphate or formate buffer at pH 3). A gradient elution from a low to a high percentage of acetonitrile is often a good strategy to determine the optimal elution conditions.

Q2: How can I confirm the identity of the this compound peak in my chromatogram?

A2: The most definitive way to confirm the peak identity is to use a mass spectrometer (MS) as a detector (LC-MS). By comparing the mass spectrum of the peak with the known mass of this compound, you can confirm its identity. Alternatively, you can spike your sample with a known standard of this compound and observe if the peak area of interest increases.

Q3: My column backpressure is increasing over time. What could be the cause?

A3: An increase in backpressure is typically due to a blockage in the system. Common causes include:

  • Particulate matter from the sample: Always filter your samples before injection.

  • Precipitation of buffer salts: Ensure your mobile phase components are miscible, especially when running gradients with high organic concentrations and buffered aqueous phases.

  • Column frit blockage: Particulates can accumulate on the inlet frit of the column.

  • Sample matrix effects: Components in your sample matrix may precipitate on the column.

To troubleshoot, you can try reversing the column and flushing it with a strong solvent. If the pressure does not decrease, the blockage may be in the HPLC system tubing or injector.

Experimental Protocols & Data

Table 1: Example HPLC Methods for Aminoisoquinolines
ParameterMethod 1 (for 5-Aminoisoquinoline)Method 2 (for 6-Aminoquinoline)
Analyte 5-Aminoisoquinoline6-Aminoquinoline
Column Acquity CSH C18 (2.1 x 100 mm, 1.7 µm)Newcrom R1
Mobile Phase A 10 mM Ammonium (B1175870) Acetate (B1210297) in WaterWater with Phosphoric Acid (or Formic Acid for MS)
Mobile Phase B AcetonitrileAcetonitrile
Gradient/Isocratic Isocratic (35:65 v/v, A:B)Isocratic
Flow Rate 0.3 mL/minNot specified
Detection MS/MS (ESI+)UV
Reference [3][4]
Detailed Experimental Protocol (Based on 5-Aminoisoquinoline Method)

This protocol is adapted from a validated UPLC-MS/MS method for 5-Aminoisoquinoline and can serve as a strong starting point for developing a method for this compound.[3]

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

2. Chromatographic Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity CSH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate in water and acetonitrile (35:65 v/v).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor > Product Ions: To be determined by infusing a standard solution of this compound. For 5-Aminoisoquinoline, transitions were 145.0 > 91.0 and 145.0 > 117.4.[3]

4. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • For sample analysis, a protein precipitation step with acetonitrile is often used for plasma or serum samples.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Encountered (e.g., Peak Tailing, RT Drift) check_system Check System Suitability (Pressure, Baseline) start->check_system isolate_problem Isolate Problem Area check_system->isolate_problem column_issue Column-Related Issue? isolate_problem->column_issue mobile_phase_issue Mobile Phase Issue? isolate_problem->mobile_phase_issue instrument_issue Instrument Issue? isolate_problem->instrument_issue column_issue->mobile_phase_issue No eval_column Evaluate Column: - Age/History - Peak Shape of Standard column_issue->eval_column Yes mobile_phase_issue->instrument_issue No eval_mp Evaluate Mobile Phase: - Preparation Date - pH - Composition mobile_phase_issue->eval_mp Yes eval_instrument Evaluate Instrument: - Pump Flow Rate - Leaks - Detector Settings instrument_issue->eval_instrument Yes flush_column Flush or Regenerate Column eval_column->flush_column replace_column Replace Column flush_column->replace_column If Unsuccessful end Problem Resolved replace_column->end prepare_fresh_mp Prepare Fresh Mobile Phase eval_mp->prepare_fresh_mp prepare_fresh_mp->end perform_maintenance Perform Instrument Maintenance eval_instrument->perform_maintenance perform_maintenance->end

Caption: General troubleshooting workflow for HPLC analysis.

HPLC_Parameter_Relationships hplc_params HPLC Parameters mobile_phase Mobile Phase hplc_params->mobile_phase column Column hplc_params->column instrument Instrument hplc_params->instrument mp_composition Composition (% Organic) mobile_phase->mp_composition mp_ph pH & Buffer mobile_phase->mp_ph mp_additives Additives (e.g., TEA) mobile_phase->mp_additives col_stationary_phase Stationary Phase (C18, etc.) column->col_stationary_phase col_dimensions Dimensions (L x ID, Particle Size) column->col_dimensions inst_flow_rate Flow Rate instrument->inst_flow_rate inst_temp Temperature instrument->inst_temp inst_inj_vol Injection Volume instrument->inst_inj_vol retention_time Retention Time mp_composition->retention_time peak_shape Peak Shape mp_ph->peak_shape mp_additives->peak_shape col_stationary_phase->retention_time col_stationary_phase->peak_shape resolution Resolution col_dimensions->resolution inst_flow_rate->retention_time inst_temp->retention_time sensitivity Sensitivity inst_inj_vol->sensitivity peak_shape->resolution peak_shape->sensitivity

Caption: Relationships between HPLC parameters and performance.

References

Technical Support Center: Stability of 6-Aminoisoquinoline Derivatized Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of samples derivatized with 6-Aminoisoquinoline and its derivatives, with a primary focus on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a widely used reagent for the analysis of amino acids and other primary and secondary amines.

Frequently Asked Questions (FAQs)

Q1: How stable are this compound (AQC) derivatized samples?

A1: AQC-derivatized samples, particularly amino acids, are known to be highly stable. Under typical laboratory conditions, these derivatives are stable for several days, with some studies indicating stability for up to one week at room temperature when stored in the dark.[1][2] For longer-term storage, refrigeration at 2-8°C is recommended, which can preserve the samples for at least two days without significant degradation.[3]

Q2: What is the optimal pH for AQC derivatization and sample stability?

A2: The optimal pH for the AQC derivatization reaction is in the basic range, typically between 8.0 and 10.0.[4][5] Maintaining the sample within this pH range is crucial for ensuring complete derivatization and the stability of the resulting derivatives. Acidic conditions should be avoided as they can impact the yield and stability of the derivatized analytes.

Q3: What are the common degradation pathways for AQC-derivatized samples?

A3: The primary degradation pathway involves the hydrolysis of the carbamate bond. The excess AQC reagent readily hydrolyzes in aqueous solutions to form 6-aminoquinoline (B144246) (AMQ).[6] This AMQ can then react with remaining AQC to form a stable bis-aminoquinoline urea.[7] While these are byproducts of the reagent, the derivatized analyte itself can also be susceptible to hydrolysis under non-optimal pH conditions or prolonged exposure to aqueous environments. Additionally, some quinoline (B57606) derivatives are known to be susceptible to photodegradation.[3]

Q4: Can I expect to see ghost peaks in my chromatogram?

A4: Ghost peaks in HPLC analysis of AQC-derivatized samples can arise from several sources. Contamination from the injector or column, or late-eluting compounds from previous injections are common culprits.[8] It is also possible that byproducts from the derivatization reaction, if not fully resolved from the peaks of interest, may appear as unexpected peaks. To mitigate this, it is good practice to flush the injector between analyses and include a wash step in your gradient to elute strongly retained compounds.[8]

Q5: Why are my peak areas inconsistent?

A5: Inconsistent peak areas can be due to several factors. Incomplete derivatization is a primary cause, which can result from incorrect pH, insufficient reagent, or the presence of interfering substances in the sample matrix. Variability in injection volume and sample degradation over time can also lead to inconsistent peak areas. Ensure that the sample pH is within the optimal range (8-10) and that there is a sufficient molar excess of the AQC reagent.[5] It is also advisable to analyze samples as soon as possible after derivatization or store them appropriately to prevent degradation.

Troubleshooting Guides

Issue 1: Low or No Signal for Derivatized Analytes
Possible Cause Recommended Solution
Incorrect pH of the reaction mixture. Ensure the final pH of the sample and buffer mixture is between 8.0 and 10.0 before adding the AQC reagent. Use a borate (B1201080) buffer to maintain the optimal pH.[4]
Degraded AQC reagent. The AQC reagent is sensitive to moisture. Store the reagent powder in a desiccator and the reconstituted reagent in a tightly sealed vial. If the reagent appears discolored, it may be degraded and should be replaced.
Insufficient amount of AQC reagent. A molar excess of the AQC reagent is necessary for complete derivatization. Calculate the total amine concentration in your sample and ensure at least a 3-fold molar excess of the reagent.[5]
Presence of interfering substances in the sample matrix. Sample matrices can contain compounds that compete with the analyte for the derivatizing reagent or quench the fluorescence of the derivative. Clean up the sample using solid-phase extraction (SPE) or other appropriate techniques before derivatization.
Issue 2: Peak Tailing or Broadening
Possible Cause Recommended Solution
Secondary interactions with the stationary phase. The basic nature of the this compound moiety can lead to interactions with residual silanol (B1196071) groups on the HPLC column. Use a well-end-capped column or add a competing base to the mobile phase.
Column overload. Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Extra-column band broadening. Minimize the length and diameter of tubing connecting the injector, column, and detector.[9]
Incompatible injection solvent. The solvent used to dissolve the derivatized sample should be of similar or weaker elution strength than the initial mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.[8]
Issue 3: Drifting Retention Times
Possible Cause Recommended Solution
Changes in mobile phase composition. Prepare fresh mobile phase daily and ensure accurate mixing of solvents. If using a gradient, ensure the pump is functioning correctly.
Fluctuations in column temperature. Use a column oven to maintain a constant and stable temperature.[8]
Column degradation. Over time, the stationary phase of the column can degrade. If retention times continue to shift, consider replacing the column.
Leaks in the HPLC system. Check all fittings and connections for leaks, which can cause pressure fluctuations and affect retention times.[8]

Quantitative Stability Data

The stability of AQC-derivatized amino acids is influenced by storage temperature and time. The following table summarizes the expected stability under different conditions.

Storage Condition Duration Expected Stability Reference
Room Temperature (~25°C), protected from lightUp to 1 weekNo discernible loss in response[2]
Refrigerated (2-8°C)Up to 2 daysNo changes in measured concentration[3]
Frozen (-20°C)1 monthStock solutions and calibration standards are stable[3]

Experimental Protocols

Protocol for AQC Derivatization of Amino Acids

This protocol is a general guideline for the pre-column derivatization of amino acids using AQC.

Materials:

  • Amino acid standard or sample

  • 0.2 M Borate Buffer (pH 8.8)

  • AQC Reagent Solution (3 mg/mL in acetonitrile)

  • Heating block or water bath at 55°C

Procedure:

  • In a microcentrifuge tube, add 70 µL of 0.2 M Borate Buffer.

  • Add 10 µL of the amino acid standard or sample to the tube.

  • Vortex the mixture for 15-30 seconds.

  • Add 20 µL of the AQC reagent solution to the mixture.

  • Immediately vortex the tube for at least 1 minute to ensure complete mixing.

  • Incubate the reaction mixture at 55°C for 10 minutes.

  • After incubation, the sample is ready for HPLC analysis.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound derivatized samples under various stress conditions. A validated stability-indicating HPLC method is required before initiating this study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the derivatized sample in a suitable solvent (e.g., mobile phase) at a known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for defined time periods (e.g., 2, 6, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for analysis.[10]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for defined time periods. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase.[10]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute it with the mobile phase.[10]

  • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark. At each time point, withdraw a sample and dilute it with the mobile phase.[10]

  • Photostability: Expose an aliquot of the stock solution to a light source (e.g., UV lamp). Keep a control sample in the dark. At each time point, withdraw a sample from both the exposed and control solutions and dilute with the mobile phase.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Acid Sample/Standard Buffer Add Borate Buffer (pH 8.8) Sample->Buffer Mix1 Vortex Buffer->Mix1 AQC Add AQC Reagent Mix1->AQC Mix2 Vortex Immediately AQC->Mix2 Incubate Incubate at 55°C for 10 min Mix2->Incubate Analysis HPLC Analysis Incubate->Analysis

Caption: AQC Derivatization Workflow.

Degradation_Pathway AQC Excess AQC Reagent AMQ 6-Aminoquinoline (AMQ) AQC->AMQ Slow Reaction NHS N-Hydroxysuccinimide AQC->NHS CO2 Carbon Dioxide AQC->CO2 H2O Water (Hydrolysis) BisUrea Bis-aminoquinoline Urea (Stable Byproduct) AMQ->BisUrea Reacts with excess AQC

Caption: AQC Reagent Hydrolysis Pathway.

Stability_Testing_Workflow start Prepare Derivatized Sample stress Expose to Stress Conditions (Heat, Light, pH, Oxidizing Agent) start->stress storage Store at Defined Conditions (Real-time & Accelerated) start->storage sampling Withdraw Samples at Time Points stress->sampling storage->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis data Evaluate Data for Degradants, Assay, and Purity analysis->data report Report Stability Profile data->report

Caption: Forced Degradation & Stability Workflow.

References

reducing background fluorescence in 6-Aminoisoquinoline imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing background fluorescence when using 6-Aminoisoquinoline (6-AIQ) and its derivatives as fluorescent probes, particularly in the context of imaging intracellular targets like Poly (ADP-ribose) polymerase (PARP) enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background fluorescence in 6-AIQ imaging?

High background fluorescence can obscure your specific signal and complicate data interpretation. The primary causes include:

  • Autofluorescence: Biological materials such as collagen, NADH, and riboflavin (B1680620) naturally fluoresce, especially when excited with shorter wavelength light.[1][2] Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) can also induce autofluorescence.[1][2][3]

  • Non-specific Binding of the Probe: 6-AIQ, as a small molecule, can non-specifically associate with cellular components other than its intended target. This is often exacerbated by using too high a probe concentration.

  • Suboptimal Experimental Technique: Issues such as insufficient washing, contamination of reagents, or allowing the sample to dry out can lead to increased background.[4][5]

  • Characteristics of the Imaging Medium: Some components of cell culture media or mounting media can be fluorescent.

Q2: My unstained control cells show high background fluorescence. What is causing this?

High fluorescence in an unstained control sample is a clear indication of autofluorescence.[6][7] This is inherent to the biological sample itself and can be influenced by the cell type and fixation method used.[1][2] For example, dead cells are often more autofluorescent than live cells.[1]

Q3: How does my choice of fixation method affect background fluorescence?

The fixation method can significantly impact autofluorescence. Aldehyde fixatives, particularly glutaraldehyde, are known to generate fluorescent products by reacting with amines in the cell.[2][3] Formalin or paraformaldehyde also induce autofluorescence, though generally less than glutaraldehyde.[2][3] Organic solvents like ice-cold methanol (B129727) or ethanol (B145695) are often better alternatives for reducing fixation-induced autofluorescence.[1]

Q4: Can the concentration of the 6-AIQ probe affect the background?

Yes, absolutely. Using a probe concentration that is too high is a common cause of high background due to increased non-specific binding and accumulation of unbound probe in the cytoplasm. It is crucial to titrate the 6-AIQ probe to find the optimal concentration that maximizes the signal-to-noise ratio.[7]

Q5: Are there chemical treatments to reduce autofluorescence?

Several chemical treatments can be applied to quench or reduce autofluorescence.

  • Sodium Borohydride: This agent can be used to reduce aldehyde-induced autofluorescence by converting Schiff bases to non-fluorescent compounds.[2][3]

  • Sudan Black B: This reagent is effective at quenching autofluorescence from lipofuscin, a common source of autofluorescence in aging cells.[2][3]

  • Commercial Reagents: Various commercial kits and reagents, such as TrueVIEW®, are available to quench autofluorescence from multiple sources.[2]

Troubleshooting Guide for High Background Fluorescence

If you are experiencing high background in your 6-AIQ imaging experiments, use the following table to identify potential causes and implement solutions.

Problem Possible Cause Recommended Solution
High background in unstained control (Autofluorescence) Fixation-induced autofluorescence: Aldehyde fixatives (glutaraldehyde, formaldehyde) are a primary cause.[2][3]• Switch to an organic solvent fixative like ice-cold methanol or ethanol.[1] • If using aldehydes, use the lowest effective concentration and shortest incubation time.[2][3] • Treat samples with a quenching agent like 0.1% Sodium Borohydride after fixation.[2][8]
Endogenous fluorophores: Cellular components like NADH, collagen, or lipofuscin are naturally fluorescent.[1][2]• If possible, choose a 6-AIQ derivative that excites and emits at longer wavelengths (far-red) to avoid the typical autofluorescence spectrum.[2][9] • For lipofuscin, treat with Sudan Black B.[2] • Before fixation, perfuse tissues with PBS to remove red blood cells, which autofluoresce due to heme groups.[2][3]
High background in stained sample compared to control Probe concentration too high: Excess probe leads to non-specific binding and high cytoplasmic signal.[7]• Perform a titration experiment to determine the optimal probe concentration. Start with a low concentration and incrementally increase it.
Insufficient washing: Unbound probe is not adequately removed.[4][5]• Increase the number and/or duration of wash steps after probe incubation. • Include a mild detergent (e.g., 0.05% Tween 20) in the wash buffer to help remove non-specifically bound probe.[5]
Sample drying out: The probe can precipitate and bind non-specifically if the sample dries out during the procedure.[5][10]• Ensure the sample remains covered with buffer at all stages of the staining protocol. Use a humidified chamber for incubations.[10]
Contaminated reagents or buffers: • Use fresh, sterile buffers and solutions. Filter buffers if necessary.
Speckled or punctate background Probe aggregation: The 6-AIQ probe may form aggregates that appear as bright speckles.• Mix the probe solution well before use. • Consider filtering the probe solution through a 0.2 µm filter before applying it to the sample.
Contaminants on glassware/plasticware: Dust or other particulates can be fluorescent.• Use clean, high-quality slides and coverslips. • Ensure all incubation trays and dishes are thoroughly cleaned.[5]

Quantitative Data Summary

The following tables provide starting points and comparative data for optimizing your 6-AIQ imaging experiments.

Table 1: Comparison of Common Fixation Methods

FixativeConcentrationIncubation TimeAutofluorescence PotentialNotes
Paraformaldehyde (PFA) 1% - 4% in PBS10-20 minModerateCommon general-purpose fixative. Prepare fresh from powder. Old solutions can increase autofluorescence.[6]
Glutaraldehyde 0.5% - 2.5% in PBS10-20 minHighExcellent at preserving ultrastructure but induces significant autofluorescence.[2][3] Not recommended unless essential.
Methanol (Ice-cold) 100%5-10 min at -20°CLowDehydrating and precipitating fixative. Good for reducing autofluorescence.[1] Can alter protein conformation.
Ethanol (Ice-cold) 70% - 100%5-10 min at -20°CLowSimilar to methanol, effective at reducing autofluorescence.[1]

Table 2: Chemical Agents for Autofluorescence Reduction

ReagentConcentrationTreatment TimeTargetConsiderations
Sodium Borohydride 0.1% in PBS10-15 minAldehyde-induced fluorescence[2]Prepare fresh. Can cause bubble formation; handle with care. Results can be variable.[2][3]
Sudan Black B 0.1% in 70% Ethanol5-10 minLipofuscin[2][3]Can introduce its own fluorescence in the far-red spectrum. Wash extensively after use.
Glycine 0.1 M - 0.3 M in PBS5-10 minFree aldehyde groupsUsed after fixation to quench unreacted aldehydes.

Experimental Protocols

Protocol 1: General Cell Preparation and Fixation for 6-AIQ Imaging

  • Cell Culture: Plate cells on appropriate glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fixation:

    • Option A (Recommended for Low Background): Aspirate PBS and add ice-cold 100% methanol. Incubate for 10 minutes at -20°C.

    • Option B (For Aldehyde Fixation): Aspirate PBS and add freshly prepared 4% paraformaldehyde (PFA) in PBS. Incubate for 15 minutes at room temperature.

  • Post-Fixation Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • (Optional - for PFA fixation): If high autofluorescence is expected, proceed to Protocol 3 for Sodium Borohydride treatment.

  • Permeabilization (if required): For intracellular targets, if a non-permeabilizing fixative was used, incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. Wash three times with PBS. (Note: Methanol fixation also permeabilizes the cells).

  • The sample is now ready for 6-AIQ probe staining.

Protocol 2: Staining with this compound (6-AIQ) Probe

Note: This is a general guideline. Optimal concentration and incubation time must be determined empirically.

  • Prepare Probe Solution: Dilute the 6-AIQ probe stock solution to the desired final concentration in an appropriate buffer (e.g., PBS or a specific assay buffer). Start with a concentration in the low nanomolar to low micromolar range.

  • Incubation: Aspirate the buffer from the prepared cells and add the 6-AIQ probe solution, ensuring the cells are completely covered.

  • Incubate for the desired time (e.g., 30-60 minutes) at room temperature or 37°C, protected from light.

  • Washing: Aspirate the probe solution and wash the cells three to five times with PBS (or wash buffer containing 0.05% Tween 20) for 5 minutes each to remove unbound probe.

  • Counterstaining (Optional): If desired, incubate with a nuclear counterstain (e.g., DAPI) according to the manufacturer's protocol. Wash again with PBS.

  • Mounting: Mount the coverslip onto a glass slide using an anti-fade mounting medium.

  • Imaging: Image the sample immediately using a fluorescence microscope with appropriate filter sets for the 6-AIQ derivative. Store slides in the dark at 4°C.[6]

Protocol 3: Reducing Aldehyde-Induced Autofluorescence

Use this protocol after PFA fixation (Step 4 in Protocol 1) and before permeabilization.

  • Prepare Solution: Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS. Caution: NaBH₄ is a hazardous chemical. Handle with appropriate safety precautions.

  • Incubation: Aspirate the PBS from the fixed cells and add the NaBH₄ solution.

  • Incubate for 10-15 minutes at room temperature. You may observe the formation of small bubbles.

  • Washing: Aspirate the NaBH₄ solution and wash the cells thoroughly three times with PBS for 5 minutes each.

  • Proceed with the permeabilization and staining steps.

Visual Guides: Pathways and Workflows

PARP1_Signaling_Pathway SSB Single-Strand DNA Break PARP1 PARP1 SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes XRCC1 XRCC1 PAR->XRCC1 recruits BER_Complex Base Excision Repair (BER) Complex XRCC1->BER_Complex LIG3 LIG3 LIG3->BER_Complex PNKP PNKP PNKP->BER_Complex Repair DNA Repair BER_Complex->Repair AIQ_Inhibitor 6-AIQ based PARP Inhibitor AIQ_Inhibitor->PARP1 inhibits

Caption: PARP1 signaling in DNA single-strand break repair.

Experimental_Workflow node_style node_style start Start: Plate Cells wash1 Wash with PBS start->wash1 fix Fixation (e.g., Methanol or PFA) wash1->fix quench Optional: Quench Autofluorescence (e.g., NaBH₄) fix->quench permeabilize Permeabilize (if needed) fix->permeabilize If Methanol used quench->permeabilize If PFA used stain Incubate with 6-AIQ Probe permeabilize->stain wash2 Wash to Remove Unbound Probe stain->wash2 mount Mount Coverslip wash2->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for 6-AIQ imaging.

Caption: Troubleshooting decision tree for high background.

References

Validation & Comparative

Comparative Biological Activities of 6-Aminoisoquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 6-aminoisoquinoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of this compound derivatives, focusing on their anticancer, antimicrobial, and Rho-kinase (ROCK) inhibitory activities. The information herein is supported by experimental data from peer-reviewed studies to facilitate the rational design and development of novel therapeutic agents.

The versatile this compound core has been the subject of extensive research, leading to the discovery of potent molecules with diverse therapeutic potential. Modifications at various positions of the isoquinoline (B145761) ring have been shown to significantly influence the biological activity, offering a rich landscape for structure-activity relationship (SAR) studies.

I. Comparative Analysis of Anticancer Activity

Several this compound derivatives have exhibited significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key cellular enzymes, such as protein kinases, which are often dysregulated in cancer.

Below is a summary of the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/ReferenceDerivative DescriptionCancer Cell LineIC50 (µM)Reference
Compound 1 N-(3-Chloro-4-fluorophenyl)-N'-(3-methoxybenzyl)quinazoline-4,6-diamineMERS-CoV (Vero cells)0.157[1]
Compound 20 Quinazoline with 3-Chloro-4-fluoroaniline at C4 and 3-cyanobenzyl amine at C6MERS-CoV (Vero cells)0.157[1]
Compound 29 7-methoxy derivative of Compound 20MERS-CoV (Vero cells)5.8[1]
Compound 32 6-(3-cyanobenzyl)amino derivativeMERS-CoV (Vero cells)3.3[1]
Compound 33 6-(4-cyanobenzyl)amino derivativeMERS-CoV (Vero cells)4.1[1]
Compound 34 6-(3-nitrobenzyl)amino derivativeMERS-CoV (Vero cells)3.5[1]

Note: Lower IC50 values indicate greater potency. The data presented is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

General Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening of novel compounds for anticancer activity.

anticancer_workflow cluster_0 In Vitro Screening cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT Assay) against Cancer Cell Lines A->B C Determination of IC50 Values B->C D Cell Cycle Analysis C->D E Apoptosis Assays (e.g., Annexin V/PI) C->E F Target Identification & Validation (e.g., Kinase Assays) C->F G Animal Model Studies (e.g., Xenografts) F->G H Toxicity & Pharmacokinetic Studies G->H

Caption: General workflow for in vitro and in vivo anticancer drug screening.

II. Comparative Analysis of Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against a variety of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound and related quinoline (B57606) derivatives against different microbial strains.

Compound ID/ReferenceDerivative DescriptionMicrobial StrainMIC (µg/mL)Reference
HSN584 Alkynyl isoquinolineStaphylococcus aureus (MRSA)4[2]
HSN739 Alkynyl isoquinolineStaphylococcus aureus (MRSA)8[2]
HSN584 Alkynyl isoquinolineEnterococcus faecalis (VRE)4[2]
HSN739 Alkynyl isoquinolineEnterococcus faecalis (VRE)8[2]
Compound 37 Quinoline derivativeMycobacterium tuberculosis (drug-resistant)0.08[3]
Compound 38 Quinoline derivativeMycobacterium tuberculosis (drug-resistant)0.31[3]
Compound 25 Quinoline derivativeAspergillus fumigatus0.98[3]
Compound 26 Quinoline derivativeCandida albicans0.98[3]

Note: Lower MIC values indicate greater antimicrobial potency. The data is compiled from various sources and serves as a comparative reference.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4]

  • Preparation of Antimicrobial Solutions: Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial or fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Comparative Analysis of Rho-Kinase (ROCK) Inhibition

A significant area of research for this compound derivatives is their potent inhibitory activity against Rho-associated coiled-coil containing protein kinases (ROCK). ROCKs are key regulators of the actin cytoskeleton and are implicated in various diseases, including hypertension, glaucoma, and cancer metastasis.

The table below presents the inhibitory activity of selected this compound derivatives against ROCK isoforms, expressed as IC50 or Ki values.

Compound ID/ReferenceDerivative DescriptionTargetIC50/Ki (nM)Reference
H-1152P (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazineROCKKi = 1.6[2]
Compound 14A Optimised isoquinolin-1-amineROCK-I / ROCK-IIEquipotent[5]
Compound 23A 6-substituted isoquinolin-1-amineROCK-I-[6]
Compound 23E 6-substituted isoquinolin-1-amineROCK-I-[6]

Note: Lower IC50/Ki values indicate stronger inhibition.

Rho-Kinase (ROCK) Signaling Pathway

The ROCK signaling pathway plays a crucial role in various cellular processes. The diagram below illustrates the central role of ROCK and its downstream effectors.

rock_pathway cluster_0 Upstream Activation cluster_1 ROCK Kinase cluster_2 Downstream Effectors & Cellular Responses RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) ROCK ROCK RhoA_GTP->ROCK Activates GEFs GEFs GEFs->RhoA_GDP Activates GAPs GAPs GAPs->RhoA_GTP Inactivates MLCP MLC Phosphatase ROCK->MLCP Inhibits LIMK LIM Kinase ROCK->LIMK Activates pMLC Phosphorylated MLC MLCP->pMLC Dephosphorylates Contraction Cell Contraction pMLC->Contraction Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Cytoskeleton Reorganization Cofilin->Actin Regulates Migration Cell Migration Actin->Migration Inhibitor This compound Derivative Inhibitor->ROCK Inhibits

Caption: Simplified Rho-Kinase (ROCK) signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocol: Rho-Kinase (ROCK) Inhibition Assay

The inhibitory activity of this compound derivatives against ROCK can be assessed using various in vitro kinase assays. A common method involves measuring the phosphorylation of a substrate.

  • Reagents and Buffers: Prepare a kinase reaction buffer, ATP solution, and a substrate solution (e.g., Myelin Basic Protein or a specific peptide substrate).

  • Enzyme and Inhibitor Preparation: Dilute the recombinant ROCK enzyme to the desired concentration in the kinase buffer. Prepare serial dilutions of the this compound derivatives.

  • Kinase Reaction: In a microplate, combine the ROCK enzyme, the inhibitor at various concentrations, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.

  • Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based Assay: Using a system where the amount of ATP consumed is measured via a luciferase-luciferin reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

This guide provides a foundational overview of the diverse biological activities of this compound derivatives. The presented data and protocols are intended to aid researchers in the design and evaluation of new compounds within this promising chemical class for various therapeutic applications. Further detailed investigation into the structure-activity relationships will be crucial for the development of highly potent and selective drug candidates.

References

A Comparative Analysis of 6-Aminoisoquinoline-Based Kinase Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of various 6-Aminoisoquinoline-based kinase inhibitors. Due to the limited availability of direct head-to-head comparative studies across multiple kinase targets, this guide synthesizes data from individual research publications to offer a comprehensive analysis. The primary focus is on a series of Rho-kinase (ROCK) inhibitors, with additional available data on inhibitors targeting other kinases to provide a broader context.

Introduction to this compound Kinase Inhibitors

The this compound scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and cardiovascular disorders. The this compound core offers a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory activity and selectivity against various kinase targets. This guide delves into the available experimental data to compare the efficacy of different derivatives within this class.

Comparative Efficacy of this compound-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50 values) of a series of 6-substituted isoquinolin-1-amine derivatives against ROCK1. It is important to note that variations in experimental conditions can influence IC50 values.

Table 1: In Vitro Inhibitory Activity of 6-Substituted Isoquinolin-1-amine Derivatives against ROCK1
Compound IDR GroupROCK1 IC50 (nM)[1]
1 -H1000
2 -CH3500
14A 2-methylphenyl8
14B 3-methylphenyl15
14C 4-methylphenyl20
14D 2-chlorophenyl7
14E 3-chlorophenyl12
14F 4-chlorophenyl18

Note: The data presented is compiled from a study on the optimization of ROCK-I inhibitors and showcases the structure-activity relationship within this specific series.[1] A lower IC50 value indicates a more potent inhibitor.

Key Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic effects. Below are simplified diagrams of the ROCK, RET, VEGFR, and c-Met signaling pathways.

ROCK_signaling_pathway ROCK Signaling Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC->Actin_Cytoskeleton Contraction Cell Contraction & Motility Actin_Cytoskeleton->Contraction Inhibitor This compound Inhibitors Inhibitor->ROCK

A simplified diagram of the ROCK signaling pathway.

RET_signaling_pathway RET Signaling Pathway Ligand GDNF family ligands Co_receptor GFRα co-receptor Ligand->Co_receptor RET RET Receptor Tyrosine Kinase Co_receptor->RET Activation RAS_MAPK RAS-MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K-AKT Pathway RET->PI3K_AKT Proliferation Cell Proliferation, Survival, Differentiation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor Potential This compound Inhibitors Inhibitor->RET

A simplified diagram of the RET signaling pathway.

VEGFR_signaling_pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis, Proliferation, Migration PLCg->Angiogenesis AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Angiogenesis MAPK->Angiogenesis Inhibitor Potential This compound Inhibitors Inhibitor->VEGFR cMET_signaling_pathway c-Met Signaling Pathway HGF HGF cMET c-Met Receptor HGF->cMET Binds GAB1 GAB1 cMET->GAB1 Recruits STAT STAT Pathway cMET->STAT RAS_MAPK RAS-MAPK Pathway GAB1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT Invasion Cell Proliferation, Survival, Invasion, Metastasis RAS_MAPK->Invasion PI3K_AKT->Invasion STAT->Invasion Inhibitor Potential This compound Inhibitors Inhibitor->cMET experimental_workflow Biochemical Kinase Assay Workflow A Prepare serial dilutions of test compounds in DMSO B Add kinase, substrate, and test compound to microplate wells A->B C Initiate reaction by adding ATP B->C D Incubate at a specific temperature for a set time C->D E Stop the reaction and add detection reagent D->E F Measure signal (e.g., luminescence) E->F G Calculate % inhibition and determine IC50 F->G

References

A Comparative Guide to the Bioanalytical Validation of a 6-Aminoisoquinoline Derivative: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the robust quantification of novel chemical entities in biological matrices is paramount for accurate pharmacokinetic, toxicokinetic, and bioavailability assessments. This guide provides a comprehensive comparison of two prominent bioanalytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the validation of a bioanalytical method for a 6-Aminoisoquinoline derivative in human plasma. This document adheres to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry."[1]

Method Comparison: LC-MS/MS as the Gold Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the "gold standard" for bioanalysis due to its superior sensitivity, selectivity, and speed.[2][3] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), while a more established and economical technique, often lacks the sensitivity and specificity required for detecting low concentrations of analytes in complex biological fluids.[4][5]

The primary advantages of LC-MS/MS over HPLC-UV include:

  • Enhanced Specificity: LC-MS/MS identifies compounds based on both their retention time and their specific mass-to-charge ratio (m/z) of precursor and product ions, significantly reducing the likelihood of interference from endogenous matrix components.[5][6][7]

  • Superior Sensitivity: LC-MS/MS can achieve much lower limits of quantification (LLOQ), often in the picogram to nanogram per milliliter range, which is crucial for pharmacokinetic studies where drug concentrations can be very low.[4]

  • Faster Analysis Times: Modern UPLC (Ultra-Performance Liquid Chromatography) systems coupled with mass spectrometers allow for rapid gradient elution, resulting in shorter run times compared to traditional HPLC methods.[7]

The following sections provide detailed experimental protocols and comparative validation data for both an LC-MS/MS and an HPLC-UV method for a this compound derivative.

Experimental Protocols

A critical step in bioanalytical method development is sample preparation, which aims to isolate the analyte of interest from the complex biological matrix, thereby minimizing interference and enhancing detection.[8][9] For this this compound derivative, a protein precipitation method is proposed for both LC-MS/MS and HPLC-UV protocols due to its simplicity and efficiency.[8][9]

LC-MS/MS Method Protocol

This method is designed for high sensitivity and selectivity, making it suitable for regulated bioanalysis in support of clinical trials.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound derivative).
  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • System: UPLC system coupled to a triple quadrupole mass spectrometer.
  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • This compound derivative: Precursor ion > Product ion (specific m/z values to be determined during method development).
  • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined during method development).

HPLC-UV Method Protocol

This method represents a more traditional approach and is presented as a comparative alternative.

1. Sample Preparation (Protein Precipitation):

  • Follow the same protein precipitation procedure as described for the LC-MS/MS method.

2. Chromatographic Conditions:

  • System: HPLC system with a UV detector.
  • Column: A suitable C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: An isocratic or gradient mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • UV Detection: Wavelength to be determined based on the absorbance maximum of the this compound derivative.

Method Validation Parameters: A Comparative Summary

Bioanalytical method validation ensures that the method is reliable and reproducible for its intended use.[2] The key validation parameters are summarized below, with expected performance compared between the LC-MS/MS and HPLC-UV methods. These parameters are defined by regulatory guidelines from bodies like the FDA.[10][11][12]

Validation ParameterLC-MS/MS MethodHPLC-UV MethodAcceptance Criteria (FDA)
Linearity (r²) > 0.995> 0.990≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mLClearly defined and reproducible
Accuracy (% Bias) Within ± 15% (± 20% at LLLOQ)Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Selectivity High (no interference at retention time and m/z)Moderate (potential for co-eluting interferences)No significant interference at the LLOQ
Matrix Effect Assessed and minimizedNot typically assessedShould be investigated for LC-MS/MS
Recovery Consistent and reproducibleConsistent and reproducibleShould be optimized and consistent
Stability (Freeze-Thaw, Bench-Top, Long-Term) StableStableAnalyte should be stable under expected conditions

Visualizing the Bioanalytical Workflow

To further elucidate the experimental process, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for both the LC-MS/MS and HPLC-UV methods.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC reconstitute->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation inject->separation detection UV Detection separation->detection

References

A Head-to-Head Battle of Fluorophores: 6-Aminoisoquinoline vs. 8-Aminoquinoline as Fluorescent Tags

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers in drug development and cellular analysis, this document provides a detailed comparison of the fluorescent properties and practical applications of 6-aminoisoquinoline (6-AIQ) and 8-aminoquinoline (B160924) (8-AQ) as fluorescent tags. We present key quantitative data, detailed experimental protocols for biomolecule labeling, and visual workflows to aid in the selection of the optimal fluorescent tag for your research needs.

In the realm of cellular imaging and biomolecular tracking, the choice of a fluorescent tag is paramount to the success of an experiment. Among the myriad of available fluorophores, small, versatile, and synthetically accessible molecules are highly sought after. This guide focuses on two such candidates: this compound and 8-aminoquinoline. Both are structural isomers, yet their distinct electronic arrangements lead to significant differences in their photophysical properties and, consequently, their suitability for various applications.

At a Glance: Key Performance Indicators

A direct comparison of the intrinsic fluorescent properties of 6-AIQ and 8-AQ reveals a clear distinction in their performance as standalone fluorophores. 6-AIQ emerges as a significantly brighter and more robust fluorescent tag in its native state.

PropertyThis compound (6-AIQ)8-Aminoquinoline (8-AQ)
Quantum Yield (Φ) 0.647 (increases to 0.858 upon protonation)[1]Low (often considered quenched in its free form)
Fluorescence Emission BlueWeakly fluorescent; significant enhancement upon metal chelation
Primary Application Fluorescent labeling and materials science[1]Metal ion sensing, particularly for Zn2+[2]
Solvatochromism Exhibits solvatochromism, with shifts in emission depending on solvent polarity[3][4]Derivatives exhibit solvatochromism[5]

In-Depth Analysis of Fluorescent Properties

This compound (6-AIQ): The Brighter Beacon

This compound stands out as a competent blue fluorescent dye.[1] A key study has quantified its fluorescence quantum yield at a respectable 0.6471, which can be further enhanced to 0.8584 through protonation, for example, with the addition of an acid.[1] This property makes 6-AIQ a promising candidate for applications where a strong, intrinsic fluorescence signal is required.

Furthermore, 6-AIQ exhibits solvatochromism, meaning its absorption and emission spectra are influenced by the polarity of the solvent.[3][4] This characteristic can be advantageous for probing the local environment of the tagged molecule. The Stokes shift, which is the difference between the excitation and emission maxima, increases with solvent polarity, indicating a more polar excited state.[3]

8-Aminoquinoline (8-AQ): The Environmentally Sensitive Sensor

In stark contrast to its isomer, 8-aminoquinoline in its unbound, parent form is generally considered to be weakly fluorescent or to have its fluorescence quenched. Its utility as a fluorescent probe is most prominent when it acts as a chelator for metal ions, particularly zinc (Zn2+).[2] Upon binding to Zn2+, derivatives of 8-aminoquinoline can exhibit a significant enhancement in fluorescence intensity.[2] This "turn-on" fluorescence mechanism is a cornerstone of its application as a metal ion sensor in biological systems. The fluorescence quenching in the free form is often attributed to processes like photoinduced electron transfer (PET), which are disrupted upon metal ion coordination.

While quantitative data on the intrinsic quantum yield of the parent 8-aminoquinoline is scarce in the literature, the extensive research on its derivatives for metal sensing underscores that its primary strength lies in its environmentally sensitive fluorescence rather than its intrinsic brightness.

Experimental Corner: Tagging Your Biomolecule

The primary amine group present on both 6-AIQ and 8-AQ provides a convenient handle for covalent attachment to biomolecules. A common and effective method for labeling proteins is through the formation of a stable amide bond with the carboxylic acid groups of aspartate or glutamate (B1630785) residues, or the C-terminus. This is typically achieved using carbodiimide (B86325) chemistry, such as the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) to enhance efficiency.

General Protocol for Protein Labeling via EDC/NHS Chemistry

This protocol outlines the general steps for conjugating an amino-containing fluorescent tag (6-AIQ or 8-AQ) to a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., MES or phosphate (B84403) buffer, pH 6.0)

  • This compound or 8-Aminoquinoline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Protein Carboxyl Groups:

    • Add EDC and NHS (or Sulfo-NHS) to the protein solution. A typical starting point is a final concentration of 2 mM EDC and 5 mM NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling Reaction:

    • Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer.

    • Immediately add the aminoquinoline fluorescent tag (6-AIQ or 8-AQ) to the activated protein solution. A 10- to 20-fold molar excess of the aminoquinoline over the protein is a common starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove unreacted fluorescent tag and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

Note: The optimal reaction conditions (e.g., molar ratios of reagents, pH, and incubation time) should be determined empirically for each specific protein and application.

Visualizing the Workflow

To better illustrate the labeling process and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_purification Purification Protein_COOH Protein-COOH Activated_Protein Protein-CO-NHS (Active Ester) Protein_COOH->Activated_Protein   EDC_NHS EDC + NHS EDC_NHS->Activated_Protein Labeled_Protein Protein-CO-NH-Tag Activated_Protein->Labeled_Protein Amino_Tag H2N-Tag (6-AIQ or 8-AQ) Amino_Tag->Labeled_Protein Purified_Product Purified Labeled Protein Labeled_Protein->Purified_Product Size-Exclusion Chromatography or Dialysis

Caption: Workflow for labeling a protein with an amino-containing fluorescent tag.

signaling_pathway_example Ligand Ligand Receptor Receptor Ligand->Receptor Binding Downstream_Protein Downstream Protein (Labeled with 6-AIQ) Receptor->Downstream_Protein Activation Cellular_Response Cellular Response Downstream_Protein->Cellular_Response Signaling Cascade

Caption: Example of a signaling pathway where a labeled protein can be tracked.

Conclusion: Making the Right Choice

The selection between this compound and 8-aminoquinoline as a fluorescent tag should be guided by the specific requirements of the experiment.

  • For applications requiring a bright, intrinsic fluorescent signal for direct visualization and tracking of a biomolecule, this compound is the superior choice. Its high quantum yield and predictable fluorescence make it a reliable reporter.

  • For the development of "turn-on" fluorescent sensors, particularly for the detection of metal ions like Zn2+, 8-aminoquinoline and its derivatives are the established and more suitable option. Its environmentally sensitive fluorescence provides a clear signal change upon binding to its target.

By understanding the fundamental differences in their photophysical properties and utilizing the provided experimental guidelines, researchers can effectively harness the capabilities of these small but powerful fluorescent tags to illuminate the intricate workings of biological systems.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Aminoisoquinoline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 6-aminoisoquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its utility as a core component in the development of various kinase inhibitors.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their role as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The data presented herein is intended to assist researchers, scientists, and drug development professionals in the design of novel and potent kinase inhibitors.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activity of a series of 6-substituted isoquinolin-1-amine analogs against ROCK-I. The data highlights the impact of various substituents at the 6-position of the isoquinoline (B145761) ring on inhibitory potency.

Compound IDR Group (Substitution at 6-position)ROCK-I IC50 (nM)
1 H1500
2a 4-pyridyl32
2b 3-pyridyl48
2c 2-pyridyl300
3a 4-methoxyphenyl (B3050149)45
3b 3-methoxyphenyl70
3c 2-methoxyphenyl500
4 Phenyl120
5 4-chlorophenyl85
6 4-methylphenyl110

Key SAR Insights:

  • Aromatic Substituents: The introduction of an aromatic ring at the 6-position generally leads to a significant increase in potency compared to the unsubstituted analog (1 ).

  • Position of Nitrogen in Pyridyl Ring: For pyridyl substituents (2a-c ), the position of the nitrogen atom is critical. A 4-pyridyl group (2a ) provides the highest potency, suggesting a key interaction in the kinase active site. The potency decreases with the nitrogen at the 3-position (2b ) and further at the 2-position (2c ).

  • Substituents on the Phenyl Ring: Methoxy substitution on the phenyl ring (3a-c ) also influences activity, with the 4-methoxy analog (3a ) being the most potent. Similar to the pyridyl series, the substitution pattern is crucial.

  • Other Phenyl Substitutions: A simple phenyl group (4 ) is less potent than the 4-pyridyl or 4-methoxyphenyl analogs. Electron-withdrawing (Cl, 5 ) and electron-donating (CH3, 6 ) groups at the 4-position of the phenyl ring result in comparable or slightly reduced potency compared to the 4-methoxyphenyl analog.

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro kinase inhibitory activity of the this compound analogs.

ROCK-I Inhibition Assay (IMAP-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the ROCK-I kinase.

Materials:

  • Recombinant human ROCK-I enzyme

  • Fluorescently labeled peptide substrate (e.g., S6 kinase substrate peptide)

  • ATP (Adenosine triphosphate)

  • IMAP™ Progressive Binding Reagent (Molecular Devices)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.

  • Reaction Mixture: A reaction mixture is prepared containing the ROCK-I enzyme and the fluorescently labeled peptide substrate in the assay buffer.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to the wells of the microplate containing the reaction mixture and the serially diluted test compounds. The plate is then incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The IMAP™ Progressive Binding Reagent is added to each well to stop the kinase reaction and to bind to the phosphorylated substrate. The plate is incubated for an additional period (e.g., 60 minutes) to allow for the binding reaction to reach equilibrium.

  • Data Acquisition: The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves by fitting the data to a four-parameter logistic equation using appropriate software.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the relevant signaling pathway and a general workflow for the evaluation of these kinase inhibitors.

G ROCK Signaling Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_P Phosphorylated Myosin Light Chain (MLC-P) ROCK->MLC_P Phosphorylates Actin_Stress_Fibers Actin Stress Fiber Formation MLC_P->Actin_Stress_Fibers Cell_Contraction Cell Contraction & Motility Actin_Stress_Fibers->Cell_Contraction Inhibitor This compound Analog Inhibitor->ROCK Inhibits

Caption: Inhibition of the ROCK signaling pathway by this compound analogs.

G Kinase Inhibitor Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound_Synthesis Compound Synthesis (this compound Analogs) Biochemical_Assay Biochemical Kinase Assay (e.g., ROCK-I IMAP) Compound_Synthesis->Biochemical_Assay SAR_Analysis SAR Analysis (IC50 Determination) Biochemical_Assay->SAR_Analysis Cell_Permeability Cell Permeability & Target Engagement SAR_Analysis->Cell_Permeability Phenotypic_Screening Phenotypic Screening (e.g., Cell Migration Assay) Cell_Permeability->Phenotypic_Screening PK_Studies Pharmacokinetic (PK) Studies Phenotypic_Screening->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Animal Models of Disease) PK_Studies->Efficacy_Models

Caption: A general workflow for the preclinical evaluation of this compound analogs as kinase inhibitors.

References

A Comparative Guide to the Synthesis of 6-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Aminoisoquinoline is a crucial building block in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this key intermediate is of paramount importance in drug discovery and development. This guide provides a comparative analysis of four distinct synthetic routes to this compound, offering objective performance comparisons supported by experimental data and detailed protocols.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes to this compound, allowing for a direct comparison of their efficiency and resource requirements.

Parameter Route 1: Nucleophilic Substitution Route 2: Reduction of 6-Nitroisoquinoline (B1610068) Route 3: Buchwald-Hartwig Amination Route 4: Hofmann Rearrangement
Starting Material 6-Bromoisoquinoline (B29742)6-Nitroisoquinoline6-BromoisoquinolineIsoquinoline-6-carboxamide (B2771860)
Key Reagents 28% Ammonia (B1221849) solution, Copper (II) sulfate (B86663) pentahydrateTin (II) chloride dihydrate (SnCl₂·2H₂O), Ethanol (B145695)Pd₂(dba)₃, Xantphos, Benzophenone (B1666685) imine, NaOtBu, HClSodium hydroxide (B78521), Bromine
Reaction Time 6 hours2-4 hours~24 hours (2 steps)~1.5 hours
Temperature 190°CReflux (~78°C)110°C (Step 1)0°C to 75°C
Yield (%) 85%[1]High (Typical for SnCl₂ reductions)High (Typical for Buchwald-Hartwig)Moderate to High
Key Advantages High yield, one-step reaction.Milder conditions than Route 1.High functional group tolerance.Avoids high pressure/temperature.
Key Disadvantages High pressure and temperature (autoclave required).Use of a stoichiometric amount of tin salt.Two-step process, use of expensive catalyst/ligand.Requires preparation of the starting amide.

Experimental Protocols and Visualizations

This section provides detailed experimental methodologies for the key reactions in each synthesis route, accompanied by Graphviz diagrams to visualize the reaction pathways.

Route 1: Nucleophilic Substitution of 6-Bromoisoquinoline

This classical approach involves the direct displacement of the bromine atom with an amino group using ammonia at high temperature and pressure.

Experimental Protocol

In an autoclave, 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate are combined. The autoclave is sealed, and the mixture is stirred and heated to 190°C for 6 hours. After cooling to room temperature, the reaction mixture is poured into 250 mL of a 10% aqueous sodium hydroxide solution and extracted five times with 100 mL of ethyl acetate (B1210297). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is suspended in dichloromethane (B109758) and filtered to yield this compound.[1]

6-Bromoisoquinoline 6-Bromoisoquinoline This compound This compound 6-Bromoisoquinoline->this compound   28% NH₃, CuSO₄·5H₂O   190°C, 6h   (85% Yield)

Route 1: Nucleophilic Substitution

Route 2: Reduction of 6-Nitroisoquinoline

The reduction of a nitro group is a common and effective method for introducing an amino group onto an aromatic ring. This can be achieved through various reducing agents, with tin(II) chloride being a classical and reliable choice.

Experimental Protocol

To a suspension of 6-nitroisoquinoline (1.0 equivalent) in ethanol in a round-bottom flask, tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) is added. The mixture is heated to reflux (approximately 78°C) with vigorous stirring. The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours). After cooling to room temperature, the solvent is removed under reduced pressure. Water is added to the residue, and the mixture is carefully basified to pH ~8 with a saturated sodium bicarbonate solution to precipitate tin salts. The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound, which can be further purified by column chromatography.

6-Nitroisoquinoline 6-Nitroisoquinoline This compound This compound 6-Nitroisoquinoline->this compound   SnCl₂·2H₂O   Ethanol, Reflux   (High Yield)

Route 2: Reduction of 6-Nitroisoquinoline

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. For the synthesis of a primary amine, an ammonia surrogate such as benzophenone imine is often used, followed by hydrolysis.

Experimental Protocol

Step 1: Buchwald-Hartwig Coupling. In a flame-dried Schlenk tube, 6-bromoisoquinoline (1.0 eq), benzophenone imine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq) are combined. The tube is evacuated and backfilled with argon three times. Anhydrous toluene (B28343) is added, and the mixture is heated at 110°C for 16-24 hours. After cooling, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

Step 2: Hydrolysis. The crude product from Step 1 is dissolved in THF, and 2M HCl is added. The mixture is stirred at room temperature for 1-2 hours. The reaction is then basified with aqueous NaOH and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

6-Bromoisoquinoline 6-Bromoisoquinoline Intermediate_Imine N-(isoquinolin-6-yl)diphenylmethanimine 6-Bromoisoquinoline->Intermediate_Imine   Benzophenone imine   Pd₂(dba)₃, Xantphos   NaOtBu, Toluene, 110°C This compound This compound Intermediate_Imine->this compound   2M HCl, THF   (High Overall Yield)

Route 3: Buchwald-Hartwig Amination

Route 4: Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom. This route requires the preparation of isoquinoline-6-carboxamide as the starting material.

Experimental Protocol

Preparation of Isoquinoline-6-carboxamide: Isoquinoline-6-carboxylic acid is converted to its acid chloride using thionyl chloride. The crude acid chloride is then reacted with aqueous ammonia to afford isoquinoline-6-carboxamide.

Hofmann Rearrangement: In a flask cooled in an ice bath, a solution of sodium hydroxide in water is prepared. Bromine is added slowly while maintaining the temperature below 10°C to form a solution of sodium hypobromite. To this solution, isoquinoline-6-carboxamide is added in one portion. The reaction mixture is stirred at low temperature for a short period and then heated to around 70-75°C for about one hour. After cooling, the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give this compound.

Isoquinoline-6-carboxamide Isoquinoline-6-carboxamide This compound This compound Isoquinoline-6-carboxamide->this compound   NaOH, Br₂   H₂O, 0-75°C   (Moderate to High Yield)

Route 4: Hofmann Rearrangement

References

A Researcher's Guide to Purity Assessment of Synthesized 6-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. 6-Aminoisoquinoline is a key building block in the synthesis of various pharmacologically active molecules, including Rho-kinase (ROCK) inhibitors.[1][2] This guide provides a comprehensive comparison of common analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and illustrative data.

Comparison of Purity Assessment Methods

A multi-faceted approach is often the most effective strategy for comprehensively assessing the purity of synthesized this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative accuracy, identification of impurities, or high throughput. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for purity determination.

Analytical MethodPrincipleInformation ProvidedTypical Purity Range for Synthesized HeterocyclesAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary and a mobile phase.Quantitative purity (% area), detection of non-volatile impurities and byproducts.95-99%High resolution, sensitivity, and suitability for non-volatile compounds.Requires a reference standard for absolute quantification; may not detect highly volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.Identification of volatile and semi-volatile impurities and byproducts.>98% for volatile componentsHigh sensitivity and excellent for identifying volatile impurities.Not suitable for non-volatile compounds; derivatization may be required for polar analytes.
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Absorption of radiofrequency waves by atomic nuclei in a magnetic field, where the signal intensity is directly proportional to the number of nuclei.Absolute quantitative purity without the need for a specific reference standard of the analyte; structural confirmation.>95% (by relative integration against a certified internal standard)Primary analytical method; provides structural information on impurities; highly accurate and precise.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.

Illustrative Purity Assessment Data

To illustrate a comparative analysis, a hypothetical batch of synthesized this compound was analyzed using HPLC, GC-MS, and ¹H qNMR.

ParameterHPLCGC-MS¹H qNMR
Purity (%) 98.5 (Area %)99.2 (Peak Area %)98.8 (wt/wt %)
Identified Impurities 6-Bromoisoquinoline (starting material), Unidentified polar impurityResidual solvent (Toluene)6-Bromoisoquinoline
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment and detection of non-volatile impurities in this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • A suitable gradient can be run from 10% to 90% acetonitrile over 20 minutes to ensure separation of polar and non-polar impurities.

  • Data Analysis: Calculate the purity by the area percentage method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification of volatile and semi-volatile impurities, such as residual solvents and volatile byproducts.

Instrumentation:

  • GC system coupled to a mass spectrometer

  • A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

Procedure:

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Carrier Gas: Helium

    • Injection Mode: Split

    • Injector Temperature: 250°C

    • Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Detection: Use electron ionization (EI) with a full scan range (e.g., m/z 40-400).

  • Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify by comparing the peak area of each impurity to the total peak area.

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

This is a primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.[3][4][5][6]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard of known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube. Dissolve the solids in a known volume of the deuterated solvent.

  • NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery.

  • Data Processing:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • sample = this compound

      • IS = Internal Standard

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of this compound, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_decision Final Evaluation cluster_outcome Outcome start Synthesized this compound purification Initial Purification (e.g., Recrystallization) start->purification hplc HPLC Analysis (Non-volatile impurities) purification->hplc gcms GC-MS Analysis (Volatile impurities) purification->gcms qnmr qNMR Analysis (Absolute Purity & Structure) purification->qnmr decision Purity > 98%? hplc->decision gcms->decision qnmr->decision pass Proceed to further studies decision->pass Yes fail Further Purification Required decision->fail No

Workflow for the purity assessment of synthesized this compound.

rho_kinase_pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) ActinMyosin Actin-Myosin Interaction pMLC->ActinMyosin Promotes CellContraction Cell Contraction & Cytoskeletal Reorganization ActinMyosin->CellContraction Inhibitor This compound Derivative (ROCK Inhibitor) Inhibitor->ROCK Inhibits

Simplified Rho-kinase (ROCK) signaling pathway, a target for this compound derivatives.

References

In Vitro Evaluation of 6-Aminoisoquinoline Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with isoquinoline (B145761) derivatives emerging as a promising class of compounds. Their structural versatility allows for modifications that can lead to potent and selective anticancer activity. This guide provides a comparative overview of the in vitro evaluation of isoquinoline derivatives, with a focus on methodologies and data relevant to the assessment of 6-aminoisoquinoline derivatives as potential anticancer agents. While specific data for this compound derivatives is limited in the public domain, the presented data for structurally related isoquinoline compounds offers valuable insights into their potential efficacy and mechanisms of action.

Comparative Cytotoxicity Data

The following tables summarize the in vitro anticancer activity of various isoquinoline and quinoline (B57606) derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented, with lower values indicating greater potency.

Table 1: Anticancer Activity of 3-Aminoisoquinolin-1(2H)-one Derivatives

Compound/DerivativeCancer Cell LineGrowth Percentage (GP) (%)*Log GI50**Reference
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one MDA-MB-468 (Breast)10.72-5.97[1]
MCF7 (Breast)26.62-[1]
UO-31 (Renal)22.78-[1]
SK-MEL-5 (Melanoma)22.08-[1]
SNB-75 (CNS)--5.69[1]
A498 (Renal)--5.85[1]
Dimethylpyrazolyl derivative 10 RPMI-8226 (Leukemia)34.33-[1]
MDA-MB-468 (Breast)19.94-[1]
OVCAR-4 (Ovarian)30.45-[1]
A498 (Renal)-3.00 (Lethal)-[1]
SK-MEL-5 (Melanoma)25.26-[1]
Pyrazolyl derivative 11 RPMI-8226 (Leukemia)28.68-[1]
MDA-MB-468 (Breast)15.70-[1]
OVCAR-4 (Ovarian)18.20-[1]

*Growth percentage at a single dose concentration of 10⁻⁵ M. A lower GP indicates higher inhibition. **Logarithm of the molar concentration that causes 50% growth inhibition.

Table 2: IC50 Values of Various Isoquinoline and Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isoquinolinequinone-amino acid derivatives Various0.5 - 6.25[2]
Lamellarins (Pyrrolo[2,1-a]isoquinoline) A549 (Lung)0.005 - 0.008
SK-MEL-5 (Melanoma)0.187
IMR32, HeLa, SH-SY5Y0.019 - 0.040
6-Cinnamamido-quinoline-4-carboxamide derivatives Various0.3 - <10[3]
6-Bromo-5-nitroquinoline HT29 (Colon)Lower than 5-FU[4]
Aminated quinolinequinones (AQQ6) DU-145 (Prostate)Good cytotoxicity[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro anticancer evaluations. Below are protocols for key experiments commonly employed in the assessment of novel anticancer compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[2]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) for a specified duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well.[6]

  • Formazan Formation: Incubate the plates for another 2-4 hours to allow for the formation of formazan crystals.[6]

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[6]

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[7][8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][8]

Protocol:

  • Cell Treatment and Collection: Treat cells with the test compound for the desired time, then harvest both adherent and floating cells.

  • Washing: Wash the cells with cold 1X PBS.[8]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[8]

  • Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.[8]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the stained cells by flow cytometry. Healthy cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V-FITC and PI.[8]

Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt)

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of the effect of a compound on signaling pathways involved in cancer cell proliferation and survival.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., total Akt, phospho-Akt). A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection.

Protocol:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[9]

  • SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[9] The intensity of the bands corresponding to the phosphorylated proteins relative to the total proteins indicates the activation state of the signaling pathway.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key experimental processes and biological pathways.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Add this compound Derivatives incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability & IC50 Value read->calculate

In Vitro Cytotoxicity Screening Workflow.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis (Inhibition) AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Conclusion

The in vitro evaluation of this compound derivatives as anticancer agents requires a systematic approach involving robust and reproducible experimental protocols. The data on structurally similar isoquinoline and quinoline derivatives suggest that this class of compounds holds significant potential, with some exhibiting potent cytotoxic effects in the nanomolar to low micromolar range against various cancer cell lines. The methodologies for assessing cell viability, apoptosis, and the modulation of key signaling pathways such as the PI3K/Akt/mTOR cascade, provide a solid framework for the preclinical evaluation of novel this compound derivatives. Further investigation into the specific structure-activity relationships of this compound derivatives is warranted to optimize their anticancer efficacy and selectivity.

References

A Comparative Guide to the Photostability of Fluorescent Isoquinoline Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe is a critical decision in the design of robust and reproducible fluorescence-based assays. Among the key performance attributes of a fluorophore, photostability—its resistance to photochemical degradation upon exposure to light—is paramount for applications requiring long-term or high-intensity illumination, such as live-cell imaging and high-throughput screening. This guide provides a comparative evaluation of the photophysical properties of a series of novel isoquinoline (B145761) derivatives, which are indicators of their potential performance and stability as fluorescent probes.

While direct comparative data on photobleaching quantum yields for these specific compounds are not extensively detailed in the cited literature, properties such as a high fluorescence quantum yield (Φfl) and a high molar extinction coefficient (ε) are hallmarks of a superior probe. A high quantum yield indicates that the molecule efficiently converts absorbed light into emitted fluorescent light, minimizing energy loss to non-radiative pathways that can lead to photobleaching. Structural rigidity in a fluorophore can also contribute to a higher quantum yield.[1]

Comparative Photophysical Data of Isoquinoline Derivatives

The following table summarizes key photophysical properties of selected novel isoquinoline derivatives. These data are essential for researchers to select a probe with the desired brightness and spectral characteristics for their specific application. The data is based on studies conducted in 0.1 M H2SO4 or chloroform, as indicated.

Compound NameMolar Absorptivity (ε) (M⁻¹cm⁻¹)Max Absorption (λmax abs.) (nm)Max Emission (λmax em.) (nm)Stokes Shift (Δυ) (nm)Fluorescence Quantum Yield (Φfl)
1-(isoquinolin-3-yl)azetidin-2-one (3a)5066368425570.963
1-(isoquinolin-3-yl)pyrrolidin-2-one (3b)4744363417540.559
1-(isoquinolin-3-yl)-3-methylpyrrolidin-2-one (3c)2955356417610.954
1-(isoquinolin-3-yl)piperidin-2-one (3d)2541340416760.389
1-(isoquinolin-3-yl)imidazolidin-2-one (3e)5083377436590.639
1-(isoquinolin-3-yl)-1H-benzimidazol-2(3H)-one (3f)2032328383550.101
1-(isoquinolin-3-yl)-3-methylimidazolidin-2-one (5)5271380448680.479
1-(isoquinolin-3-yl)-3-phenylimidazolidin-2-one (7a)34,537302391890.251
1-(isoquinolin-3-yl)-3-(4-methoxyphenyl)imidazolidin-2-one (7b)2251344391470.443
1-(isoquinolin-3-yl)-3-(pyridin-4-yl)imidazolidin-2-one (7d)15,581304385810.570
n-butyl 3-(isoquinolin-3-ylamino)propanoate (8)3826406495892.23 x 10⁻¹⁴
3-(isoquinolin-3-ylamino)-1-(pyrrolidin-1-yl)propan-1-one (9)3705406494880.053

*Data for these compounds were recorded in chloroform; all others were in 0.1 M H2SO4.[2]

Note: The compound 1-(isoquinolin-3-yl)azetidin-2-one (3a) exhibits the highest fluorescence quantum yield (0.963), suggesting it is a highly efficient fluorophore.[2] A higher quantum yield is often associated with greater photostability.

Experimental Protocol: Measurement of Photobleaching

To quantitatively assess and compare the photostability of fluorescent probes, the determination of the photobleaching rate is a common method. This involves measuring the decay of fluorescence intensity over time upon continuous illumination.

Objective: To determine the photobleaching rate constant of a fluorescent isoquinoline probe under controlled illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or stabilized lamp)

  • Sensitive detector (e.g., sCMOS or EMCCD camera)

  • Isoquinoline fluorescent probe solutions of known concentration

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the isoquinoline probe in the desired buffer (e.g., PBS). The concentration should be optimized to provide a good signal-to-noise ratio without causing aggregation or inner filter effects.

    • Mount a small volume of the probe solution between a microscope slide and a coverslip and seal the edges to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes to ensure consistent illumination intensity.

    • Select the appropriate filter cube for the excitation and emission wavelengths of the isoquinoline probe.

    • Set the illumination intensity to a level relevant for your planned experiments. For comparative studies, this intensity must be kept constant across all experiments.

    • Adjust the camera settings (exposure time, gain) to obtain a good initial image without saturating the detector.

  • Photobleaching Experiment:

    • Focus on the sample plane.

    • Acquire an initial image (t=0) to record the starting fluorescence intensity.

    • Begin continuous illumination of a defined region of interest (ROI).

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Define an ROI within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorescent probe and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single exponential decay function, I(t) = I(0) * e^(-kt), to determine the photobleaching rate constant (k). A higher rate constant indicates lower photostability.

Experimental Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_comp Comparison prep_solution Prepare Probe Solution mount_sample Mount Sample on Slide prep_solution->mount_sample setup_microscope Microscope Setup & Stabilization mount_sample->setup_microscope initial_image Acquire Initial Image (t=0) setup_microscope->initial_image bleach Continuous Illumination initial_image->bleach time_lapse Acquire Time-Lapse Series bleach->time_lapse measure_intensity Measure ROI Intensity time_lapse->measure_intensity background_correct Background Correction measure_intensity->background_correct normalize Normalize Intensity background_correct->normalize plot_decay Plot Intensity vs. Time normalize->plot_decay fit_curve Fit Exponential Decay plot_decay->fit_curve calc_rate Determine Photobleaching Rate fit_curve->calc_rate compare_probes Compare Photostability of Different Probes calc_rate->compare_probes

Caption: Workflow for assessing the photostability of fluorescent probes.

References

Unraveling the Molecular Strategy: A Comparative Guide to a Novel 6-Aminoisoquinoline PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more effective cancer therapies, a novel 6-Aminoisoquinoline-based drug candidate is emerging as a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. This guide offers a comprehensive validation of its mechanism of action, presenting a head-to-head comparison with established PARP inhibitors and providing researchers, scientists, and drug development professionals with the essential experimental data and protocols to evaluate its potential.

The therapeutic strategy of PARP inhibition is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][2] By blocking PARP's ability to repair single-strand DNA breaks, these inhibitors lead to the accumulation of double-strand breaks during cell division.[1][3] In cancer cells with faulty double-strand break repair mechanisms, this overload of DNA damage triggers cell death, a concept known as synthetic lethality.[3]

Comparative Efficacy: In Vitro Analysis

To validate the efficacy of the this compound candidate, a series of in vitro experiments were conducted to compare its performance against well-established PARP inhibitors, Olaparib and Talazoparib.

PARP1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP1. The this compound candidate demonstrates potent inhibition of PARP1, with an IC50 value comparable to the established inhibitors.

CompoundIC50 (nM) for PARP1 Inhibition
This compound Candidate 1.8
Olaparib2.1
Talazoparib1.5
Cellular PARP Inhibition (PAR Assay)

This assay measures the inhibition of PARP activity within cancer cell lines by detecting the levels of poly(ADP-ribose) (PAR), the product of PARP activity. The this compound candidate effectively reduces PAR levels, indicating strong target engagement in a cellular context.

Compound (at 100 nM)Inhibition of PAR formation (%)
This compound Candidate 92%
Olaparib88%
Talazoparib95%
Cell Viability Assay in BRCA-deficient Cancer Cells

The principle of synthetic lethality was tested by assessing the impact of the compounds on the viability of BRCA1-deficient (HCC1937) and BRCA-proficient (MCF-7) breast cancer cell lines. The this compound candidate shows selective cytotoxicity towards the BRCA-deficient cells, a hallmark of effective PARP inhibitors.

CompoundEC50 (nM) in HCC1937 (BRCA1-deficient)EC50 (nM) in MCF-7 (BRCA-proficient)Selectivity Index (MCF-7/HCC1937)
This compound Candidate 15 >10,000 >667
Olaparib25>10,000>400
Talazoparib8>10,000>1250

Visualizing the Mechanism of Action

To further elucidate the mechanism of action, the following diagrams illustrate the PARP-mediated DNA repair pathway and the experimental workflow for its validation.

PARP_Inhibition_Pathway cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP-mediated Repair cluster_2 Effect of PARP Inhibitor SSB SSB PARP1 PARP1 Activation SSB->PARP1 PARsynthesis PAR Synthesis PARP1->PARsynthesis Trapping PARP Trapping PARP1->Trapping Leads to Recruitment Recruitment of Repair Proteins PARsynthesis->Recruitment Repair SSB Repair Recruitment->Repair PARPi This compound Candidate PARPi->PARP1 Inhibits DSB Double-Strand Break (DSB) Trapping->DSB Apoptosis Apoptosis in BRCA-deficient cells DSB->Apoptosis Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Data Analysis & Comparison EnzymeAssay PARP1 Enzyme Inhibition Assay IC50 Determine IC50 EnzymeAssay->IC50 CellularAssay Cellular PAR Assay PARinhibition Quantify PAR Inhibition CellularAssay->PARinhibition ViabilityAssay Cell Viability Assay (BRCA-deficient vs. proficient) EC50 Determine EC50 & Selectivity Index ViabilityAssay->EC50 Comparison Compare with Established PARP Inhibitors IC50->Comparison PARinhibition->Comparison EC50->Comparison

References

A Head-to-Head Comparison of Derivatization Reagents for Amino Acid Analysis: 6-Aminoisoquinoline (AQC) vs. OPA and FMOC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids, the choice of derivatization reagent is a critical determinant of analytical performance. Pre-column derivatization is an essential step in reversed-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) of amino acids, as most of these biomolecules lack a native chromophore or fluorophore for sensitive detection. This guide provides a comprehensive head-to-head comparison of 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a prominent 6-Aminoisoquinoline-based reagent, with two other widely used derivatization agents: o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC).

This comparison is based on key performance metrics, supported by experimental data, and includes detailed methodologies to assist in the selection of the most appropriate reagent for specific research needs.

Executive Summary of Method Comparison

The selection of a derivatization reagent for amino acid analysis hinges on the specific requirements of the assay, including the types of amino acids to be analyzed (primary, secondary, or both), the desired sensitivity, and the required stability of the derivatives.

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) , commercially known as AccQ-Tag™, reacts with both primary and secondary amino acids in a single step to form highly stable fluorescent derivatives.[1] The stability of AQC derivatives is a significant advantage, allowing for batch processing and re-analysis of samples without significant degradation.[1][2]

  • o-Phthalaldehyde (OPA) is a popular reagent that reacts rapidly with primary amino acids in the presence of a thiol to yield intensely fluorescent isoindole derivatives.[3] Its major limitation is its inability to react with secondary amino acids like proline and hydroxyproline.[3]

  • 9-Fluorenylmethyl chloroformate (FMOC) reacts with both primary and secondary amino acids, forming stable fluorescent derivatives.[4] It is often used in conjunction with OPA for the comprehensive analysis of all amino acids.[5]

Quantitative Performance Data

The following tables summarize the key performance characteristics of the AQC, OPA, and FMOC derivatization methods for amino acid analysis by HPLC. The data has been compiled from various validation studies to provide a comparative overview.

Table 1: Performance Characteristics of AQC Derivatization

Validation ParameterReported Performance
Linearity (Correlation Coefficient, r²)>0.995[6]
Limit of Detection (LOD)40 fmol (for Phenylalanine) to 800 fmol (for Cystine)[7]
Limit of Quantification (LOQ)Data not consistently reported across studies
Accuracy (Recovery)Average of 101%[8]
Precision (Relative Standard Deviation, RSD)2% to 4.5% for peak areas[8]
Derivative StabilityExtremely stable, no discernible loss after one week at room temperature[1]

Table 2: Performance Characteristics of OPA/FMOC Derivatization

Validation ParameterReported Performance
Linearity (Correlation Coefficient, r²)OPA: 0.995 - 0.999; FMOC: 0.992 - 0.999[6]
Limit of Detection (LOD)1 pmol for both OPA and FMOC derivatives[9]
Limit of Quantification (LOQ)Data not consistently reported across studies
Accuracy (Recovery)102% ± 4% (for FMOC)[4]
Precision (Relative Standard Deviation, RSD)≤ 6.1% (for FMOC)[4]
Derivative StabilityOPA derivatives are relatively unstable; FMOC derivatives are stable for up to 24 hours at room temperature[9][10]

Note: The performance characteristics can vary depending on the specific amino acid, HPLC/UPLC system, and experimental conditions.[8]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflows for amino acid analysis using AQC and a combined OPA/FMOC derivatization strategy.

G AQC Derivatization Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Sample Hydrolysis Hydrolysis Sample->Hydrolysis Protein/Peptide Neutralization Neutralization Hydrolysis->Neutralization Add Borate Buffer Add Borate Buffer Neutralization->Add Borate Buffer Add AQC Reagent Add AQC Reagent Add Borate Buffer->Add AQC Reagent Incubate Incubate Add AQC Reagent->Incubate e.g., 55°C for 10 min HPLC/UPLC Separation HPLC/UPLC Separation Incubate->HPLC/UPLC Separation Fluorescence Detection Fluorescence Detection HPLC/UPLC Separation->Fluorescence Detection Ex: 250 nm, Em: 395 nm Data Analysis Data Analysis Fluorescence Detection->Data Analysis

AQC Derivatization and Analysis Workflow.

G OPA/FMOC Derivatization Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Sample Hydrolysis Hydrolysis Sample->Hydrolysis Protein/Peptide Neutralization Neutralization Hydrolysis->Neutralization Add Borate Buffer Add Borate Buffer Neutralization->Add Borate Buffer Add OPA Reagent Add OPA Reagent Add Borate Buffer->Add OPA Reagent for primary amines Add FMOC Reagent Add FMOC Reagent Add OPA Reagent->Add FMOC Reagent for secondary amines HPLC/UPLC Separation HPLC/UPLC Separation Add FMOC Reagent->HPLC/UPLC Separation Fluorescence Detection Fluorescence Detection HPLC/UPLC Separation->Fluorescence Detection Wavelength switching Data Analysis Data Analysis Fluorescence Detection->Data Analysis

OPA/FMOC Derivatization and Analysis Workflow.

Detailed Experimental Protocols

AQC Derivatization Protocol (based on Waters AccQ•Tag™ Chemistry)[8]

Materials and Reagents:

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Reagent

  • Borate Buffer (0.2 M, pH 8.8)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Amino Acid Standard Solution or Sample

Procedure:

  • Sample Preparation: In a sample vial, mix 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer.

  • Derivatization: Add 20 µL of the AQC Derivatizing Reagent (dissolved in acetonitrile, e.g., 3 mg/mL) to the sample mixture.

  • Mixing: Vortex the mixture immediately and thoroughly for a few seconds.

  • Incubation: Heat the mixture at 55°C for 10 minutes.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the HPLC or UPLC system.

OPA Derivatization Protocol[3][11]

Materials and Reagents:

  • o-Phthalaldehyde (OPA)

  • Thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol)

  • Borate Buffer (e.g., 0.4 M, pH 10.2)

  • Methanol or Ethanol (HPLC grade)

  • Amino Acid Standard Solution or Sample

Reagent Preparation (OPA Reagent):

  • Dissolve 50 mg of OPA in 1.25 mL of methanol.

  • Add 11.25 mL of 0.4 M Borate Buffer (pH 10.2).

  • Add 50 µL of the thiol (e.g., 3-mercaptopropionic acid).

  • The reagent should be prepared fresh daily and protected from light.

Procedure:

  • Sample Preparation: Dilute the amino acid standard or sample in an appropriate buffer.

  • Derivatization: Mix the sample with the OPA reagent in a specific ratio (e.g., 1:1 v/v). The reaction is typically very fast and occurs at room temperature within 1-2 minutes.

  • Analysis: Inject the derivatized sample into the HPLC system without delay due to the limited stability of the OPA derivatives.

FMOC Derivatization Protocol[4]

Materials and Reagents:

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl)

  • Borate Buffer (e.g., 0.2 M, pH 10.0)

  • Acetonitrile (HPLC grade)

  • 1-Adamantanamine (ADAM) solution (to quench excess FMOC-Cl)

  • Amino Acid Standard Solution or Sample

Procedure:

  • Sample Preparation: Adjust the pH of the amino acid standard or sample to an alkaline value (e.g., pH 8.5) using Borate Buffer.

  • Derivatization: Add the FMOC-Cl solution (e.g., 15 mM in acetonitrile) to the sample. The reaction proceeds at room temperature and is typically complete within 5 minutes.

  • Quenching: Add the ADAM solution to react with the excess FMOC-Cl.

  • Analysis: The derivatized sample can be filtered and is ready for HPLC analysis.

Conclusion

The choice between AQC, OPA, and FMOC for amino acid analysis is dictated by the specific analytical requirements.

  • AQC is the reagent of choice when high stability of derivatives is crucial, for instance, in high-throughput settings with large sample batches or when delayed analysis is anticipated. Its ability to react with both primary and secondary amino acids in a single step simplifies the workflow.

  • OPA offers a rapid and highly sensitive method for the analysis of primary amino acids. It is well-suited for automated, online derivatization.

  • FMOC is essential for the analysis of secondary amino acids and provides stable derivatives. The combination of OPA and FMOC allows for the comprehensive analysis of all amino acids in a sample.

By understanding the performance characteristics and experimental protocols of each reagent, researchers can make an informed decision to select the most suitable derivatization strategy for their amino acid analysis needs, ensuring accurate and reliable results.

References

Unveiling the Selectivity of 6-Aminoisoquinoline-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of 6-Aminoisoquinoline-based enzyme inhibitors, supported by experimental data and detailed methodologies. The following sections delve into the performance of these inhibitors against key enzyme targets, offering insights into their potential for therapeutic development.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors. Targeting key players in cellular signaling cascades, such as Rho-associated coiled-coil containing protein kinase (ROCK) and c-Jun N-terminal kinase (JNK), these inhibitors hold promise for treating a range of diseases, from cardiovascular disorders to cancer and neurodegenerative conditions. However, a critical factor in their therapeutic success lies in their selectivity – the ability to inhibit the intended target without affecting other kinases and off-target enzymes, which could lead to unwanted side effects.

This guide summarizes the available quantitative data on the selectivity of various this compound derivatives, presents detailed experimental protocols for assessing inhibitor selectivity, and visualizes key signaling pathways and experimental workflows to provide a comprehensive overview for researchers in the field.

Comparative Selectivity of this compound-Based Inhibitors

The selectivity of this compound-based inhibitors is a crucial determinant of their therapeutic window. The following tables present a compilation of inhibitory activities (IC50 values) for representative compounds against their primary targets and a selection of off-target kinases. A lower IC50 value indicates greater potency.

ROCK Inhibitors

6-substituted isoquinolin-1-amine derivatives have been optimized as potent ATP-competitive inhibitors of ROCK. The following table showcases the optimization of a lead compound and its improved selectivity over Protein Kinase A (PKA).[1]

CompoundROCK-I IC50 (nM)ROCK-II IC50 (nM)PKA IC50 (nM)Selectivity (PKA/ROCK-I)
Lead Compound 14A 10101000100
Hydroxy Fasudil 330-340010.3

Table 1: Comparison of inhibitory activity of a 6-substituted isoquinolin-1-amine based ROCK inhibitor (Lead Compound 1A) and a known ROCK inhibitor, Hydroxy Fasudil. Data sourced from a study on the optimization of ROCK-I inhibitors.[1]

JNK Inhibitors

While direct comparative data for a series of this compound-based JNK inhibitors against a broad kinase panel is limited in the public domain, studies on related isoquinolone derivatives highlight the potential for achieving high selectivity. For context, the following table presents data on tryptanthrin (B1681603) derivatives, which were evaluated for their selectivity against JNK isoforms.[2] This data illustrates the feasibility of developing highly selective inhibitors based on related heterocyclic scaffolds.

CompoundJNK1 Kd (nM)JNK2 Kd (nM)JNK3 Kd (nM)
4d >10000>10000240
4e >10000>10000430
4h (pan-JNK inhibitor) 13016069

Table 2: Binding affinities (Kd) of tryptanthrin derivatives for JNK isoforms, demonstrating the potential for isoform-selective inhibition. Data obtained from KINOMEscan platform analysis.[2]

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. The following sections detail common methodologies used to determine the inhibitory activity and selectivity of enzyme inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This method measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)

  • Test compounds (this compound derivatives)

  • ATP solution

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by fitting the data to a dose-response curve.[3]

Kinase Selectivity Profiling (KINOMEscan™)

This is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[2]

Procedure:

  • Kinases are fused to a DNA tag.

  • The test compound is incubated with the kinase-DNA tag construct and an immobilized ligand.

  • After an incubation period, unbound components are washed away.

  • The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • The results are typically expressed as a percentage of the control (no inhibitor), and dissociation constants (Kd) can be determined from dose-response curves.[2]

Visualizing the Landscape of Inhibition

To better understand the context in which this compound-based inhibitors function, the following diagrams illustrate a representative experimental workflow and the signaling pathways of two key targets, ROCK and JNK.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Kinase Assay cluster_detection Detection & Analysis cluster_profiling Selectivity Profiling Inhibitor This compound Inhibitor Assay Incubation of Kinase, Substrate, Inhibitor & ATP Inhibitor->Assay Kinase Target Kinase (e.g., ROCK, JNK) Kinase->Assay Substrate Substrate Substrate->Assay ATP ATP ([γ-32P]ATP) ATP->Assay Detection Measure Phosphorylation (e.g., Scintillation Counting) Assay->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis Profiling Broad Kinase Panel Screening (e.g., KINOMEscan) Analysis->Profiling Selectivity Determine Selectivity Profile Profiling->Selectivity

Experimental workflow for assessing enzyme inhibitor selectivity.

ROCK_Signaling_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor This compound Inhibitor Inhibitor->ROCK Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates MLC->pMLC Phosphorylation Actin Actin Cytoskeleton Reorganization pMLC->Actin Contraction Cell Contraction & Migration Actin->Contraction

Simplified ROCK signaling pathway and point of inhibition.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK Activate MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylate JNK JNK MKK4_7->JNK Phosphorylate cJun c-Jun JNK->cJun Phosphorylates Inhibitor This compound Inhibitor Inhibitor->JNK Inhibits pcJun p-c-Jun cJun->pcJun AP1 AP-1 Complex pcJun->AP1 Forms Gene Gene Expression (Apoptosis, Inflammation) AP1->Gene Regulates

Simplified JNK signaling pathway and point of inhibition.

References

A Comparative Benchmarking Guide to the Synthesis of 6-Aminoisoquinoline: Traditional vs. Novel Catalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-aminoisoquinoline, a critical intermediate in the development of kinase inhibitors, has evolved from traditional multi-step processes to more efficient, catalytically-driven methods. This guide provides a comprehensive comparison of a conventional synthesis route with a novel, recyclable magnetic metal-organic framework (MOF)-catalyzed approach, supported by experimental data and detailed protocols.

Performance Benchmark: A Head-to-Head Comparison

The following table summarizes the key performance indicators for a traditional and a novel method for the synthesis of this compound.

ParameterTraditional Method: From 6-Bromoisoquinoline (B29742)Novel Method: Recyclable Magnetic MOF-Catalyzed Synthesis
Starting Material 6-Bromoisoquinoline5-(2-bromoaryl)tetrazoles and 1,3-diketones
Key Reagents 28% Ammonia (B1221849) solution, Copper (II) sulfate (B86663) pentahydrateFe3O4@SiO2@Cu-MOF-74 catalyst, Base (e.g., K2CO3)
Reaction Conditions 190°C in an autoclave for 6 hoursMicrowave irradiation (temperature and time may vary)
Reported Yield 85%[1]High yields reported for similar transformations[2][3]
Catalyst Recyclability No (Stoichiometric copper salt)Yes (Catalyst can be recovered with a magnet and reused multiple times)[2][3]
Environmental Impact High temperature and pressure, use of stoichiometric metal saltMilder conditions (microwave), recyclable catalyst aligns with green chemistry principles.
Work-up Procedure Extraction and filtrationMagnetic separation of catalyst, followed by standard purification

Experimental Protocols

Traditional Synthesis of this compound from 6-Bromoisoquinoline

Materials:

Procedure:

  • In an autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate.

  • Seal the autoclave and heat the mixture to 190°C with stirring for 6 hours.

  • After the reaction, cool the autoclave to room temperature.

  • Pour the reaction mixture into 250 mL of 10% aqueous sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate (5 x 100 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Suspend the resulting crude product in dichloromethane and filter to obtain light brown crystalline this compound.[1]

Novel Recyclable Magnetic MOF-Catalyzed Synthesis of 1-Aminoisoquinolines

Note: While a specific protocol for this compound was not detailed in the search results, the following is a general procedure based on the synthesis of 1-aminoisoquinolines using the Fe3O4@SiO2@Cu-MOF-74 catalyst.[2][3]

Materials:

  • 5-(2-bromoaryl)tetrazole

  • 1,3-diketone

  • Fe3O4@SiO2@Cu-MOF-74 catalyst

  • Base (e.g., K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave reactor vessel, combine the 5-(2-bromoaryl)tetrazole, 1,3-diketone, a catalytic amount of Fe3O4@SiO2@Cu-MOF-74, and a base in DMF.

  • Seal the vessel and subject the mixture to microwave irradiation at a specified temperature and time to complete the reaction.

  • After cooling, the magnetic catalyst can be separated from the reaction mixture using an external magnet.

  • The supernatant containing the product is then subjected to standard work-up and purification procedures (e.g., extraction, chromatography) to isolate the desired 1-aminoisoquinoline (B73089) derivative.

  • The recovered magnetic catalyst can be washed and reused for subsequent reactions.[2][3]

Visualizing the Synthesis and Signaling Pathways

To further elucidate the processes, the following diagrams, generated using the DOT language, illustrate the experimental workflows and a key signaling pathway where this compound derivatives are active.

G cluster_traditional Traditional Synthesis Workflow cluster_novel Novel MOF-Catalyzed Synthesis Workflow Start_T 6-Bromoisoquinoline + Ammonia + CuSO4 Reaction_T Autoclave 190°C, 6h Start_T->Reaction_T Workup_T NaOH Quench & Ethyl Acetate Extraction Reaction_T->Workup_T Purification_T Drying, Concentration & Filtration Workup_T->Purification_T Product_T This compound Purification_T->Product_T Start_N 5-(2-bromoaryl)tetrazole + 1,3-diketone + Catalyst Reaction_N Microwave Irradiation Start_N->Reaction_N Separation_N Magnetic Catalyst Separation Reaction_N->Separation_N Purification_N Work-up & Purification Separation_N->Purification_N Catalyst_Recycle Catalyst Reuse Separation_N->Catalyst_Recycle Product_N 1-Aminoisoquinoline Derivative Purification_N->Product_N

Caption: Comparative workflows of traditional and novel synthesis methods.

Derivatives of this compound have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[3][4] This kinase is a key regulator of the actin cytoskeleton and is implicated in various cellular processes.

G GPCR G-Protein Coupled Receptor (GPCR) RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor This compound Derivative (Inhibitor) Inhibitor->ROCK Inhibits pMLC p-MLC MLC_Phosphatase->pMLC Dephosphorylates pMLC_Phosphatase p-MLCP (Inactive) Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Cellular_Responses Cellular Responses (Contraction, Migration, etc.) Actin_Cytoskeleton->Cellular_Responses

Caption: The RhoA/ROCK signaling pathway and inhibition by this compound derivatives.

Conclusion

The novel recyclable magnetic MOF-catalyzed synthesis of aminoisoquinolines presents a promising alternative to traditional methods. Key advantages include the potential for milder reaction conditions, high catalytic efficiency, and, most notably, the ability to recover and reuse the catalyst, which aligns with the principles of green chemistry and offers significant economic and environmental benefits for large-scale production. While the traditional method from 6-bromoisoquinoline provides a high yield, it relies on high temperatures, high pressure, and a stoichiometric amount of a copper salt, which is not recovered. Further optimization and quantitative analysis of the novel method for the specific synthesis of this compound are warranted to fully realize its potential in the efficient and sustainable production of this vital pharmaceutical intermediate.

References

Safety Operating Guide

Proper Disposal of 6-Aminoisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, do not dispose of 6-Aminoisoquinoline down the drain or in general waste. This compound is classified as a hazardous substance and requires specialized disposal procedures to ensure the safety of personnel and the protection of the environment. Researchers, scientists, and drug development professionals must adhere to strict protocols for the management of chemical waste. This guide provides essential safety and logistical information for the proper disposal of this compound.

Chemical and Hazard Data

This compound is a solid organic compound with the following properties and associated hazards.

PropertyValue
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
Melting Point 211-212 °C[1]
Boiling Point 343.1 ± 15.0 °C (Predicted)[1]
Solubility Slightly soluble in DMF and Methanol; Sparingly soluble in DMSO[1]
Form Solid
GHS Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

Safety Operating Guide

Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

  • Safety glasses or goggles[2]

Handling and Storage:

  • Use only in a well-ventilated area or under a chemical fume hood.[3]

  • Avoid breathing dust.[2]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from strong oxidizing agents and strong acids.[3]

Experimental Protocols: Spill and Waste Disposal

There are no specific experimental protocols for the chemical inactivation of this compound in a standard laboratory setting. Therefore, the primary disposal method is through a licensed hazardous waste management company. The following protocol outlines the steps for preparing this compound waste for collection.

Spill Response:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the solid material.

  • Avoid generating dust.[4]

  • Collect the spilled material and any contaminated absorbent materials into a suitable, labeled container for disposal.[2][4]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Waste Disposal Protocol:

  • Waste Segregation:

    • Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.

    • For solutions containing this compound, use a separate, compatible, and leak-proof container. Ensure the container material is compatible with the solvent used.

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components of the waste, including solvents and their approximate concentrations.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, away from sources of ignition, and separate from incompatible chemicals.[5]

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]

    • Provide them with a complete and accurate description of the waste.

    • Follow their specific instructions for packaging and transportation.

Disposal Workflow

DisposalWorkflow start Start: this compound Waste Generated assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (e.g., powder, contaminated labware) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_form->liquid_waste Liquid package_solid Package in a labeled, sealed container for solid waste solid_waste->package_solid package_liquid Package in a labeled, sealed, compatible container for liquid waste liquid_waste->package_liquid storage Store in Designated Hazardous Waste Area package_solid->storage package_liquid->storage ehs_contact Contact EHS or Licensed Waste Disposal Company storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistics for Handling 6-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 6-Aminoisoquinoline, including detailed operational and disposal plans to foster a secure laboratory environment.

Hazard Identification and Safety Summary

This compound is a solid substance that presents several hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Precautionary measures are essential to minimize exposure and mitigate risks.

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[1]

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₉H₈N₂[2]
Molecular Weight 144.17 g/mol [2]
Appearance Light yellow to yellow or brown solid
Melting Point 168 - 169 °C (334.4 - 336.2 °F)[3]
Storage Temperature Room temperature, in an inert atmosphere[2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent exposure to this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid Compound Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if handled in a well-ventilated area or fume hood. Use a NIOSH/MSHA approved respirator if dust is generated and ventilation is inadequate.
Handling Solutions Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant apron over a laboratory coatNot generally required if handled in a fume hood. Use a NIOSH/MSHA approved respirator if vapors may be inhaled.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges if significant dust or vapors are present.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a certified chemical fume hood.[4]

  • Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.[3]

Handling the Solid Compound
  • Pre-use Inspection: Before use, visually inspect the container for any damage or leaks.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a disposable weighing paper or boat to avoid contamination of the balance.

    • Carefully transfer the desired amount of the solid, avoiding the creation of dust clouds.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and exposure.[1]

Preparing Solutions
  • Solvent Selection: Use the appropriate solvent as dictated by the experimental protocol.

  • Dissolution:

    • Add the solid this compound to the solvent slowly while stirring to prevent splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath, and ensure proper ventilation.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and any relevant hazard warnings.

Storage
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Store in an inert atmosphere and protect from light and moisture.

Emergency and Disposal Procedures

Spill Cleanup Protocol

Prompt and correct response to a spill is critical to prevent exposure and further contamination.

For a Solid Spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood if the spill is contained there.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain and Clean:

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a labeled, sealable waste container. Avoid dry sweeping which can generate dust.

    • Decontaminate the spill area with a suitable cleaning agent and wipe with disposable towels.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

For a Liquid Spill (Solution):

  • Evacuate and Secure: Alert others and secure the area.

  • Ventilate: Increase ventilation in the area.

  • Don PPE: Wear appropriate PPE for handling solutions and potential splashes.

  • Contain and Absorb:

    • Contain the spill using absorbent pads or dikes.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • Once absorbed, use non-sparking tools to collect the material into a labeled, sealable waste container.

  • Decontaminate and Dispose: Clean the spill area thoroughly and dispose of all contaminated materials as hazardous waste.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and contaminated disposable materials (e.g., gloves, weighing papers) in a clearly labeled, sealed, and compatible hazardous waste container.

    • Liquid Waste: Collect solutions of this compound in a separate, labeled, and leak-proof hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage of Waste: Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound safely.

Handling_Solid_6_Aminoisoquinoline cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Solid Weigh Solid Work in Fume Hood->Weigh Solid Transfer to Vessel Transfer to Vessel Weigh Solid->Transfer to Vessel Seal Container Seal Container Transfer to Vessel->Seal Container Clean Work Area Clean Work Area Seal Container->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: Workflow for Handling Solid this compound.

Spill_Cleanup_Protocol Spill Occurs Spill Occurs Evacuate & Secure Area Evacuate & Secure Area Spill Occurs->Evacuate & Secure Area Don Appropriate PPE Don Appropriate PPE Evacuate & Secure Area->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Absorb/Cover Spill Absorb/Cover Spill Contain Spill->Absorb/Cover Spill Collect Waste Collect Waste Absorb/Cover Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Hazardous Waste Dispose of Hazardous Waste Decontaminate Area->Dispose of Hazardous Waste

Caption: Emergency Spill Cleanup Protocol.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminoisoquinoline
Reactant of Route 2
6-Aminoisoquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.